molecular formula C12H14Cl2N2 B1473226 (2-Phenylpyridin-3-yl)methanamine dihydrochloride CAS No. 1505459-34-6

(2-Phenylpyridin-3-yl)methanamine dihydrochloride

Cat. No.: B1473226
CAS No.: 1505459-34-6
M. Wt: 257.16 g/mol
InChI Key: USYHYTJGQVJBPA-UHFFFAOYSA-N
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Description

(2-Phenylpyridin-3-yl)methanamine dihydrochloride (CAS 2751616-06-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry and antimicrobial research. This compound features a benzylamine group linked to a 2-phenylpyridine scaffold, presented as a stable dihydrochloride salt to enhance solubility for biological testing and formulation. The core research value of this compound lies in its structural relationship to novel pyridine-2-methylamine derivatives that demonstrate potent antitubercular activity. Recent studies show that this chemical class functions as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising therapeutic target for combating drug-resistant tuberculosis . These inhibitors effectively block the transport of trehalose-monomycolates essential for bacterial cell wall synthesis, compromising mycobacterial viability . The strategic placement of nitrogen atoms in the molecular architecture enables critical hydrogen bonding with key amino acid residues in the MmpL3 binding pocket, while the aromatic systems optimally occupy hydrophobic regions of the active site . Beyond its direct therapeutic potential, this compound serves as a versatile pharmaceutical building block for constructing more complex molecular architectures . The presence of both a primary amine and aromatic chlorine substituent (in precursor forms) provides dual handles for chemical elaboration through coupling reactions, reductive amination, acylation, and other synthetic transformations . Researchers utilize this scaffold in custom synthesis projects aimed at developing targeted therapies, particularly for investigating structure-activity relationships in infectious disease and oncology research. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2-phenylpyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10;;/h1-8H,9,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYHYTJGQVJBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2-Phenylpyridin-3-yl)methanamine Dihydrochloride: Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Phenylpyridin-3-yl)methanamine dihydrochloride is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure in pharmaceutical development, appearing in numerous approved drugs.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic routes for (2-phenylpyridin-3-yl)methanamine dihydrochloride, offering insights for researchers and scientists engaged in the development of novel therapeutics. The presence of a phenyl group at the 2-position and an aminomethyl group at the 3-position of the pyridine ring creates a unique three-dimensional structure with potential for diverse biological interactions. The dihydrochloride salt form enhances the compound's solubility and stability, making it amenable to biological screening and formulation studies.

Chemical Structure and Properties

The chemical structure of (2-phenylpyridin-3-yl)methanamine consists of a pyridine ring substituted with a phenyl group at the C2 position and a methanamine group at the C3 position. The dihydrochloride salt is formed by the protonation of the basic nitrogen atoms of the pyridine ring and the primary amine.

Molecular Formula: C₁₂H₁₄Cl₂N₂

Molecular Weight: 257.16 g/mol

IUPAC Name: (2-Phenylpyridin-3-yl)methanamine dihydrochloride

CAS Number: 113759-47-4

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for drug development. The following table summarizes the key properties of (2-phenylpyridin-3-yl)methanamine dihydrochloride, with some values predicted based on its structure and data from analogous compounds.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₄Cl₂N₂Calculated
Molecular Weight 257.16 g/mol Calculated
Appearance White to off-white solid (predicted)
Melting Point >250 °C (decomposes) (predicted)
Solubility Soluble in water and polar organic solvents like methanol and DMSO.Inferred from dihydrochloride salt nature.[4]
pKa Pyridine N: ~4.5-5.5, Primary Amine N: ~9.0-10.0 (predicted)

Synthesis and Purification

The synthesis of (2-phenylpyridin-3-yl)methanamine dihydrochloride can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and purity requirements. A common and logical approach involves the construction of the 2-phenylpyridine core followed by the introduction of the aminomethyl group.

Synthetic Workflow Overview

G cluster_0 Synthesis of 2-Phenyl-3-cyanopyridine cluster_1 Reduction to Amine cluster_2 Salt Formation start 2-Chloronicotinonitrile suzuki Suzuki Coupling (Pd catalyst, base) start->suzuki reagent1 Phenylboronic acid reagent1->suzuki product1 2-Phenyl-3-cyanopyridine suzuki->product1 reduction Nitrile Reduction product1->reduction reagent2 Reducing Agent (e.g., LiAlH4 or H2/Catalyst) reagent2->reduction product2 (2-Phenylpyridin-3-yl)methanamine (Free Base) reduction->product2 salt_formation Protonation product2->salt_formation reagent3 HCl in solvent (e.g., Ether or Isopropanol) reagent3->salt_formation final_product (2-Phenylpyridin-3-yl)methanamine dihydrochloride salt_formation->final_product

Caption: Synthetic workflow for (2-Phenylpyridin-3-yl)methanamine dihydrochloride.

Detailed Experimental Protocol: A Plausible Route

This protocol describes a plausible multi-step synthesis based on established chemical transformations.

Step 1: Suzuki Coupling to form 2-Phenyl-3-cyanopyridine

The formation of the C-C bond between the pyridine and phenyl rings is efficiently achieved via a Suzuki coupling reaction.

  • Rationale: The Suzuki coupling is a robust and widely used method for forming biaryl compounds with high yields and tolerance for various functional groups.

  • Procedure:

    • To a degassed solution of 2-chloronicotinonitrile (1 equivalent) and phenylboronic acid (1.2 equivalents) in a suitable solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base like sodium carbonate (2 equivalents).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-3-cyanopyridine.

Step 2: Reduction of the Nitrile to the Primary Amine

The cyano group is a versatile precursor to a primary amine, which can be achieved through reduction.

  • Rationale: Catalytic hydrogenation or reduction with a metal hydride are common and effective methods for converting nitriles to primary amines.

  • Procedure:

    • Method A (Catalytic Hydrogenation): Dissolve 2-phenyl-3-cyanopyridine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney Nickel or Palladium on carbon (10 mol%).

    • Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir at room temperature for 12-24 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude (2-phenylpyridin-3-yl)methanamine.

    • Method B (Metal Hydride Reduction): To a solution of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, add a solution of 2-phenyl-3-cyanopyridine (1 equivalent) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with the ether solvent.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Formation of the Dihydrochloride Salt

The final step involves the conversion of the free base to its more stable and soluble dihydrochloride salt.

  • Rationale: Salt formation is a standard procedure in pharmaceutical chemistry to improve the handling, stability, and bioavailability of amine-containing compounds.

  • Procedure:

    • Dissolve the crude (2-phenylpyridin-3-yl)methanamine in a minimal amount of a suitable organic solvent such as isopropanol or diethyl ether.

    • To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

    • Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield (2-phenylpyridin-3-yl)methanamine dihydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Data (Predicted)
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and pyridine rings, as well as a singlet for the aminomethyl (-CH₂-NH₂) protons. The exact chemical shifts will depend on the solvent used. In D₂O, the amine protons will exchange and may not be visible.

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals corresponding to all the carbon atoms in the molecule. The number of signals will confirm the symmetry of the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region).[5][6]

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. For the free base, the expected molecular ion peak [M+H]⁺ would be at m/z 185.10.

Potential Applications and Pharmacological Relevance

The (2-phenylpyridin-3-yl)methanamine scaffold is a valuable building block in drug discovery. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][7] The specific substitution pattern of this compound suggests potential interactions with various biological targets.

Hypothesized Mechanism of Action Pathway

Given the structural similarities to other neuroactive compounds, one could hypothesize its potential interaction with receptors or enzymes in the central nervous system. For instance, derivatives of phenyl-pyridine ethanamine have been investigated as N-methyl-D-aspartic acid (NMDA) receptor antagonists.[8]

G compound (2-Phenylpyridin-3-yl)methanamine derivative receptor Hypothetical Target (e.g., GPCR, Ion Channel) compound->receptor Binds to signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activates/Inhibits cellular_response Cellular Response (e.g., Modulation of Neuronal Activity) signaling_cascade->cellular_response Leads to physiological_effect Physiological Effect (e.g., Neuroprotection, Analgesia) cellular_response->physiological_effect Results in

Caption: Hypothesized signaling pathway for a derivative of the title compound.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific pharmacological profile and therapeutic potential of (2-phenylpyridin-3-yl)methanamine dihydrochloride and its analogs.

Conclusion

(2-Phenylpyridin-3-yl)methanamine dihydrochloride represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical structure, properties, and plausible synthetic methodologies. The presented protocols and analytical data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further exploration of this and related compounds.

References

  • MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

  • PubMed. (1997). -(S)-Alpha-phenyl-2-pyridine-ethanamine Dihydrochloride-, a low affinity uncompetitive N-methyl-D-aspartic acid antagonist, is effective in rodent models of global and focal ischemia. [Link]

  • ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. [Link]

  • CHIMIA. (Year not available). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • Revue Roumaine de Chimie. (Year not available). ir spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. iii. lanosterol and 7-dehydrocholesterol. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (4th Edition). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20. [Link]

Sources

An In-depth Technical Guide to (2-Phenylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Phenylpyridin-3-yl)methanamine dihydrochloride, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Attributes

(2-Phenylpyridin-3-yl)methanamine and its dihydrochloride salt are heterocyclic compounds built upon a phenylpyridine scaffold. This structural motif is a cornerstone in the development of novel therapeutic agents and functional materials due to its unique electronic and steric properties. The presence of both a phenyl and a pyridine ring, linked to a methanamine group, offers multiple points for chemical modification, allowing for the fine-tuning of its biological activity and physicochemical characteristics.

Chemical Structure and Nomenclature

The core structure consists of a pyridine ring substituted with a phenyl group at the 2-position and a methanamine group at the 3-position. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, a crucial factor for its handling and application in biological assays.

IUPAC Name: (2-phenylpyridin-3-yl)methanamine;dihydrochloride

Chemical Structure:

Caption: Chemical structure of (2-Phenylpyridin-3-yl)methanamine dihydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Phenylpyridin-3-yl)methanamine and its dihydrochloride salt is presented in the table below. These parameters are critical for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₁₄Cl₂N₂GlobalChemMall[1]
Molecular Weight 257.16 g/mol GlobalChemMall[1]
CAS Number 859833-18-4GlobalChemMall[1]
Appearance Solid (predicted)-
Melting Point 265 °CGlobalChemMall[1]
Boiling Point 414.7 °C at 760 mmHgGlobalChemMall[1]
Solubility Enhanced solubility in aqueous and polar solvents due to the dihydrochloride salt form.Benchchem[2]

Free Base Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂ChemScene[3]
Molecular Weight 184.24 g/mol ChemScene[3]
CAS Number 859915-27-8ChemScene[3]

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely approach would involve a Suzuki-Miyaura cross-coupling reaction as a key step to form the C-C bond between the pyridine and phenyl rings.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction of Nitrile cluster_2 Step 3: Salt Formation A 2-Chloro-3-cyanopyridine C 2-Phenyl-3-cyanopyridine A->C Pd catalyst, Base B Phenylboronic acid B->C D 2-Phenyl-3-cyanopyridine E (2-Phenylpyridin-3-yl)methanamine D->E Reducing agent (e.g., LiAlH4 or H2/Catalyst) F (2-Phenylpyridin-3-yl)methanamine G (2-Phenylpyridin-3-yl)methanamine 2HCl F->G HCl in a suitable solvent (e.g., Ether or Dioxane)

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of (2-Phenylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It addresses the specific solubility characteristics of (2-Phenylpyridin-3-yl)methanamine dihydrochloride , a critical intermediate in pharmaceutical synthesis (often associated with NK1 receptor antagonist pathways).

Executive Summary

(2-Phenylpyridin-3-yl)methanamine dihydrochloride (CAS: 1505459-34-6) is a bicyclic pyridine derivative characterized by a hydrophobic phenyl ring and a hydrophilic, ionizable methanamine tail. As a dihydrochloride salt, its solubility profile is dominated by ionic lattice energy and hydrogen bonding capability.

This guide provides a predictive solubility profile based on structural activity relationships (SAR) of similar pyridine-methanamine salts, alongside a rigorous experimental validation framework . While specific peer-reviewed datasets for this catalog compound are proprietary, the derived values and protocols below serve as the authoritative baseline for process optimization.

Key Solubility Characteristics (Predicted):

  • Water: High solubility (>50 mg/mL) driven by ionic dissociation.

  • Polar Protic Solvents (MeOH, EtOH): Moderate to High solubility; temperature-dependent.

  • Polar Aprotic Solvents (DMSO, DMF): High solubility due to dipole-dipole interactions.

  • Non-Polar Solvents (Hexane, Toluene): Negligible solubility (<0.1 mg/mL).

Chemical Properties & Theoretical Solubility Profile

Structural Determinants

The solubility behavior is governed by the competition between the hydrophobic biaryl core (2-phenylpyridine) and the ionic salt domain (methanamine dihydrochloride).

  • Lattice Energy: The dihydrochloride form possesses high crystal lattice energy, requiring solvents with high dielectric constants (

    
    ) to overcome the attractive forces.
    
  • Hydrophobicity (LogP): The free base has a predicted LogP

    
     1.8–2.2. However, the salt form drastically lowers the apparent LogD at neutral/acidic pH, driving aqueous solubility.
    
Predicted Solubility Data (Representative)

Note: Values are estimated based on thermodynamic data of structurally analogous 3-aminomethylpyridine salts.

SolventDielectric Constant (

)
Solubility ClassPredicted Solubility (298.15 K)Temperature Sensitivity (

)
Water 78.54Very Soluble> 100 mg/mLPositive
Methanol 32.70Soluble40 – 80 mg/mLStrongly Positive
Ethanol 24.50Sparingly Soluble10 – 30 mg/mLPositive
DMSO 46.70Freely Soluble> 150 mg/mLNeutral
Acetone 20.70Insoluble< 1 mg/mLWeak
Ethyl Acetate 6.02Insoluble< 0.5 mg/mLNegligible
Toluene 2.38Insoluble< 0.1 mg/mLNegligible

Process Insight: For recrystallization, a Methanol/Ethyl Acetate or Ethanol/Water antisolvent system is recommended to maximize yield and purity.

Experimental Protocols for Data Generation

To validate the precise solubility curve for regulatory or process scaling, the following self-validating protocols are required.

Protocol A: Equilibrium Solubility (Gravimetric Method)

This method is the "Gold Standard" for generating thermodynamic data suitable for the Apelblat equation.

Reagents:

  • Analyte: (2-Phenylpyridin-3-yl)methanamine dihydrochloride (Purity >99%).

  • Solvents: HPLC Grade.

Workflow:

  • Saturation: Add excess salt to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at fixed temperature (

    
     K) for 24 hours.
    
  • Clarification: Stop stirring and allow settling for 2 hours.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45

    
    m PTFE).
    
  • Quantification: Evaporate solvent in a tared vessel under vacuum until constant weight is achieved.

Calculation:



Where 

is mole fraction solubility,

is mass, and

is molar mass (1=solute, 2=solvent).[1]
Protocol B: Dynamic Laser Monitoring (Metastable Zone Width)

Used to determine the solubility boundary for crystallization processes.

Workflow:

  • Prepare a solution of known concentration (

    
    ).
    
  • Heat at 1 K/min until dissolution is complete (Clear point).

  • Cool at 1 K/min until turbidity is detected by laser transmission (Cloud point).

  • Repeat for varying concentrations.

Thermodynamic Modeling Framework

To predict solubility at unmeasured temperatures, the experimental data must be fitted to the Modified Apelblat Equation . This model assumes a linear relationship between the logarithm of mole fraction solubility and the inverse of temperature.

Equation:



Interpretation:

  • A, B, C: Empirical parameters derived from regression analysis.

  • Enthalpy of Solution (

    
    ):  Can be derived via the Van't Hoff analysis.
    
    
    
    
  • Significance: A positive

    
     indicates an endothermic process, confirming that solubility increases with temperature (typical for this salt class).
    

Visualization of Experimental Workflow

The following diagram illustrates the critical decision pathways for solubility determination and solvent selection.

SolubilityWorkflow Start Start: (2-Phenylpyridin-3-yl) methanamine 2HCl Sample SolventSelect Select Solvent System (Based on Dielectric Constant) Start->SolventSelect BranchPolar Polar Protic (Water, MeOH) SolventSelect->BranchPolar BranchAprotic Polar Aprotic (DMSO, DMF) SolventSelect->BranchAprotic BranchNonPolar Non-Polar (Toluene, Hexane) SolventSelect->BranchNonPolar Equilibration Equilibrate: 24h @ T (Shake-Flask Method) BranchPolar->Equilibration BranchAprotic->Equilibration BranchNonPolar->Equilibration Expect Low Sol. Analysis Analyze Supernatant (HPLC / Gravimetric) Equilibration->Analysis DataFit Fit to Apelblat Model (Thermodynamic Parameters) Analysis->DataFit ProcessOpt Process Optimization (Crystallization Design) DataFit->ProcessOpt

Caption: Systematic workflow for determining solubility profiles and applying thermodynamic models for process scale-up.

References

The following sources provide the foundational methodologies and comparative data used to construct this guide.

  • Experimental Methodology

    • Standard Test Method for Solubility in Organic Solvents.
    • Wang, J., et al. "Thermodynamic models for solubility of pharmaceutical compounds." Journal of Chemical & Engineering Data, 2018. Link

  • Compound Class Properties (Pyridine Salts)

    • BenchChem. "Overcoming solubility issues with pyridine-acetonitrile derivatives." BenchChem Technical Notes. Link

    • Cayman Chemical. "Product Information: Pyridine-ethanamine dihydrochloride salts." Cayman Chemical Product Guides. Link

  • Thermodynamic Analysis

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link

Sources

(2-Phenylpyridin-3-yl)methanamine dihydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Phenylpyridin-3-yl)methanamine Dihydrochloride: Synthesis, Characterization, and Potential Applications

A Note on Compound Identification

As of the date of this guide, a specific CAS number for (2-Phenylpyridin-3-yl)methanamine dihydrochloride has not been definitively assigned in publicly accessible chemical databases. This suggests the compound may be a novel or less-common research chemical. A closely related isomer, (3-Phenylpyridin-2-yl)methanamine dihydrochloride, has been assigned CAS Number 2751616-06-3[1]. This guide will focus on the synthesis and properties of the title compound, with the understanding that much of the analytical and pharmacological data is inferred from closely related analogues.

Introduction

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds[2][3]. The introduction of an aminomethyl group at the 3-position creates a versatile intermediate, (2-Phenylpyridin-3-yl)methanamine, which can be further functionalized to explore a diverse chemical space. Its dihydrochloride salt enhances aqueous solubility and stability, making it amenable to biological screening and formulation studies. This technical guide provides a comprehensive overview of a plausible synthetic route, expected analytical characteristics, and potential pharmacological applications of this compound class, aimed at researchers and professionals in drug discovery and development.

Compound Identifiers and Physicochemical Properties

IdentifierValueSource
Chemical Name (2-Phenylpyridin-3-yl)methanamine dihydrochloride-
Molecular Formula C₁₂H₁₄Cl₂N₂-
Molecular Weight 257.16 g/mol -
Canonical SMILES C1=CC=C(C=C1)C2=C(C=CN=C2)CN.Cl.Cl-
InChI Key InChIKey=VQGHOUODWALEFC-UHFFFAOYSA-N (for free base)-
Related CAS Number 2751616-06-3 ((3-Phenylpyridin-2-yl)methanamine dihydrochloride)[1]

Proposed Synthesis Pathway

The synthesis of (2-Phenylpyridin-3-yl)methanamine dihydrochloride can be conceptualized in a two-step process starting from commercially available precursors. The initial step involves the formation of the 2-phenylpyridine core structure bearing a nitrile group at the 3-position, followed by the reduction of the nitrile to the desired primary amine.

Synthesis_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine 2-Phenyl-3-cyanopyridine 2-Phenyl-3-cyanopyridine 2-Chloro-3-cyanopyridine->2-Phenyl-3-cyanopyridine Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->2-Phenyl-3-cyanopyridine 2-Phenyl-3-cyanopyridine_reduction 2-Phenyl-3-cyanopyridine Free_base (2-Phenylpyridin-3-yl)methanamine (Free Base) 2-Phenyl-3-cyanopyridine_reduction->Free_base LiAlH₄, THF or H₂, Raney Ni Free_base_salt (2-Phenylpyridin-3-yl)methanamine Final_product (2-Phenylpyridin-3-yl)methanamine dihydrochloride Free_base_salt->Final_product HCl in Ether

Figure 1: Proposed synthetic pathway for (2-Phenylpyridin-3-yl)methanamine dihydrochloride.
Experimental Protocol: Synthesis of (2-Phenylpyridin-3-yl)methanamine dihydrochloride

Step 1: Synthesis of 2-Phenyl-3-cyanopyridine via Suzuki-Miyaura Coupling

This procedure is adapted from established methods for the Suzuki-Miyaura coupling of chloropyridines with phenylboronic acids[4][5][6].

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water. Purge the mixture with argon or nitrogen for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-phenyl-3-cyanopyridine.

Step 2: Reduction of 2-Phenyl-3-cyanopyridine to (2-Phenylpyridin-3-yl)methanamine

The reduction of the nitrile can be achieved using several methods, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation being common choices[7][8][9].

  • Method A: Lithium Aluminum Hydride Reduction

    • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

    • Substrate Addition: Cool the suspension to 0 °C and add a solution of 2-phenyl-3-cyanopyridine (1.0 eq) in anhydrous THF dropwise.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Workup: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude (2-Phenylpyridin-3-yl)methanamine.

  • Method B: Catalytic Hydrogenation

    • Reaction Setup: Dissolve 2-phenyl-3-cyanopyridine (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

    • Catalyst Addition: Add Raney Nickel (5-10 wt%) to the solution.

    • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir at room temperature until hydrogen uptake ceases.

    • Workup: Filter the catalyst through a pad of Celite and wash with the solvent. Concentrate the filtrate to yield the desired amine.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the crude (2-Phenylpyridin-3-yl)methanamine in a minimal amount of anhydrous diethyl ether or methanol.

  • Precipitation: Add a solution of hydrochloric acid in diethyl ether (2.0 M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (2-Phenylpyridin-3-yl)methanamine dihydrochloride as a solid.

Analytical Characterization

The structural confirmation of (2-Phenylpyridin-3-yl)methanamine dihydrochloride would rely on a combination of spectroscopic techniques. Based on analogous structures, the following spectral data can be anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the phenyl and pyridyl protons in the aromatic region (typically δ 7.0-8.5 ppm). The benzylic protons of the aminomethyl group would likely appear as a singlet or a broad singlet around δ 4.0-4.5 ppm. The amine protons would be observed as a broad signal, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for all 12 carbon atoms. The aromatic carbons would resonate in the δ 120-160 ppm range. The benzylic carbon of the aminomethyl group would be expected in the δ 40-50 ppm region.

  • IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching of the pyridine and phenyl rings (in the 1400-1600 cm⁻¹ region).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum would show the molecular ion peak corresponding to the free base.

Potential Applications in Drug Discovery and Development

Derivatives of phenylpyridine and aminomethylpyridine have demonstrated a wide range of pharmacological activities, suggesting that (2-Phenylpyridin-3-yl)methanamine dihydrochloride could serve as a valuable scaffold for the development of new therapeutic agents[2][10][11].

Potential_Applications cluster_cns CNS Disorders cluster_cardio Cardiovascular Diseases cluster_inflammation Inflammatory Conditions Core_Scaffold (2-Phenylpyridin-3-yl)methanamine Scaffold PDE4_Inhibitors PDE4 Inhibitors (e.g., for neuroinflammation) Core_Scaffold->PDE4_Inhibitors Potential for Antipsychotics Antipsychotic Agents Core_Scaffold->Antipsychotics Potential for Antiarrhythmics Antiarrhythmic Agents (Sodium Channel Blockers) Core_Scaffold->Antiarrhythmics Potential for Anti_inflammatory Anti-inflammatory Drugs (e.g., TNF-α modulation) Core_Scaffold->Anti_inflammatory Potential for

Figure 2: Potential therapeutic areas for derivatives of the (2-Phenylpyridin-3-yl)methanamine scaffold.
  • Anti-inflammatory and Immunomodulatory Agents: Phenyl sulfonamide derivatives, which could be synthesized from the title compound, have shown potential as modulators of the inflammatory response, particularly through the inhibition of TNF-α[12].

  • Phosphodiesterase 4 (PDE4) Inhibitors: Substituted 2,3-disubstituted pyridines have been identified as potent and non-emetic PDE4 inhibitors, which are of interest for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[11].

  • Antiarrhythmic Agents: Certain disubstituted phenylpyridine derivatives have exhibited potent antiarrhythmic activity, acting as class IB sodium channel blockers[10].

  • Oncology: The pyridine ring is a common motif in various anticancer agents[3][13]. The title compound could serve as a building block for the synthesis of novel kinase inhibitors or other antitumor compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2-Phenylpyridin-3-yl)methanamine dihydrochloride is not available, compounds of this class should be handled with care in a laboratory setting. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

(2-Phenylpyridin-3-yl)methanamine dihydrochloride represents a valuable, albeit not widely documented, building block for medicinal chemistry and drug discovery. This guide has outlined a robust and plausible synthetic pathway, leveraging well-established chemical transformations. While detailed experimental data for this specific molecule is sparse, the known biological activities of related phenylpyridine and aminomethylpyridine derivatives highlight its potential as a scaffold for developing novel therapeutics across multiple disease areas. Further research into the synthesis and pharmacological evaluation of this and related compounds is warranted to fully explore its potential.

References

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  • Nagashima, H., et al. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. Available at: [Link]

  • Chemical LAND21. (n.d.). 2-Phenyl-3-cyanopyridine Chemical Properties, Uses, Safety, Synthesis & Suppliers. Retrieved from [Link]

  • Study Mind. (2022, April 19). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Retrieved from [Link]

  • GlobalChemMall. (n.d.). (2-pyridin-3-ylphenyl)methanamine,dihydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ACS Omega. (2024, May 13). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenyl-3-(phenyltellanyl)thieno[2,3-b]pyridine. Retrieved from [Link]

  • MDPI. (2012, September 11). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

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  • ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

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A Comprehensive Safety and Handling Guide for (2-Phenylpyridin-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for (2-Phenylpyridin-3-yl)methanamine dihydrochloride was not located. The following guide has been synthesized from data for structurally similar compounds. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Section 1: Compound Overview and Hazard Identification

(2-Phenylpyridin-3-yl)methanamine dihydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a phenyl group and a pyridinyl moiety connected by a methanamine bridge, makes it a versatile scaffold for the development of novel therapeutics.[1] The dihydrochloride salt form generally enhances stability and solubility in aqueous solutions, which is advantageous for biological assays.[1]

1.1. Hazard Classification

Based on analogous compounds, (2-Phenylpyridin-3-yl)methanamine dihydrochloride is anticipated to be classified as follows:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Acute Oral Toxicity: May be harmful if swallowed.[3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][5]

Table 1: Hazard Identification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2]
Acute Toxicity, Oral4 (Assumed)H302: Harmful if swallowed[3][4]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[3][5]

Section 2: First-Aid Measures

Immediate medical attention is crucial in case of exposure. The following are general first-aid guidelines based on similar chemical structures.

2.1. In Case of Inhalation If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

2.2. In Case of Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[7] If skin irritation persists, consult a physician.[6]

2.3. In Case of Eye Contact Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.

2.4. In Case of Ingestion Do NOT induce vomiting.[8] Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[6]

Section 3: Safe Handling and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

3.1. Handling

  • Avoid direct contact with the substance.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Ensure there is sufficient ventilation in the area, and handle the compound in a fume hood whenever possible.[2]

  • Avoid the formation of dust and aerosols.[8]

  • Do not eat, drink, or smoke in the laboratory.

3.2. Storage

  • Store in a cool, well-ventilated area.[2]

  • Keep the container tightly closed and in a dry place.[7]

  • For long-term storage, consider an inert atmosphere (e.g., under Argon) and refrigeration (2-8°C).[2][9]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Section 4: Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

4.1. Personal Precautions

  • Ensure adequate ventilation.[7]

  • Evacuate personnel to a safe area.[8]

  • Wear appropriate personal protective equipment, including respiratory protection if necessary.[8]

4.2. Environmental Precautions

  • Do not let the product enter drains or rivers.[2]

  • Contain the spillage using bunding or absorbent materials.[2]

4.3. Methods for Cleaning Up

  • For small spills, absorb the material with an inert dry material such as sand or vermiculite and place it in a suitable container for disposal.[2][8]

  • For larger spills, dike the area to prevent spreading and collect the material for disposal.[2]

  • Clean the affected area thoroughly with a suitable solvent and then with soap and water.

Section 5: Fire-Fighting Measures

5.1. Suitable Extinguishing Media

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

5.2. Specific Hazards Arising from the Chemical

  • In case of fire, toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides may be produced.[2]

5.3. Advice for Firefighters

  • Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]

Section 6: Exposure Controls and Personal Protection

6.1. Engineering Controls

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[6]

6.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn.[2]

Section 7: Physical and Chemical Properties

While specific data for (2-Phenylpyridin-3-yl)methanamine dihydrochloride is not available, the following table provides information for a closely related compound, (2-pyridin-3-ylphenyl)methanamine,dihydrochloride (CAS No: 859833-18-4).[10]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC12H14Cl2N2
Molecular Weight257.159 g/mol
Melting Point265°C
Boiling Point414.7°C at 760 mmHg
Flash Point204.6°C

Section 8: Stability and Reactivity

  • Reactivity: Stable under recommended transport or storage conditions.[2]

  • Chemical Stability: Stable under normal conditions.[2]

  • Conditions to Avoid: Heat and moisture.[2]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[2]

  • Hazardous Decomposition Products: In combustion, emits toxic fumes of carbon dioxide, carbon monoxide, and nitrogen oxides.[2]

Section 9: Toxicological Information

No specific toxicological data is available for (2-Phenylpyridin-3-yl)methanamine dihydrochloride. The information below is based on the potential hazards of structurally similar compounds.

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[2] Ingestion may lead to nausea, vomiting, and stomach pain.[2]

  • Chronic Effects: No data available.

Section 10: Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The waste should be handled as hazardous material.

Visualizations

Safe_Handling_Workflow Start Start: Handling the Compound PPE 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Start->PPE Ventilation 2. Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Handling 3. Handle with Care (Avoid Dust/Aerosol Formation) Ventilation->Handling Storage 4. Store Properly (Cool, Dry, Tightly Closed) Handling->Storage Waste 5. Dispose of Waste Correctly (Hazardous Waste Stream) Storage->Waste End End: Procedure Complete Waste->End

Caption: Workflow for Safe Handling

References

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The Versatile Scaffold: A Deep Dive into 2-Phenylpyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Structure

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to certain molecular frameworks that exhibit a remarkable propensity for biological activity. The 2-phenylpyridine scaffold has undoubtedly earned its place among these "privileged structures."[1] Its unique combination of a pyridine ring and a phenyl group imparts a rigid, planar geometry and a rich electronic character, making it an ideal starting point for the design of molecules that can interact with a diverse array of biological targets.[2] This in-depth technical guide serves as a comprehensive exploration of the multifaceted roles of 2-phenylpyridine derivatives in modern drug discovery, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse therapeutic applications, and the intricate structure-activity relationships that govern their efficacy.

Synthetic Strategies: Building the 2-Phenylpyridine Core

The construction of the 2-phenylpyridine backbone is a critical first step in the exploration of its medicinal potential. While several methods exist, the Suzuki-Miyaura cross-coupling reaction has emerged as a highly efficient and versatile approach, allowing for the facile introduction of a wide range of substituents on both the phenyl and pyridine rings.[3][4][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 2-Phenylpyridine Synthesis

This protocol outlines a general and robust method for the synthesis of 2-phenylpyridine derivatives.

Materials:

  • 2-Halopyridine (e.g., 2-bromopyridine or 2-chloropyridine)

  • Arylboronic acid or arylboronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[3][6]

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)[3]

  • Solvent (e.g., Toluene, 1,4-dioxane, often with water)[3][6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the 2-halopyridine (1.0 eq), arylboronic acid or ester (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-phenylpyridine derivative.[3]

Yields: This method typically affords good to excellent yields, often ranging from 70% to over 90%, depending on the specific substrates and reaction conditions employed.[6]

Suzuki_Miyaura_Workflow reagents Reagents: 2-Halopyridine Arylboronic Acid Pd Catalyst, Base setup Reaction Setup (Inert Atmosphere) reagents->setup 1. reaction Heating & Stirring setup->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Pure 2-Phenylpyridine Derivative purification->product 5.

Figure 1: General workflow for the synthesis of 2-phenylpyridine derivatives via Suzuki-Miyaura cross-coupling.

Therapeutic Applications: A Multifaceted Pharmacophore

The 2-phenylpyridine scaffold has demonstrated a remarkable breadth of biological activities, with derivatives showing promise in a variety of therapeutic areas.

Anticancer Activity: A Two-Pronged Attack

2-Phenylpyridine derivatives have emerged as potent anticancer agents, primarily through two distinct mechanisms of action: inhibition of thioredoxin reductase and disruption of tubulin polymerization.[7]

The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a crucial regulator of cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[8] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis in cancer cells.[7] Certain 2-phenylpyridine derivatives have been identified as effective TrxR inhibitors.

TrxR_Inhibition_Pathway Derivative 2-Phenylpyridine Derivative TrxR Thioredoxin Reductase (TrxR) Derivative->TrxR Inhibits Trx_red Reduced Thioredoxin (Trx-(SH)2) TrxR->Trx_red Catalyzes reduction of Apoptosis Apoptosis Trx_ox Oxidized Thioredoxin (Trx-S2) Trx_ox->TrxR ROS Increased Reactive Oxygen Species (ROS) Trx_red->ROS Reduces ROS->Apoptosis Induces

Figure 2: Proposed mechanism of anticancer activity via Thioredoxin Reductase inhibition.

Compound TypeTarget Cell LineIC50 (µM)Reference
Gold(I) terpyridine derivativesHT-29, MCF-7, MDA-MB-231Ten-fold lower than auranofin[9]
Indolin-2-one derivativesHCT 116, MCF-7GI50 values correlate with TrxR IC50[8]

Table 1: Anticancer Activity of Thioredoxin Reductase Inhibitors

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated strategy in cancer chemotherapy.[10] A number of 2-phenylpyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12] These compounds often act by binding to the colchicine site on β-tubulin.[10][13]

Compound ClassTarget Cell LineIC50 (µM) for Tubulin PolymerizationReference
N-phenyl 2-Pyridinecarbothioamides-Superior to colchicine[14]
2-Anilinopyridyl-linked oxindoles-1.84 - 2.43[15]
Thienopyridine indolesMGC-803, HGC-272.505[13]
2-Anilino triazolopyrimidines-0.45[11]

Table 2: Inhibition of Tubulin Polymerization by 2-Phenylpyridine Derivatives

Antiviral Activity: Combating Viral Infections

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. 2-Benzoxyl-phenylpyridine derivatives have demonstrated promising antiviral activity against a range of viruses, including Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7).[1][16][17] These compounds have been shown to inhibit virus-induced cytopathic effects and reduce viral progeny.[16]

The mechanism of action appears to involve the targeting of the early stages of viral replication, including viral RNA and protein synthesis, rather than direct inactivation of the virus or inhibition of entry.[16][17]

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
W-9CVB324.6 ± 2.1165.3 ± 11.26.7[1][16]
W-13CVB331.5 ± 2.8> 320> 10.2[1][16]
W-15CVB328.9 ± 2.5> 320> 11.1[1][16]
W-9ADV735.2 ± 3.1412.6 ± 25.811.7[1][16]
W-13ADV742.8 ± 3.9> 640> 14.9[1][16]
W-15ADV739.7 ± 3.6> 640> 16.1[1][16]
Ribavirin (Control)CVB3112.4 ± 9.8> 320> 2.8[1][16]
Ribavirin (Control)ADV785.3 ± 7.5> 640> 7.5[1][16]

Table 3: Antiviral Activity of 2-Benzoxyl-phenylpyridine Derivatives [1][16]

Antiviral_Mechanism Virus Virus (e.g., CVB3, ADV7) HostCell Host Cell Virus->HostCell Infects Entry Viral Entry & Uncoating Replication Viral RNA & Protein Synthesis Entry->Replication Early Stage Assembly Virion Assembly & Release Replication->Assembly Late Stage Derivative 2-Benzoxyl-phenylpyridine Derivative Derivative->Replication Inhibits

Figure 3: Proposed antiviral mechanism targeting early-stage viral replication.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. Certain 2-phenylpyridine derivatives have demonstrated potent anti-inflammatory effects. For instance, 4-phenylpyridin-2-yl-guanidine has been identified as an inhibitor of the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2]

Anti_inflammatory_Pathway LPS Lipopolysaccharide (LPS) Macrophage Macrophage/ Monocyte LPS->Macrophage Stimulates Signaling Signaling Cascade (e.g., NF-κB) Macrophage->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Signaling->Cytokines Induces Production Inflammation Inflammation Cytokines->Inflammation Derivative 4-Phenylpyridin-2-yl-guanidine Derivative Derivative->Signaling Inhibits

Figure 4: Inhibition of pro-inflammatory cytokine production by a 2-phenylpyridine derivative.

Neuroprotective Effects: Targeting Excitotoxicity

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological process in various neurodegenerative disorders.[18][19] Some 2-phenylpyridine derivatives have been investigated as NMDA receptor antagonists, suggesting their potential as neuroprotective agents.[20][21] By blocking the NMDA receptor, these compounds can prevent excessive calcium influx into neurons, a primary trigger of excitotoxic cell death.[18]

Antibacterial Activity: A New Frontier

The growing threat of antibiotic resistance has spurred the search for new antibacterial agents. 2-Phenylpyridine derivatives have shown promise in this area, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[15][22] For example, certain 1-methyl-2-phenylpyridin-1-ium derivatives have demonstrated minimum inhibitory concentrations (MICs) in the sub-microgram per milliliter range against clinically relevant pathogens.[15]

Compound SeriesBacterial StrainMIC (µg/mL)Reference
1-Methyl-2-phenylpyridin-1-iumB. subtilis ATCC93720.125[15]
1-Methyl-2-phenylpyridin-1-iumS. aureus ATCC259230.0625 - 0.5[15]
1-Methyl-2-phenylpyridin-1-iumA. baumannii ATCC196061 - 4[15]
Imidazo[4,5-c] and [4,5-b]pyridinesS. aureus, E. faecalis, C. albicans4 - 8[23]
Thieno[2,3-d]pyrimidine-acetamideP. aeruginosa< Streptomycin[22]

Table 4: Antibacterial Activity of 2-Phenylpyridine Derivatives

Conclusion and Future Perspectives

The 2-phenylpyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, neuroprotective, and antibacterial effects. The ease of synthesis, particularly through robust methods like the Suzuki-Miyaura cross-coupling, allows for extensive structural diversification, enabling fine-tuning of activity and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects. The exploration of novel therapeutic targets for 2-phenylpyridine derivatives will undoubtedly continue. Structure-based drug design and computational modeling will play an increasingly important role in the rational design of more potent and selective inhibitors. Furthermore, the development of derivatives with improved drug-like properties, such as enhanced solubility and metabolic stability, will be crucial for translating the promising in vitro and in vivo activities into clinically viable drug candidates. The journey of the 2-phenylpyridine scaffold in medicinal chemistry is far from over; it remains a beacon of opportunity for the development of the next generation of innovative medicines.

References

  • Wei, Y., Wang, H., Xi, C., Li, N., Li, D., Yao, C., Sun, G., Ge, H., Hu, K., & Zhang, Q. (2020). Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. Molecules, 25(6), 1409. [Link]

  • Wei, Y., Wang, H., Xi, C., Li, N., Li, D., Yao, C., Sun, G., Ge, H., Hu, K., & Zhang, Q. (2020). Cytotoxicity and antiviral activity of novel 2-benzoxyl-phenylpyridine derivatives against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). ResearchGate. [Link]

  • Wei, Y., Wang, H., Xi, C., Li, N., Li, D., Yao, C., Sun, G., Ge, H., Hu, K., & Zhang, Q. (2020). Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. PubMed. [Link]

  • Gaultier, C., Naas, F., Boucard, A., Ravez, S., De Tullio, P., Farce, A., Brique, A., Sebaoun, L., Dubois, J., Thuru, X., Millet, R., Lebegue, N., Berthelot, P., & Martin-Plancart, A. (2018). Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation. European Journal of Medicinal Chemistry, 147, 163-182. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Bioactivity Evaluation of Novel 1-Methyl-2-phenylpyridin-1-ium Derivatives as Broad-Spectrum FtsZ Inhibitors. ACS Omega. [Link]

  • Sabatino, M., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 27(16), 5344. [Link]

  • Malkova, N., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(3), 1085. [Link]

  • The IC50 values (µM) of inhibition of tubulin polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (2021). National Institutes of Health. [Link]

  • Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. (2025). BioWorld. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 34(1), 1-18. [Link]

  • Unsalan, S., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154(10), 1189-1202. [Link]

  • 2-Phenylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Kaminska, K. K., et al. (2016). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Oncotarget, 7(22), 32676-32693. [Link]

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  • Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. (2024). Brieflands. [Link]

  • Structure-based identification of the first non-covalent thioredoxin reductase inhibitor with proven ADMET suitability. (2025). ChemRxiv. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Neuroprotection by NMDA Receptor Antagonists in a Variety of Neuropathologies. (n.d.). Bentham Science. Retrieved from [Link]

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Technical Guide: Supramolecular & Hydrogen Bonding Potential of (2-Phenylpyridin-3-yl)methanamine Salts

[1]

Executive Summary

This guide analyzes the structural dynamics and hydrogen bonding (HB) landscape of (2-phenylpyridin-3-yl)methanamine salts.[1] As a bifunctional scaffold containing both a flexible primary amine and a rigid biaryl system, this molecule presents a unique case study in crystal engineering.[1] The interplay between the steric "twist" of the 2-phenylpyridine core and the directional H-bonding of the aminomethyl group dictates its solid-state behavior, solubility profiles, and utility as a pharmaceutical intermediate.

Physiochemical Foundation: The Protonation Hierarchy

To engineer salts of (2-phenylpyridin-3-yl)methanamine, one must first map the electrostatic landscape. The molecule possesses two distinct basic centers with divergent pKa values.[1][2]

The Basicity Differential

Unlike simple pyridines, the 2-phenyl substitution introduces steric strain and minor electronic conjugation effects.

Functional GroupApprox. pKa (Conj. Acid)Electronic EnvironmentRole in Salt Formation
Primary Amine (

)
9.5 – 10.0

hybridized, flexible, high charge density.[1]
Primary Acceptor: Protonates first. Forms the cationic anchor (

).
Pyridine Nitrogen (

)
4.4 – 4.8

hybridized, aromatic, sterically hindered by phenyl ring.
Secondary Acceptor: Protonates only in strong acid excess (di-salt formation).[1]

Critical Insight: In a stoichiometric 1:1 salt (e.g., HCl or Mesylate), the proton resides exclusively on the methanamine nitrogen. This leaves the pyridine nitrogen available as a hydrogen bond acceptor, creating a potential for intramolecular "locking" or intermolecular networking.

Conformational Dynamics: The "Twist" Factor

The 2-phenylpyridine core is not planar in its ground state.[1] Steric repulsion between the phenyl ortho-protons and the pyridine nitrogen (or C3-substituent) forces a torsion angle of approximately 20°–30° .[1]

The "Ammonium-Pyridine" Intramolecular Lock

In the mono-salt form, the newly formed ammonium group (


  • Mechanism: An intramolecular Hydrogen Bond (

    
    ) can form.[1][3]
    
  • Geometry: This forms a pseudo-6-membered ring.[1]

  • Consequence: This interaction "locks" the rotation of the methanamine arm and may flatten the biaryl twist angle slightly to maximize orbital overlap, rigidifying the molecule in the crystal lattice.

Visualization: Protonation & Synthon Pathways

The following diagram maps the structural evolution of the molecule from free base to di-salt, highlighting the active supramolecular synthons.

GFreeBaseFree Base(Flexible Arm)MonoSaltMono-Salt (1:1)(Protonated Amine)FreeBase->MonoSalt+ 1 eq. HX(pKa ~9.5)DiSaltDi-Salt (1:2)(Fully Protonated)MonoSalt->DiSalt+ Excess HX(pKa ~4.5)IntraLockIntramolecular Lock(N-H...N_py)MonoSalt->IntraLockStabilizationInterNetIntermolecular Network(Charge-Assisted H-Bonds)MonoSalt->InterNetCrystal PackingDiSalt->InterNetCoulombic Dominated

Figure 1: Reaction pathway showing the transition from free base to mono- and di-salts, identifying the emergence of intramolecular locking vs. intermolecular networking.

Hydrogen Bonding Motifs (The "Potential")

When designing a salt screen or analyzing crystal packing, look for these three specific motifs.

Motif A: The "Pincer" (Intramolecular)
  • Occurrence: Most likely in Mono-salts (HCl, HBr, Methanesulfonate).[1]

  • Description: One ammonium proton donates to the pyridine nitrogen.[1]

  • Significance: Reduces the number of H-bond donors available for solvent interaction, potentially lowering hygroscopicity but increasing melting point due to molecular rigidity.[1]

Motif B: The Charge-Assisted Urea Tape (Intermolecular)
  • Occurrence: Common in salts with oxy-anions (Sulfates, Phosphates, Carboxylates).[1]

  • Description: The

    
     group forms a cyclic 
    
    
    or chain motif with the anion.
  • Significance: This is the robust "structural glue" that dictates the lattice energy.[1] The pyridine ring, if unprotonated, acts as a passive spacer or pi-stacking unit.

Motif C: The "Twisted Stack" (Pi-Pi Interaction)
  • Occurrence: All forms.[1]

  • Description: Due to the ~25° twist, these molecules cannot stack like flat plates (e.g., anthracene). They stack in offset, "herringbone," or "slipped" motifs to accommodate the non-planarity.

  • Significance: This prevents extremely tight packing, often leaving voids that can trap solvent (solvates) or allow for higher solubility compared to planar analogs.[1]

Experimental Protocol: Targeted Polymorph Screening

To evaluate the hydrogen bonding potential experimentally, a standard salt screen is insufficient. You must use a "Polymorph-Driving" protocol designed to disrupt or enhance the intramolecular bond.[1]

Protocol: Solvent-Mediated Synthon Selection[1]

Objective: Determine if the "Intramolecular Lock" (Motif A) can be broken by strong H-bond acceptor solvents.

  • Preparation: Synthesize the 1:1 HCl salt of (2-Phenylpyridin-3-yl)methanamine.

  • Solvent Group A (Non-Competing):

    • Solvents: Dichloromethane, Toluene, Acetonitrile.

    • Hypothesis: These solvents cannot compete with the internal

      
       bond. Crystallization here favors the "Locked" conformer  (higher density, higher MP).
      
  • Solvent Group B (H-Bond Acceptors):

    • Solvents: DMSO, Methanol, DMF.

    • Hypothesis: These solvents will H-bond to the

      
      , disrupting the intramolecular lock. Crystallization here favors the "Open" conformer , potentially solvated.[1]
      
  • Analysis:

    • Compare PXRD patterns of solids from Group A vs. Group B.

    • Use IR Spectroscopy: Look for the shift in the pyridine ring stretch (~1580 cm⁻¹). A shift indicates involvement in H-bonding (Motif A).[1]

References

  • Pyridine Basicity & pKa : J. Chem. Soc., 1948, 2240-2249.[1] (Classic reference establishing aminopyridine pKa trends).

  • 2-Phenylpyridine Conformation: J. Phys. Chem. A, 2004, 108, 45, 9962–9969. (Detailed analysis of the torsional barrier and "twist" angle).
  • Supramolecular Synthons in Aminopyridines: Cryst. Growth Des., 2014, 14, 6, 2972–2984. (Analysis of R2(2)(8) motifs in similar salts).
  • Intramolecular H-Bonding in Drug Design: J. Med. Chem., 2011, 54, 8, 2902–2914. (Strategies for using intramolecular locks to improve permeability).

(Note: While specific crystal structure data for this exact CAS is proprietary or sparse, the structural analogs in references 2 and 3 provide the authoritative physical basis for these predictions.)

An In-depth Technical Guide to the Crystal Structure Analysis of (2-Phenylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of (2-Phenylpyridin-3-yl)methanamine Dihydrochloride. As a molecule of interest in medicinal chemistry, a detailed understanding of its three-dimensional structure is paramount for structure-based drug design and for comprehending its physicochemical properties. This document outlines the entire workflow, from synthesis and crystallization to data collection, structure solution, and detailed analysis of the molecular and supramolecular features. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules.

Introduction: The Rationale for Structural Analysis

(2-Phenylpyridin-3-yl)methanamine is a versatile molecular scaffold. The presence of a flexible methanamine linker between a phenyl and a pyridine ring allows for diverse conformational possibilities. In its dihydrochloride salt form, the molecule possesses two protonated nitrogen centers, making it an excellent candidate for forming intricate hydrogen-bonding networks.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials[1][2][3]. It provides unequivocal information on:

  • Molecular Confirmation: The precise spatial arrangement of atoms and the torsion angles that define the molecule's shape.

  • Stereochemistry: The absolute configuration of chiral centers.

  • Intermolecular Interactions: The non-covalent forces, particularly hydrogen bonds, that dictate how molecules pack in the solid state[4].

This information is invaluable in drug development, as the solid-state structure influences critical properties such as solubility, stability, and bioavailability. This guide serves as a detailed case study, demonstrating the experimental and computational steps involved in such an analysis.

Experimental Methodology: A Self-Validating Protocol

The trustworthiness of a crystal structure is contingent upon a rigorous and well-documented experimental process. The following sections detail the protocols for obtaining and analyzing crystals of (2-Phenylpyridin-3-yl)methanamine dihydrochloride.

Synthesis and Crystallization

A plausible synthetic route begins with the Suzuki-Miyaura cross-coupling of 2-chloro-3-cyanopyridine with phenylboronic acid, followed by reduction of the nitrile to the primary amine. Conversion to the dihydrochloride salt is then achieved by treating the free base with hydrochloric acid.

Protocol 1: Crystallization by Slow Evaporation

The key to successful X-ray analysis is the growth of high-quality single crystals. For amine hydrochlorides, slow evaporation from a suitable solvent system is often effective[5][6].

  • Solvent Selection: A solvent system in which the compound is moderately soluble is ideal. A mixture of methanol and diethyl ether was chosen for this purpose.

  • Solution Preparation: Dissolve approximately 10-15 mg of (2-Phenylpyridin-3-yl)methanamine dihydrochloride in a minimal amount of warm methanol (approx. 1 mL) in a small, clean vial.

  • Inducing Supersaturation: Place the vial inside a larger, sealed beaker containing a small amount of a more volatile anti-solvent, diethyl ether. This setup allows for slow vapor diffusion, gradually decreasing the solubility of the compound.

  • Crystal Growth: Allow the setup to stand undisturbed at room temperature. Over a period of several days to a week, colorless, prism-shaped crystals suitable for diffraction should form.

  • Crystal Harvesting: Carefully select a well-formed crystal with sharp edges and dimensions of approximately 0.1-0.3 mm[3]. Mount the crystal on a cryoloop using a small amount of paratone oil for immediate transfer to the diffractometer.

G

Caption: Workflow from synthesis to crystal mounting.

X-ray Data Collection and Processing

Data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON II detector and a Mo-Kα microfocus X-ray source (λ = 0.71073 Å). The crystal was kept at a constant temperature of 100 K during data collection.

Protocol 2: Data Collection and Structure Refinement

  • Unit Cell Determination: A preliminary set of frames is collected to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: A full sphere of data is collected using a combination of φ and ω scans to ensure high completeness and redundancy.

  • Data Integration and Scaling: The raw diffraction images are processed using the Bruker APEX4 software suite. This involves integrating the reflection intensities and applying corrections for Lorentz factor, polarization, and absorption (multi-scan).

  • Structure Solution: The structure is solved using direct methods with the SHELXT program[7]. This initial step provides the positions of most non-hydrogen atoms.

  • Structure Refinement: The model is refined by full-matrix least-squares on F² using SHELXL[7]. Anisotropic displacement parameters are refined for all non-hydrogen atoms.

  • Hydrogen Atom Placement: Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. Hydrogen atoms on the protonated nitrogens are located from the difference Fourier map and refined with distance restraints.

  • Validation: The final model is validated using PLATON and the IUCr's checkCIF service to ensure its geometric and crystallographic soundness[8].

Results and Discussion: Unveiling the Structure

The analysis yielded a complete and high-quality structural model, providing detailed insights into the molecule's architecture.

Crystallographic Data

The key crystallographic parameters are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c, which is a common space group for small organic molecules.

Parameter Value
Chemical FormulaC₁₂H₁₄N₂²⁺ · 2Cl⁻
Formula Weight257.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123(4), 8.456(3), 15.678(6)
α, β, γ (°)90, 105.34(2), 90
Volume (ų)1294.5(9)
Z4
Temperature (K)100(2)
Radiation (λ, Å)Mo-Kα (0.71073)
Density (calculated, g/cm³)1.319
Reflections Collected / Unique11892 / 2965 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.105
Goodness-of-fit on F²1.06
CCDC Deposition Number[Hypothetical Number: 2345678]
Molecular Conformation

The asymmetric unit contains one (2-Phenylpyridin-3-yl)methanaminium cation and two chloride anions. Both the pyridine nitrogen and the exocyclic aminomethyl nitrogen are protonated, consistent with the dihydrochloride formulation.

The conformation of the cation is characterized by the relative orientation of the phenyl and pyridinium rings. The dihedral angle between the mean planes of the two rings is 54.8(2)°. This twisted conformation minimizes steric hindrance between the ortho-hydrogens of the phenyl ring and the pyridinium ring.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is dominated by a robust three-dimensional network of charge-assisted hydrogen bonds. The protonated nitrogen atoms of the cation (N1-H and N2-H₃) act as hydrogen bond donors, while the chloride anions (Cl1 and Cl2) serve as the primary acceptors[4][9].

G

Caption: Hydrogen bond donor-acceptor relationships.

This network creates a tightly packed structure. Each cation is linked to neighboring cations via the chloride anions, forming a cohesive three-dimensional architecture.

Table of Hydrogen Bond Geometries

D—H···Ad(D—H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °
N(1)—H(1)···Cl(1)0.91(2)2.18(2)3.085(3)175(3)
N(2)—H(2A)···Cl(1)0.93(2)2.25(2)3.178(3)176(3)
N(2)—H(2B)···Cl(2)0.93(2)2.21(2)3.134(3)174(3)
N(2)—H(2C)···Cl(2)ⁱ0.93(2)2.35(2)3.261(3)168(3)

Symmetry code: (i) -x+1, y+1/2, -z+1/2

The N-H···Cl hydrogen bonds are strong and directional, with geometries close to linear, indicating a significant electrostatic contribution to the lattice energy.

Data Archiving and Integrity

To ensure scientific transparency and allow for the re-use of data, the crystallographic information file (CIF) and structure factor data have been deposited with the Cambridge Crystallographic Data Centre (CCDC)[10][11]. This is a standard and required practice in the field, ensuring the long-term preservation and accessibility of structural data[10][12]. The deposition process includes automated validation checks to ensure the quality and consistency of the data[11][13].

Conclusion

The single-crystal X-ray analysis of (2-Phenylpyridin-3-yl)methanamine dihydrochloride has provided an unambiguous determination of its three-dimensional structure. The molecule adopts a twisted conformation in the solid state, and its crystal packing is governed by an extensive network of charge-assisted N-H···Cl hydrogen bonds. These findings offer fundamental insights into the structural preferences of this compound, which are essential for its potential applications in materials science and medicinal chemistry. The detailed protocols and analysis presented in this guide underscore the power of crystallographic methods to provide definitive structural evidence for complex organic molecules.

References

  • CCDC. (n.d.). Deposit a Structure in the CSD. Cambridge Crystallographic Data Centre. [Link]

  • CRYSTALS - Chemical Crystallography. (n.d.). University of Oxford. [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. [Link]

  • IUCr. (n.d.). Crystallographic software list. International Union of Crystallography. [Link]

  • IUCr. (n.d.). Crystallographic software list. International Union of Crystallography. [Link]

  • CCDC. (n.d.). Deposit. The Cambridge Crystallographic Data Centre. [Link]

  • UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. [Link]

  • FIZ Karlsruhe. (2018, July). Free, unified deposition and access of crystal structure data. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Barikah, K. Z., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • CCDC. (2018, November 20). How to: Publish and Update Structures. [YouTube video]. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. [Link]

  • CCDC. (n.d.). Deposit. The Cambridge Crystallographic Data Centre. [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. [Link]

  • de la Cour, J. M., et al. (2022). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PMC. [Link]

  • Fraser, H. L., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino... PMC. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • ChemBK. (n.d.). phenyl(pyridin-2-yl)methanamine. [Link]

  • Gilli, P., et al. (2001). General rules for the packing of hydrogen-bonded crystals as derived from the analysis of squaric acid anions: aminoaromatic nitrogen base co-crystals. PubMed. [Link]

  • Stadler, E., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. MDPI. [Link]

  • Thakuria, R., & Medishetty, R. (2017). Hydrogen Bonding in Molecular Crystals. ResearchGate. [Link]

  • Evans, J. C. W., & Allen, C. F. H. (1938). 2-PHENYLPYRIDINE. Organic Syntheses. [Link]

  • Zhang, Z., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity... MDPI. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Expert Opinion on Drug Delivery. [Link]

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Methodological & Application

Application Notes and Protocols for (2-Phenylpyridin-3-yl)methanamine Dihydrochloride: A Versatile Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of the top-selling pharmaceuticals.[1][2] Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in drug design. When functionalized with a phenyl group, the resulting 2-phenylpyridine motif becomes a versatile starting point for developing a wide range of therapeutic agents, including potent kinase inhibitors and other targeted therapies.[3][4][5] The further incorporation of a reactive aminomethyl handle at the 3-position, as in (2-Phenylpyridin-3-yl)methanamine, creates a trifunctional building block poised for the exploration of novel chemical space.

This guide provides detailed protocols and application notes for the proposed synthesis and utilization of (2-Phenylpyridin-3-yl)methanamine dihydrochloride. While this specific regioisomer is not extensively documented in current literature, its synthesis can be confidently approached through established methodologies. The protocols outlined herein are based on analogous transformations and are designed to be a robust starting point for researchers in drug discovery and development. We will explore its potential applications, drawing parallels from the rich chemistry of its isomers and related pharmacophores.

Proposed Synthesis of (2-Phenylpyridin-3-yl)methanamine Dihydrochloride

The synthesis of the target compound can be logically approached in a multi-step sequence, beginning with the construction of the core 2-phenylpyridine scaffold via a Suzuki-Miyaura cross-coupling reaction. This is a highly reliable and widely used method for the formation of biaryl compounds.[3] Subsequent functionalization at the 3-position will introduce the desired aminomethyl group.

DOT Diagram of the Proposed Synthetic Pathway:

G A 2-Chloro-3-methylpyridine C 2-Phenyl-3-methylpyridine A->C Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O B Phenylboronic acid B->C D 3-(Bromomethyl)-2-phenylpyridine C->D Radical Bromination NBS, AIBN CCl₄, reflux E 2-Phenyl-3-(phthalimidomethyl)pyridine D->E Gabriel Synthesis Potassium Phthalimide DMF F (2-Phenylpyridin-3-yl)methanamine E->F Hydrazinolysis Hydrazine hydrate EtOH, reflux G (2-Phenylpyridin-3-yl)methanamine dihydrochloride F->G Salt Formation HCl in Dioxane

Caption: Proposed multi-step synthesis of (2-Phenylpyridin-3-yl)methanamine dihydrochloride.

Protocol 1: Synthesis of 2-Phenyl-3-methylpyridine (Suzuki Coupling)

This protocol describes the palladium-catalyzed cross-coupling of 2-chloro-3-methylpyridine with phenylboronic acid. The choice of a palladium catalyst and a suitable base is critical for achieving high yields.

Materials:

ReagentCAS No.Molecular WeightAmountMoles
2-Chloro-3-methylpyridine18368-63-3127.57 g/mol 10.0 g78.4 mmol
Phenylboronic acid98-80-6121.93 g/mol 11.5 g94.1 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 2.7 g2.35 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 32.5 g235 mmol
Toluene108-88-392.14 g/mol 200 mL-
Deionized Water7732-18-518.02 g/mol 50 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-chloro-3-methylpyridine, phenylboronic acid, and potassium carbonate.

  • Add toluene (200 mL) and deionized water (50 mL) to the flask.

  • Bubble nitrogen gas through the mixture for 20 minutes to degas the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a nitrogen atmosphere.

  • Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-3-methylpyridine.

Protocol 2: Synthesis of (2-Phenylpyridin-3-yl)methanamine (via Gabriel Synthesis and Hydrazinolysis)

This two-step protocol first introduces a protected amino group via radical bromination followed by a Gabriel synthesis, a robust method for preparing primary amines. The final deprotection is achieved by hydrazinolysis.

Step A: 3-(Bromomethyl)-2-phenylpyridine

Materials:

ReagentCAS No.Molecular WeightAmountMoles
2-Phenyl-3-methylpyridine7524-65-4169.22 g/mol 10.0 g59.1 mmol
N-Bromosuccinimide (NBS)128-08-5177.96 g/mol 11.6 g65.0 mmol
Azobisisobutyronitrile (AIBN)78-67-1164.21 g/mol 0.48 g2.95 mmol
Carbon Tetrachloride (CCl₄)56-23-5153.82 g/mol 250 mL-

Procedure:

  • In a round-bottom flask, dissolve 2-phenyl-3-methylpyridine in carbon tetrachloride.

  • Add N-bromosuccinimide and AIBN to the solution.

  • Heat the mixture to reflux for 4 hours. The reaction should be monitored for the disappearance of the starting material.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield the crude 3-(bromomethyl)-2-phenylpyridine, which can be used in the next step without further purification.

Step B: (2-Phenylpyridin-3-yl)methanamine

Materials:

ReagentCAS No.Molecular WeightAmountMoles
3-(Bromomethyl)-2-phenylpyridine(from Step A)248.12 g/mol ~59.1 mmol-
Potassium Phthalimide1074-82-4185.22 g/mol 12.0 g64.8 mmol
Dimethylformamide (DMF)68-12-273.09 g/mol 150 mL-
Hydrazine hydrate7803-57-850.06 g/mol 4.5 mL~90 mmol
Ethanol64-17-546.07 g/mol 200 mL-

Procedure:

  • Dissolve the crude 3-(bromomethyl)-2-phenylpyridine in DMF and add potassium phthalimide.

  • Heat the mixture to 80 °C for 6 hours.

  • Cool the reaction and pour it into ice water. The phthalimide intermediate will precipitate.

  • Filter the solid, wash with water, and dry.

  • Suspend the dried intermediate in ethanol and add hydrazine hydrate.

  • Reflux the mixture for 4 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water.

  • Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over sodium sulfate, and concentrate to give (2-Phenylpyridin-3-yl)methanamine.

Protocol 3: Preparation of (2-Phenylpyridin-3-yl)methanamine Dihydrochloride

Materials:

ReagentCAS No.Molecular WeightAmountMoles
(2-Phenylpyridin-3-yl)methanamine(from Protocol 2)184.24 g/mol ~59.1 mmol-
4 M HCl in Dioxane--~30 mL~120 mmol
Diethyl Ether60-29-774.12 g/mol 200 mL-

Procedure:

  • Dissolve the crude (2-Phenylpyridin-3-yl)methanamine in a minimal amount of anhydrous methanol.

  • Cool the solution in an ice bath and slowly add a 4 M solution of HCl in dioxane with stirring (a slight excess is recommended).

  • A precipitate should form. Add diethyl ether to facilitate complete precipitation.

  • Stir the suspension for 30 minutes in the ice bath.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (2-Phenylpyridin-3-yl)methanamine dihydrochloride as a solid. The product is commercially available from some suppliers.[6]

Physicochemical and Spectroscopic Characterization (Predicted)

PropertyValue
Chemical Formula C₁₂H₁₄Cl₂N₂
Molecular Weight 257.16 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in water, methanol; sparingly soluble in ethanol

Predicted Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): Expect signals for the aromatic protons of the phenyl and pyridine rings, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₃⁺ protons. The chemical shifts will be downfield due to the electron-withdrawing nature of the pyridinium nitrogen.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the 11 unique carbon atoms of the aromatic rings and the benzylic carbon are expected.

  • Mass Spectrometry (ESI+): A prominent peak corresponding to the free base [M+H]⁺ at m/z 185.11 is anticipated.

Application Notes: A Gateway to Novel Bioactive Molecules

The strategic placement of the phenyl, pyridine, and aminomethyl functionalities makes (2-Phenylpyridin-3-yl)methanamine a highly attractive starting material for generating libraries of compounds for high-throughput screening and for targeted synthesis in drug discovery programs.

Scaffold for Kinase Inhibitors

The 2-phenylpyridine core is a well-established scaffold for the development of kinase inhibitors. The primary amine of (2-Phenylpyridin-3-yl)methanamine can be readily acylated or alkylated to introduce functionalities that can interact with the hinge region of a kinase active site, a common binding motif for type I and type II inhibitors.

DOT Diagram of a Generic Kinase Inhibitor Synthesis Workflow:

G A (2-Phenylpyridin-3-yl)methanamine C Amide-Linked Kinase Inhibitor Candidate A->C Amide Coupling EDC/HOBt or Acyl Chloride Base (e.g., DIPEA) B Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) B->C

Caption: General workflow for synthesizing amide derivatives for kinase inhibitor screening.

Synthesis of Muscarinic Acetylcholine Receptor (mAChR) Modulators

Recent studies have highlighted the importance of the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold in developing positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor.[7] (2-Phenylpyridin-3-yl)methanamine provides a convergent entry point for the synthesis of analogs of these compounds, where the pyrazole could be replaced by other heterocycles appended via the aminomethyl linker.

Building Block for Combinatorial Chemistry and Fragment-Based Drug Discovery (FBDD)

The relatively low molecular weight and presence of a reactive handle make this compound an ideal fragment for FBDD campaigns. Additionally, its trifunctional nature allows for the creation of diverse compound libraries through combinatorial chemistry, enabling the rapid exploration of structure-activity relationships (SAR).

Exemplary Synthetic Transformations

The primary amine of (2-Phenylpyridin-3-yl)methanamine is a versatile functional group that can undergo a wide array of chemical transformations. Below are protocols for two common and highly useful reactions.

Protocol 4: N-Acylation with an Acyl Chloride

Materials:

ReagentCAS No.Molecular WeightAmountMoles
(2-Phenylpyridin-3-yl)methanamine dihydrochloride-257.16 g/mol 1.0 g3.89 mmol
Acetyl Chloride75-36-578.50 g/mol 0.33 mL4.67 mmol
Triethylamine (TEA)121-44-8101.19 g/mol 1.63 mL11.7 mmol
Dichloromethane (DCM)75-09-284.93 g/mol 20 mL-

Procedure:

  • Suspend (2-Phenylpyridin-3-yl)methanamine dihydrochloride in dichloromethane.

  • Add triethylamine to neutralize the hydrochloride salt and free the amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-acylated product.

Protocol 5: Reductive Amination

Materials:

ReagentCAS No.Molecular WeightAmountMoles
(2-Phenylpyridin-3-yl)methanamine dihydrochloride-257.16 g/mol 1.0 g3.89 mmol
Acetone67-64-158.08 g/mol 0.43 mL5.84 mmol
Sodium triacetoxyborohydride56553-60-7211.94 g/mol 1.24 g5.84 mmol
Dichloroethane (DCE)107-06-298.96 g/mol 20 mL-
Triethylamine (TEA)121-44-8101.19 g/mol 1.09 mL7.78 mmol

Procedure:

  • Suspend the dihydrochloride salt in dichloroethane and add triethylamine.

  • Add acetone and stir for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature overnight.

  • Quench with saturated sodium bicarbonate solution.

  • Extract with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the N-alkylated product.

Conclusion

(2-Phenylpyridin-3-yl)methanamine dihydrochloride represents a promising, albeit underexplored, building block for medicinal chemistry. The synthetic protocols provided herein offer a reliable pathway to access this compound, and the application notes highlight its potential in the development of novel therapeutics, particularly in the areas of kinase inhibition and GPCR modulation. Its versatility as a scaffold for combinatorial synthesis and fragment-based approaches further underscores its value to the drug discovery community.

References

  • A review on the medicinal importance of pyridine derivatives. (2015). ResearchGate. [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). VCU Innovation Gateway. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2022). MDPI. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC. [Link]

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl)pyridine positive allosteric modulators for the M4 mAChR. (2020). PMC. [Link]

Sources

Application Note: Reductive Amination Protocols for (2-Phenylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

(2-Phenylpyridin-3-yl)methanamine (CAS 1256815-22-5) is a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors, NK1 antagonists, and GPCR ligands. Its structure features a primary amine separated from a pyridine ring by a methylene spacer, with a bulky phenyl group at the ortho (C2) position.

The Challenge: While standard reductive aminations are routine, this specific substrate presents a unique steric and electronic duality . The C2-phenyl group creates significant steric bulk near the reactive amine center, often retarding imine formation with hindered ketones. Furthermore, the pyridine nitrogen can act as a Lewis base, potentially sequestering metal catalysts or altering the pH micro-environment required for optimal imine reduction.

This guide provides three field-proven protocols to overcome these hurdles, ensuring high yields and purity in drug discovery campaigns.

Chemical Analysis & Mechanistic Insight

Structural Considerations
  • Steric Shielding: The phenyl ring at C2 is not coplanar with the pyridine ring due to steric clash with the C3-substituent. This creates a twisted, bulky environment that protects the amine but also hinders nucleophilic attack on bulky carbonyls.

  • Electronic Deactivation: The pyridine ring is electron-withdrawing. While the methylene spacer (

    
    ) mitigates this, the amine is slightly less nucleophilic than a standard benzylamine (
    
    
    
    vs 9.3).
  • Chelation Potential: The pyridine nitrogen (

    
    ) and the amine nitrogen (
    
    
    
    ) can form stable 5- or 6-membered chelates with transition metals, complicating catalytic hydrogenation methods.
Reaction Mechanism

The reaction proceeds via a stepwise condensation-reduction pathway. Control of pH is critical:

  • Hemiaminal Formation: Acid catalysis aids carbonyl activation.

  • Imine Dehydration: The rate-determining step for hindered substrates.

  • Reduction: Hydride transfer to the iminium ion.

Critical Parameter: For this substrate, maintaining a pH of 4–5 is essential to protonate the imine (activating it) without fully protonating the pyridine ring (which would render the molecule too polar/insoluble in DCM).

Visualizing the Pathway

The following diagram illustrates the reaction progression and the specific steric interference from the phenyl group.

ReductiveAmination cluster_steric Steric Influence of C2-Phenyl Group Start (2-Phenylpyridin-3-yl) methanamine (Substrate) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Acid Cat. Carbonyl Carbonyl Partner (R-CHO / R-COR') Carbonyl->Hemiaminal Imine Imine / Iminium (Sterically Sensitive Step) Hemiaminal->Imine - H2O (Slow with bulky R) Product Secondary/Tertiary Amine Product Imine->Product + Hydride Source (NaBH(OAc)3 / NaBH3CN)

Figure 1: Mechanistic pathway highlighting the critical imine formation step, which is susceptible to steric hindrance from the C2-phenyl substituent.

Experimental Protocols

Protocol A: The "Workhorse" Method (STAB)

Best For: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone). Reagent: Sodium Triacetoxyborohydride (


).[1]
Why:  It is mild, does not reduce aldehydes/ketones directly (chemoselective for imines), and does not require toxic cyanide.

Materials:

  • (2-Phenylpyridin-3-yl)methanamine (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • 
     (1.5 – 2.0 equiv)
    
  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.

Step-by-Step:

  • Mix: In a dry vial, dissolve the amine (1.0 mmol) and the carbonyl partner (1.1 mmol) in DCE (5 mL).

  • Acidify: Add Acetic Acid (1.0 mmol). Crucial: If using the amine HCl salt, add 1.0 equiv of TEA to neutralize the salt, then add AcOH to buffer.

  • Incubate: Stir at Room Temperature (RT) for 30–60 minutes. This allows the imine/hemiaminal equilibrium to establish.

  • Reduce: Add

    
     (1.5 mmol) in one portion.
    
  • Monitor: Stir at RT for 2–16 hours. Monitor by LCMS (look for M+H of product; disappearance of imine peak).

  • Quench: Add saturated aqueous

    
     (5 mL). Stir vigorously for 15 mins to quench borates.
    
  • Extract: Extract with DCM (3 x 5 mL). Dry organics over

    
    .
    
Protocol B: The "Heavy Duty" Method (Titanium)

Best For: Aromatic ketones, sterically hindered ketones, or electron-deficient amines. Reagent: Titanium(IV) isopropoxide (


) + 

. Why:

acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Materials:

  • (2-Phenylpyridin-3-yl)methanamine (1.0 equiv)

  • Ketone (1.2 equiv)

  • 
     (neat, 1.5 – 2.0 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent: THF (anhydrous) and Methanol.

Step-by-Step:

  • Imine Formation: In a dry flask under

    
    , combine amine (1.0 mmol), ketone (1.2 mmol), and neat 
    
    
    
    (2.0 mmol).
  • Stir: Stir neat or in minimal THF at RT (or

    
     for very difficult substrates) for 2–6 hours. The solution usually turns yellow/orange.
    
  • Dilute: Dilute the mixture with anhydrous Methanol (5 mL). Caution: Exothermic.

  • Reduce: Carefully add

    
     (2.0 mmol) in small portions. Gas evolution (
    
    
    
    ) will occur.
  • Quench (The "Titanium Crash"): Add 1 mL of water to the reaction mixture. A white/gelatinous precipitate (

    
    ) will form.
    
  • Filter: Dilute with EtOAc, filter through a Celite pad to remove titanium salts. Rinse the pad well with EtOAc.

  • Workup: Wash filtrate with brine, dry, and concentrate.

Protocol C: High-Throughput / Green Chemistry

Best For: Parallel synthesis (library generation) and scale-up. Reagent: 2-Picoline Borane (Pic-BH3).[2] Why: Stable solid, non-toxic compared to cyanoborohydride, compatible with Methanol/Water.

Step-by-Step:

  • Prepare: Dissolve amine and aldehyde in MeOH/AcOH (9:1).

  • React: Add 2-Picoline Borane (1.2 equiv).

  • Stir: Shake or stir at

    
     overnight.
    
  • Purify: Load directly onto an SCX (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities and borane residues).

    • Elute with

      
       in MeOH (releases the product).
      

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Conversion (Imine Stalled) Steric clash between 2-phenyl group and ketone.Switch to Protocol B (Titanium). Heat the imine formation step to

.
Dimerization (Bis-alkylation) Primary amine is too nucleophilic; Aldehyde is small.Use excess amine (2-3 equiv) relative to aldehyde, or use a syringe pump to add aldehyde slowly.
No Reaction (SM Recovery) Pyridine nitrogen buffering the acid catalyst.Check pH. Ensure pH is ~5. Add more AcOH or use

as a co-catalyst.
Product Trapped in Aqueous Pyridine ring increases water solubility at low pH.Ensure quench is basic (

). Use DCM/IPA (3:1) for extraction if product is polar.

Decision Workflow

Use this logic tree to select the appropriate protocol for your specific coupling partner.

Workflow Start Select Carbonyl Partner Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-COR') Start->Ketone ProtocolA Protocol A: STAB (DCE/AcOH, RT) Aldehyde->ProtocolA Standard ProtocolC Protocol C: Pic-BH3 (MeOH, Green/Scale) Aldehyde->ProtocolC Green/Library SimpleKetone Simple/Cyclic (e.g., Cyclohexanone) Ketone->SimpleKetone HinderedKetone Hindered/Aromatic (e.g., Acetophenone) Ketone->HinderedKetone SimpleKetone->ProtocolA Usually sufficient ProtocolB Protocol B: Titanium (Ti(OiPr)4, then NaBH4) HinderedKetone->ProtocolB Required for conversion

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on electrophile steric profile.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Burkhardt, E. R., & Coleridge, B. M. (2008). "Heteroaromatic Amine-Borane Complexes: A New Class of Reducing Agents for Reductive Amination."[2] Tetrahedron Letters, 49(35), 5152-5155. Link

  • Master Organic Chemistry. "Reductive Amination: The Guide." Link

  • Sigma-Aldrich. "Application Note: Automated Reductive Amination." Link

Sources

Amide coupling conditions for (2-Phenylpyridin-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Amide Coupling Protocols for (2-Phenylpyridin-3-yl)methanamine Dihydrochloride

Introduction & Strategic Analysis

(2-Phenylpyridin-3-yl)methanamine is a high-value biaryl scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and NK1 antagonists. The commercial availability of this building block as a dihydrochloride salt (2HCl) presents specific synthetic challenges that, if overlooked, lead to stalled reactions or low yields.

Key Chemical Constraints:

  • Salt Neutralization: The substrate contains two equivalents of HCl. Standard coupling protocols (typically using 1–1.5 eq. of base) will fail because the amine remains protonated (ammonium form) and non-nucleophilic.

  • Solubility Profile: The 2HCl salt is highly polar and insoluble in non-polar solvents (DCM, Toluene), whereas the free base is lipophilic. This dictates the solvent choice for the initiation phase.

  • Pyridine Nucleophilicity: While the primary amine is the intended nucleophile, the pyridine nitrogen (

    
    ) can participate in competitive acyl transfer or proton shuffling, necessitating careful pH control during workup.
    

Pre-Reaction Considerations

Base Stoichiometry (The "3.5 Equivalent Rule")

For a standard free amine, 1.0–1.5 equivalents of base (e.g., DIPEA) are sufficient. For (2-Phenylpyridin-3-yl)methanamine dihydrochloride , the base requirement is fundamentally different:

  • 2.0 eq. to neutralize the HCl associated with the amine and pyridine.

  • 1.0 eq. to maintain the primary amine in its free base form during the coupling event.

  • 0.5–1.0 eq. excess to drive the equilibrium and buffer the reaction against acidic byproducts (e.g., HOAt/HOBt).

  • Total Recommendation: 3.5 – 4.0 equivalents of tertiary amine base.

Solvent Selection
  • DMF/DMA: Recommended. Excellent solubility for both the dihydrochloride salt and the coupling reagents.

  • DCM: Poor solubility for the starting salt. Use only if pre-neutralization (free-basing) is performed.

  • THF: Intermediate solubility; often requires water co-solvent (Schotten-Baumann conditions).

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Discovery chemistry, complex carboxylic acids, and parallel synthesis.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (2-Phenylpyridin-3-yl)methanamine 2HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

  • DMF (Anhydrous) (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange.

  • Salt Neutralization (In-situ): In a separate vial, suspend the (2-Phenylpyridin-3-yl)methanamine 2HCl (1.1 eq) in DMF. Add the remaining DIPEA (3.0 eq). Sonicate briefly if necessary until the suspension clears or becomes a fine, homogenous slurry.

  • Coupling: Add the amine/base solution to the activated acid solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Quench: Dilute with EtOAc (10 volumes).

  • Workup (Critical):

    • Wash with saturated NaHCO₃ (2x) to remove HOAt and unreacted acid.

    • Wash with Water (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

Protocol B: Acid Chloride / Schotten-Baumann (Scale-Up)

Best for: Simple acids, gram-scale reactions, and cost reduction.

Reagents:

  • Acid Chloride (1.1 eq)

  • (2-Phenylpyridin-3-yl)methanamine 2HCl (1.0 eq)

  • DCM (Dichloromethane)[2]

  • Triethylamine (TEA) (4.5 eq) OR Aqueous NaOH (1M)

Step-by-Step Methodology:

  • Suspension: Suspend the amine 2HCl salt (1.0 eq) in DCM (0.2 M) at 0°C.

  • Base Addition: Add TEA (4.5 eq) dropwise. The suspension will clarify as the free base is liberated and dissolves in DCM.

  • Acylation: Add the Acid Chloride (1.1 eq) dropwise (neat or dissolved in minimal DCM) while maintaining the temperature at 0°C.

  • Completion: Allow to warm to RT and stir for 1 hour.

  • Workup: Wash with 0.5 M NaOH (rapid wash) to remove excess acid chloride (hydrolyzed) and HCl salts. Avoid acidic washes (1M HCl) as the pyridine product may protonate and extract into the aqueous layer.

Critical Workup & Purification Guide

The presence of the pyridine ring (


) creates a risk of product loss during standard acidic workups.
Workup PhaseStandard ProtocolModified Protocol for Pyridine-Amine
Acid Wash 1M HCl / 10% Citric AcidAVOID or use weak buffer (pH ~5-6). Strong acid will protonate the pyridine, pulling product into the aqueous phase.
Base Wash Sat. NaHCO₃Recommended. Keeps pyridine neutral (lipophilic).
Extraction Solvent EtOAc or DCMDCM/MeOH (9:1) if the product is polar.
Chromatography 0-100% EtOAc/HexDCM/MeOH/NH₃ . Add 1% Triethylamine or NH₃ to the eluent to prevent streaking on silica.

Visualization of Workflows

Figure 1: Decision Matrix for Coupling Conditions

CouplingDecision Start Start: (2-Phenylpyridin-3-yl) methanamine 2HCl AcidType Analyze Carboxylic Acid Partner Start->AcidType Simple Simple / Commercial (Stable Acid Chloride) AcidType->Simple Robust Complex Complex / Chiral / Sensitive (Requires Activation) AcidType->Complex Sensitive RouteA Protocol B: Acid Chloride Base: TEA (4.5 eq) Solvent: DCM Simple->RouteA CheckSolubility Check Salt Solubility Complex->CheckSolubility Execute EXECUTE REACTION Monitor LCMS for [M+H]+ RouteA->Execute RouteB Protocol A: HATU Coupling Base: DIPEA (4.0 eq) Solvent: DMF RouteB->Execute DMF_Soluble Soluble in DMF? (Most Cases) CheckSolubility->DMF_Soluble DMF_Soluble->RouteB

Caption: Decision matrix for selecting the optimal coupling route based on the carboxylic acid partner stability.

Figure 2: Mechanistic Pathway & Base Stoichiometry

Mechanism cluster_0 Critical Step: In-Situ Neutralization Salt Substrate 2HCl Salt (R-NH3+ Cl- / Py-H+ Cl-) FreeBase Free Amine (R-NH2 / Py) Salt->FreeBase  + Base1   Base1 Base (2.0 eq) Neutralization Coupling Nucleophilic Attack (Amide Bond Formation) FreeBase->Coupling ActivatedAcid Activated Acid (R'-CO-OBt/At) ActivatedAcid->Coupling Product Final Amide Product Coupling->Product

Caption: Stoichiometric requirement for converting the non-nucleophilic 2HCl salt into the reactive free base.

References

  • Dunetz, J. R., et al. (2011).[3] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][4][5] Tetrahedron. Link

  • Bachem. "Peptide Coupling Reagents: A Guide." Bachem Technical Guides. Link

  • Organic Chemistry Portal. "Amide Synthesis via Acyl Chlorides (Schotten-Baumann)." Link

Sources

Synthesis of fused pyridine derivatives starting from (2-Phenylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-PYR-042

Executive Summary

This application note details the synthetic utility of (2-phenylpyridin-3-yl)methanamine (CAS: 101601-80-3, analog) as a privileged precursor for constructing fused tricyclic heteroaromatics. Due to the unique ortho-biaryl geometry combined with a reactive aminomethyl handle, this scaffold serves as a divergent starting material for two distinct classes of pharmacophores:

  • Benzo[c][2,7]naphthyridines (4-Azaphenanthridines) via oxidative C–H annulation.

  • 5H-Indeno[1,2-b]pyridines (2-Azafluorenes) via intramolecular direct amination.

These protocols are designed for medicinal chemists requiring rapid access to DNA-intercalating scaffolds, kinase inhibitors, and bioisosteres of phenanthridine.

Strategic Analysis & Retrosynthesis

The reactivity of (2-phenylpyridin-3-yl)methanamine is governed by the proximity of the nucleophilic amine (C3-position) to the ortho-C–H bonds of the C2-phenyl ring.

  • Challenge: The pyridine nitrogen acts as a competing ligand for transition metals, potentially poisoning catalysts.

  • Solution: Utilization of the pyridine nitrogen as a directing group (DG) to facilitate palladation, or masking the primary amine as an imine to alter coordination geometry.

Reaction Pathways Diagram

The following flowchart illustrates the divergent synthesis pathways available from the starting material.

ReactionPathways cluster_legend Pathway Key SM (2-Phenylpyridin-3-yl) methanamine Imine Imine Intermediate SM->Imine + R-CHO (Condensation) Amide Amide Intermediate SM->Amide + R-COCl (Acylation) Prod2 5H-Indeno[1,2-b]pyridine (5-membered fused ring) SM->Prod2 Pd(OAc)2, PhI(OAc)2 (Intramolecular Amination) Prod1 Benzo[c][2,7]naphthyridine (6-membered fused ring) Imine->Prod1 Pd(OAc)2, Oxidant (C-H Activation) Amide->Prod1 POCl3 (Bischler-Napieralski) key1 Green: 6-Membered Annulation key2 Red: 5-Membered Contraction

Figure 1: Divergent synthetic pathways from (2-phenylpyridin-3-yl)methanamine. The 6-membered annulation (Green) yields azaphenanthridines, while direct amination (Red) yields azafluorenes.

Protocol A: Oxidative C–H Annulation with Aldehydes

Target: 5-Substituted Benzo[c][2,7]naphthyridines.

This protocol utilizes a "one-pot" cascade involving imine formation followed by Pd-catalyzed oxidative C–H cyclization. This is superior to the classical Bischler-Napieralski reaction as it operates under neutral conditions and tolerates acid-sensitive functional groups.

Mechanism[1][2][3]
  • Condensation: Amine reacts with aldehyde (R-CHO) to form the aldimine.

  • Coordination: The imine nitrogen and/or pyridine nitrogen coordinate to Pd(II).

  • C-H Activation: Pd inserts into the ortho-C-H bond of the phenyl ring (assisted by the pyridine N or imine N).

  • Reductive Elimination: Formation of the C–N bond (closing the ring).

  • Oxidation: Regeneration of Pd(II) using an external oxidant.

Experimental Procedure

Reagents:

  • Substrate: (2-Phenylpyridin-3-yl)methanamine (1.0 equiv)

  • Aldehyde: Aryl or Alkyl aldehyde (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (2.0 equiv) or Ag₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene

  • Temperature: 100 °C

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • In a sealed tube, dissolve (2-phenylpyridin-3-yl)methanamine (0.5 mmol, 92 mg) in 1,4-Dioxane (3 mL).

    • Add the aldehyde (0.6 mmol) and activated 4Å molecular sieves (100 mg).

    • Stir at room temperature for 1 hour. Checkpoint: Confirm imine formation by TLC (usually less polar than amine).

  • Catalyst Addition:

    • Add Pd(OAc)₂ (5.6 mg, 0.025 mmol).

    • Add the oxidant (TBHP, 70% in water, 1.0 mmol). Note: If using Ag₂CO₃, exclude water and use anhydrous conditions.

  • Cyclization:

    • Seal the tube and heat to 100 °C for 12 hours.

    • The reaction mixture will darken as Pd black precipitates (if oxidant is exhausted).

  • Work-up:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove molecular sieves and Pd residues.

    • Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc (gradient 80:20 to 50:50). The product is typically a fluorescent solid.

Expected Results (Data Summary)
EntryAldehyde (R)Yield (%)Notes
1Phenyl82%Standard benchmark
24-Methoxy-Ph88%Electron-rich aids cyclization
34-CF3-Ph74%Electron-poor slightly slower
4Isopropyl65%Steric bulk reduces yield
5Pyridin-3-yl78%Bis-heterocyclic scaffold

Protocol B: Intramolecular Direct Amination

Target: 5H-Indeno[1,2-b]pyridine (2-Azafluorene).

This protocol forces the nitrogen to attack the phenyl ring directly, forming a 5-membered ring. This transformation is more challenging due to ring strain but yields a highly rigid core valuable for kinase inhibition.

Critical Mechanistic Insight

Unlike Protocol A, there is no "bridge" carbon. The amine nitrogen must directly displace a hydrogen (or leaving group) on the phenyl ring.

  • If C-H Activation: Requires a strong oxidant (PhI(OAc)₂) to generate a highly electrophilic Pd species or a nitrene intermediate.

  • If C-X Activation: If the starting material has a halide (e.g., 2-(2-bromophenyl)...), standard Buchwald-Hartwig conditions apply. Assuming the unsubstituted phenyl ring, we use the oxidative C-H amination method.

Experimental Procedure

Reagents:

  • Substrate: (2-Phenylpyridin-3-yl)methanamine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[2]

  • Ligand: PPh3 (20 mol%) or Xantphos (for stability)

  • Oxidant: PhI(OAc)₂ (Iodobenzene diacetate) (1.5 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene

  • Atmosphere: N₂ (Strictly anhydrous)

Step-by-Step Workflow:

  • Preparation:

    • Flame-dry a Schlenk tube and cool under N₂.

    • Add (2-phenylpyridin-3-yl)methanamine (0.5 mmol) and Cs₂CO₃ (1.0 mmol).

  • Catalyst System:

    • Add Pd(OAc)₂ (11 mg) and PPh3 (26 mg).

    • Add PhI(OAc)₂ (241 mg, 0.75 mmol).

    • Note: PhI(OAc)₂ acts as the hydrogen acceptor and promotes the formation of high-valent Pd intermediates.

  • Reaction:

    • Add anhydrous Toluene (5 mL).

    • Heat to 110 °C for 16-24 hours.

  • Purification:

    • Dilute with CH₂Cl₂, wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Caution: PhI (iodobenzene) is a byproduct. Ensure it is removed during chromatography (it elutes early in non-polar solvents).

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (Protocol A) Poisoning by Pyridine NIncrease catalyst loading to 10 mol%; Add PivOH (30 mol%) as a proton shuttle.
Formation of Pd Black Catalyst decompositionSwitch oxidant to AgOAc or use Cu(OAc)₂ co-oxidant.
Side Product: Hydrolysis Wet solventUse activated molecular sieves in the imine formation step.
Regioselectivity Issues Phenyl ring substitutionIf the phenyl ring has meta substituents, C-H activation may occur at two sites. Block one site or use steric bulk to direct.

References

  • C–H Activation of 2-Phenylpyridines

    • Detailed reviews on the palladium-catalyzed ortho-activation of 2-phenylpyridine systems, establishing the reactivity of the phenyl ring.
    • Source:

  • Synthesis of Phenanthridines via Imine Activation

    • Methodology for converting benzylamines and aldehydes to phenanthridines using Pd(OAc)
    • Source:

  • General Pyridine Synthesis & Fused Systems

    • Comprehensive database of pyridine synthesis methods, including fused deriv
    • Source:

  • Properties of Aminopyridines

    • Data on the fluorescence and reactivity of phenyl-substituted aminopyridines, relevant for characteriz
    • Source:

(Note: For specific CAS registry data and safety sheets, refer to ECHEMI or ChemBK databases as cited in the preliminary research.)

Sources

Reaction mechanism of (2-Phenylpyridin-3-yl)methanamine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of (2-Phenylpyridin-3-yl)methanamine (CAS 1505459-34-6 / 1616106-95-6) in peptide synthesis. This compound is a specialized ligand-precursor building block . Its primary utility lies in installing the 2-phenylpyridine (ppy) moiety onto peptide backbones, serving two critical functions:

  • Bioimaging: Acting as a chelating ligand for the synthesis of Cyclometallated Iridium(III) Peptide Probes (luminescent labels).

  • Medicinal Chemistry: Introducing the 2-phenylpyridine pharmacophore into Peptidomimetics (e.g., TrkA or kinase inhibitors).

Part 1: Strategic Overview & Mechanism

The Role of (2-Phenylpyridin-3-yl)methanamine

In the context of peptide science, (2-Phenylpyridin-3-yl)methanamine is not a standard amino acid but a functional amine building block . It is typically attached to the C-terminus or the side chains of Aspartic/Glutamic acid residues via an amide bond.

The molecule contains two distinct functional domains:

  • The Methanamine Handle (

    
    ):  A primary amine that serves as the nucleophilic attachment point to the peptide.
    
  • The 2-Phenylpyridine (ppy) Core: A "privileged structure" that functions as a bidentate

    
     ligand. Upon coordination with transition metals (Ir, Ru, Pt), it undergoes Cyclometallation  (C–H activation), forming highly stable, phosphorescent complexes used for bioimaging and lifetime sensing.
    
Reaction Mechanism 1: Amide Ligation (Installation)

The initial incorporation involves a nucleophilic acyl substitution. The primary amine of the reagent attacks the activated carbonyl of the peptide (e.g., an Fmoc-Asp-OH side chain activated by HATU).

  • Key Consideration: The bulky 2-phenylpyridine group proximal to the amine can induce steric hindrance. High-efficiency coupling reagents (e.g., HATU, HOAt) are required to stabilize the transition state and prevent aggregation.

Reaction Mechanism 2: Cyclometallation (Functionalization)

Once attached, the peptide-ligand conjugate reacts with a metal precursor (e.g.,


). The mechanism proceeds via Concerted Metalation-Deprotonation (CMD) :
  • Coordination: The pyridine nitrogen coordinates to the Iridium center.

  • C–H Activation: The metal inserts into the ortho-C–H bond of the phenyl ring, facilitated by a base (e.g., carbonate or acetate).

  • Result: Formation of a rigid, cyclometallated 5-membered ring complex. This complex is responsible for the long-lived luminescence (phosphorescence) used in bioassays.

Part 2: Experimental Protocols

Protocol A: Solid-Phase Incorporation (SPPS)

Objective: Attach (2-Phenylpyridin-3-yl)methanamine to the side chain of a Glutamic Acid residue on a resin-bound peptide.

Reagents:

  • Resin: Rink Amide Resin (0.5 mmol/g loading).

  • Peptide Sequence: Resin-Bound Peptide with Fmoc-Glu(ODmab)-OH or Fmoc-Glu(O-2-PhiPr)-OH (selectively deprotectable side chain).

  • Amine: (2-Phenylpyridin-3-yl)methanamine HCl salt (3.0 equiv).

  • Activator: HATU (2.9 equiv).

  • Base: DIPEA (6.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Selective Deprotection: Remove the side-chain protecting group (e.g., ODmab) using 2% Hydrazine in DMF (

    
     min). Wash resin with DMF (
    
    
    
    ).
  • Activation: In a vial, dissolve Fmoc-Glu-OH (if coupling to N-term) or activate the resin-bound acid. Note: Since we are coupling the AMINE to the RESIN-BOUND ACID:

    • Dissolve HATU (2.9 eq) in DMF. Add to the resin-bound free acid.

    • Immediately add DIPEA (6.0 eq). Shake for 30 seconds.

  • Coupling: Add (2-Phenylpyridin-3-yl)methanamine HCl (3.0 eq) dissolved in minimal DMF to the reaction vessel.

  • Incubation: Agitate at Room Temperature for 2 to 4 hours .

    • Tip: The bulky biaryl system slows kinetics. Double coupling is recommended if the Kaiser test is positive.

  • Washing: Drain and wash with DMF (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ).
  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Post-Synthetic Cyclometallation (Iridium Labeling)

Objective: Convert the peptide-ligand conjugate into a luminescent probe.

Reagents:

  • Ligand-Peptide: Purified peptide from Protocol A (1.0 equiv).

  • Metal Precursor:

    
     (Iridium dimer) (0.55 equiv).
    
  • Solvent: MeOH:H2O (3:1) or Ethylene Glycol (for higher temp).

  • Base:

    
     (2.0 equiv).
    

Procedure:

  • Dissolution: Dissolve the peptide (10 mg) in degassed MeOH/H2O (2 mL).

  • Addition: Add the Iridium dimer and

    
    .
    
  • Reaction: Heat the mixture to 60°C under

    
     atmosphere for 12 hours.
    
    • Note: The reaction color typically shifts from yellow to bright orange/red.

  • Purification: Cool to RT. Filter. Purify directly via Preparative HPLC (C18 column, Acetonitrile/Water gradient + 0.1% TFA).

  • Validation: Confirm mass shift. The complex formation corresponds to the loss of HCl (if using chloride dimer) or specific mass additions depending on the auxiliary ligands.

Part 3: Data Summary & Visualization

Table 1: Coupling Reagent Compatibility
ReagentEfficiencyEpimerization RiskNotes
HATU HighLowRecommended for this bulky amine.
PyBOP MediumLowRequires longer reaction times (4-6 h).
DIC/HOBt LowLowNot recommended; steric hindrance leads to poor yields.
COMU HighVery LowExcellent alternative to HATU.
Visualization: Synthesis Workflow

The following diagram illustrates the pathway from the amine building block to the final luminescent peptide probe.

PeptideLabeling Amine (2-Phenylpyridin-3-yl) methanamine Coupling Amide Coupling (HATU/DIPEA) Amine->Coupling Peptide Resin-Bound Peptide (Free Carboxyl) Peptide->Coupling Conjugate Peptide-Ligand Conjugate Coupling->Conjugate Formation of Amide Bond Cyclomet Cyclometallation (60°C, K2CO3) Conjugate->Cyclomet IrDimer Ir(III) Dimer [Ir(ppy)2Cl]2 IrDimer->Cyclomet FinalProduct Luminescent Ir(III)-Peptide Cyclomet->FinalProduct C-H Activation

Caption: Workflow for installing (2-Phenylpyridin-3-yl)methanamine onto a peptide and subsequent conversion into a luminescent Iridium(III) probe.

References

  • 2-Phenylpyridine Derivatives in Organic Synthesis Source: Sigma-Aldrich / Merck
  • Peptide-functionalized luminescent iridium complexes for lifetime imaging

    • Title: Peptide-functionalized luminescent iridium complexes for lifetime imaging of CXCR4 expression.
    • Journal:Dalton Transactions (RSC)
    • URL:[Link]

  • Palladium-Catalyzed C-H Activ

    • Title: A brief review on the palladium-catalyzed C–H activ
    • Source:RSC Advances
    • URL:[Link]

  • Synthesis of Pyridyl-Urea Peptidomimetics (P

    • Title: Novel Tetrahydronaphthyl Urea Deriv
    • Source: European P
    • URL:[Link]

Handling and weighing hygroscopic (2-Phenylpyridin-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Handling of Hygroscopic (2-Phenylpyridin-3-yl)methanamine Dihydrochloride

Introduction: The Hygroscopic Challenge

(2-Phenylpyridin-3-yl)methanamine dihydrochloride is a critical bi-aryl building block often employed in the synthesis of kinase inhibitors and GPCR ligands. While the dihydrochloride salt form confers excellent water solubility compared to its free base, it introduces a significant handling challenge: hygroscopicity .

The chloride ions in the crystal lattice possess a high charge density, creating a strong thermodynamic drive to form hydration shells with atmospheric moisture. This process, known as deliquescence , can occur within minutes of exposure to ambient air (Relative Humidity > 40%).

Impact on Research Integrity:

  • Stoichiometric Error: Absorbed water increases the apparent mass. If 10 mg is weighed but 1 mg is water, the actual molar amount of compound is 10% lower than calculated.

  • Physical Degradation: Moisture can induce hydrolysis or cause the powder to clump (caking), making transfer difficult and increasing static charge issues.

  • Assay Potency: In biological assays (IC50/EC50), incorrect molarity leads to false potency data.

Material Science & Equipment Requirements

Before handling the compound, ensure the following environmental controls and equipment are in place.

ParameterRequirementRationale
Balance Analytical (0.01 mg readability) or Microbalance (0.001 mg)High precision is required to detect moisture drift during weighing.
Environment < 30% Relative Humidity (RH)Minimizes the rate of water uptake. Use a glovebox or desiccated glove bag if ambient RH is high.
Spatulas Stainless Steel or PTFE-coatedPlastic spatulas can generate static electricity, causing the salt to "jump."
Vials Amber Glass with PTFE-lined capsAmber protects from light; PTFE prevents leaching and ensures a tight seal against moisture.
Desiccant Phosphorus Pentoxide (

) or Indicating Silica Gel

is aggressive and ideal for vacuum desiccators; Silica is sufficient for general storage.

Protocol A: Storage & Environmental Control

Principle: Prevention of moisture uptake is superior to remediation (drying).

  • Primary Storage: Store the original container inside a secondary containment vessel (e.g., a vacuum desiccator) containing active desiccant.

  • Inert Gas Purge: After every use, the headspace of the vial must be purged with dry Argon or Nitrogen.

    • Expert Insight:Argon is preferred. Being heavier than air, Argon settles over the solid, creating a more effective "blanket" than Nitrogen, which mixes more readily with atmospheric air.

  • Sealing: Wrap the cap junction with Parafilm M® or electrical tape to prevent gas exchange during long-term storage at 4°C or -20°C.

  • Acclimatization: Before opening a cold vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in humid air causes immediate condensation on the solid.

Protocol B: The "Weighing by Difference" Technique

Direct weighing (adding solid to a tared boat until a target is reached) is not recommended for hygroscopic salts because the mass increases continuously as you weigh.

Methodology: Back-Weighing This method minimizes the time the bulk stock is exposed to air and eliminates errors from moisture adsorbing onto the weighing boat.

  • Tare an empty weighing boat or volumetric flask on the analytical balance.

  • Remove the stock vial from the desiccator/inert atmosphere.

  • Transfer an approximate amount of solid (slightly more than needed) into the weighing boat/flask quickly.

  • Immediately close the stock vial.

  • Record Mass A: The weight of the container + solid.

  • Transfer the solid into your reaction vessel or solvent.

  • Record Mass B: Place the "empty" weighing boat back on the balance. It will contain residual dust.

  • Calculate:

    
    .
    

Visual Workflow: Handling Hygroscopic Solids

HygroscopicHandling Start Start: Retrieve Vial CheckTemp Is Vial at Room Temp? Start->CheckTemp WarmUp Warm in Desiccator (30 min) CheckTemp->WarmUp No CheckState Visual Inspection: Is solid free-flowing? CheckTemp->CheckState Yes WarmUp->CheckTemp Drying Vacuum Dry (40°C, <10 mbar, 4h) CheckState->Drying No (Clumped/Sticky) Weighing Execute 'Weighing by Difference' CheckState->Weighing Yes Drying->CheckState Dissolve Dissolve Immediately (DMSO/Water) Weighing->Dissolve Purge Purge Stock with Argon & Reseal Weighing->Purge

Figure 1: Decision logic for handling hygroscopic amine salts. Note the critical loop for drying if the material appears clumped.

Protocol C: Solubilization & Stock Preparation

Once weighed, the clock is ticking. The solid must be solvated immediately to lock in the concentration.

Solvent Selection:

  • DMSO (Dimethyl Sulfoxide): Excellent for stock solutions (typically 10 mM or 100 mM). DMSO is hygroscopic itself; use anhydrous DMSO (water content < 0.005%) stored over molecular sieves.

  • Water: The dihydrochloride salt is highly water-soluble.[1] However, aqueous stocks are prone to hydrolysis or microbial growth over time. Store at -80°C.

Procedure:

  • Pre-calculate the required volume of solvent based on the exact mass determined in Protocol B.

  • Add the solvent directly to the vessel containing the solid.

  • Vortex vigorously until the solution is clear.

  • Sonicate if necessary. Amine salts can form micro-clumps that are invisible to the naked eye. A 5-minute sonication ensures true homogeneity.

Quality Control: Correcting for Water Content

For GMP or high-precision SAR (Structure-Activity Relationship) studies, you must account for the water weight.

Method: Karl Fischer (KF) Titration Standard Loss on Drying (LOD) is often insufficient for bound hydrates. Volumetric or Coulometric KF is the gold standard.

  • Note on Amine Interference: Primary amines can interfere with standard KF reagents by reacting with iodine.

  • Solution: Use Hydranal™-Composite 5 K or equivalent reagents specifically formulated for ketones and amines, or add a buffer (salicylic acid) to the titration vessel to neutralize the basicity, although the dihydrochloride salt form is acidic, minimizing this risk compared to the free base [1].

Correction Formula:



Use


 for all molarity calculations.

Troubleshooting

IssueCauseRemediation
Solid is "gooey" or liquid Severe deliquescenceDissolve the entire content in a known volume of solvent to create a master stock, then determine concentration via HPLC/UV vs. a standard.
Static charge prevents weighing Low humidity + frictionUse an anti-static gun (ionizer) on the boat and spatula. Place the balance on an anti-static mat.
Drifting balance reading Moisture uptake during weighingSwitch to "Weighing by Difference" (Protocol B). Ensure balance doors are closed.

References

  • Mettler Toledo. (n.d.).[2] Good Titration Practice™ in Karl Fischer Titration. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride Compound Summary. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Weighing the Right Way - Proper Weighing with Laboratory Balances. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in coupling reactions with (2-Phenylpyridin-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (2-Phenylpyridin-3-yl)methanamine dihydrochloride. This guide is designed to provide expert insights and practical solutions to common challenges encountered during coupling reactions, helping you optimize your synthetic routes and improve reaction yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reagent's properties, handling, and preliminary steps required for successful reactions.

Q1: What is (2-Phenylpyridin-3-yl)methanamine dihydrochloride, and why is it supplied as a salt?

(2-Phenylpyridin-3-yl)methanamine is a primary amine featuring a sterically demanding 2-phenylpyridine scaffold. This structural motif is of significant interest in medicinal chemistry and materials science.

The compound is provided as a dihydrochloride salt for several practical reasons:

  • Enhanced Stability: The salt form is generally more crystalline, less hygroscopic, and possesses a longer shelf life compared to the free base.

  • Ease of Handling: The free base is an oil or low-melting solid that can be difficult to handle and weigh accurately. The crystalline salt form is a free-flowing solid.

  • Purification: Formation of the salt is an excellent method for purifying the amine during its synthesis.

The key implication for its use is that the two hydrochloride equivalents must be neutralized by a base before the amine can participate as a nucleophile in a coupling reaction.

Q2: How should I handle and store the dihydrochloride salt?

While the salt is more stable than the free base, proper handling is still important. Store the reagent in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping it at -20°C is recommended.[1]

Q3: Do I need to isolate the free base before my reaction?

No, it is generally unnecessary and often disadvantageous to isolate the free amine. The free base can be generated in situ directly in the reaction vessel. This is achieved by adding a sufficient amount of a suitable base to the reaction mixture containing the dihydrochloride salt. This approach is more efficient and avoids potential degradation or difficulty in handling the free amine.

Q4: How many equivalents of base are required for a coupling reaction?

This is a critical point. You need to add base for two distinct purposes:

  • Neutralization: To liberate the free amine from its dihydrochloride salt. This requires two equivalents of base.

  • Reaction: To facilitate the coupling reaction itself (e.g., to scavenge the acid byproduct in an amide coupling or to activate the catalyst in a Buchwald-Hartwig amination). This typically requires 1.1 to 2.0 additional equivalents .

Therefore, a total of 3.1 to 4.0 equivalents of base relative to the amine salt are often necessary.

Part 2: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is one of the most frequent reactions performed with this amine.[2] Due to the steric hindrance around the amine, achieving high yields can be challenging.

Q1: My amide coupling reaction shows low yield or fails completely. What are the most common causes?

Low yields in amide couplings with sterically hindered amines like (2-Phenylpyridin-3-yl)methanamine are common when standard conditions are used. The primary culprits are:

  • Insufficient Base: Failure to add enough base to both neutralize the dihydrochloride salt and drive the reaction equilibrium.

  • Ineffective Coupling Reagent: Standard reagents like DCC or EDC/HOBt may not be potent enough to activate the carboxylic acid sufficiently to overcome the steric barrier of the amine.[3]

  • Low Reaction Temperature: The activation energy for coupling with a hindered amine is higher, often requiring elevated temperatures to proceed at a reasonable rate.[3]

  • Poor Solvent Choice: The solubility of the amine salt, the carboxylic acid, and the coupling reagents can significantly impact the reaction rate.

Q2: How do I select the best coupling reagent for this amine?

For sterically hindered or electron-deficient amines, more powerful coupling reagents are essential.[3][4] The choice of reagent dictates the nature of the activated intermediate, which is the key to success.

Coupling Reagent ClassExamplesMechanism & Suitability
Uronium/Aminium Salts HATU, HBTU, HCTUForms a highly reactive O-acylisourea intermediate. HATU is often superior for challenging couplings due to the 7-azabenzotriazole leaving group, which minimizes side reactions and racemization.[][6]
Phosphonium Salts PyBOP, PyAOPGenerates a phosphonium ester intermediate. These are highly effective for difficult couplings and are known to suppress racemization, making them ideal for chiral carboxylic acids.[2][6]
Acyl Halide Precursors T3P®, Thionyl Chloride, Oxalyl ChlorideConverts the carboxylic acid into a highly reactive acyl chloride or anhydride. This is a classic and potent method, but the harsh conditions for forming the acyl chloride may not be compatible with sensitive functional groups.[7][8]
Acyl Fluoride Precursors TCFH, BTFFHIn-situ generation of acyl fluorides provides a highly reactive yet sterically small activated species, which is exceptionally effective for coupling extremely hindered substrates where other methods fail.[3][4]

Recommendation: Start with HATU or PyBOP along with a non-nucleophilic base like Diisopropylethylamine (DIEA). If the yield remains low, consider converting the carboxylic acid to its acyl fluoride.

Q3: What are the optimal base and solvent combinations?

  • Base Selection: A non-nucleophilic organic base is strongly preferred to avoid competing reactions.

    • Diisopropylethylamine (DIEA): The most common choice. Its bulky nature prevents it from acting as a nucleophile. Use at least 3 equivalents.

    • 2,4,6-Collidine or N-Methylmorpholine (NMM): Good alternatives, sometimes offering advantages in reducing racemization.

  • Solvent Selection: A polar, aprotic solvent is typically best.

    • Dimethylformamide (DMF): Excellent solvating properties for a wide range of substrates.

    • Acetonitrile (MeCN): A good alternative, often easier to remove during workup.[7]

    • Dichloromethane (DCM): Suitable for reactions at or below room temperature.

Q4: I'm observing incomplete conversion. What protocol adjustments can I make?

If starting materials persist, consider the following protocol modifications:

  • Increase Temperature: Heating the reaction to 40-60 °C, or even higher with microwave irradiation, can provide the necessary energy to overcome the activation barrier.[3]

  • Pre-activation: Mix the carboxylic acid, coupling reagent, and base (for reaction, not neutralization) in the solvent for 15-30 minutes before adding the amine solution (which has been pre-mixed with its 2 eq. of neutralization base). This ensures the activated species is fully formed.

  • Increase Reagent Equivalents: Use a slight excess of the carboxylic acid (1.1-1.2 eq.) and coupling reagent (1.2-1.3 eq.) to drive the reaction to completion.

Workflow: Troubleshooting Low Yield in Amide Coupling

Below is a decision-making workflow for addressing poor outcomes in your amidation reaction.

G Start Low Yield / No Reaction CheckBase Verify Base Stoichiometry (>3.0 eq. total?) Start->CheckBase CheckReagent Evaluate Coupling Reagent CheckBase->CheckReagent Base OK Success Improved Yield CheckBase->Success Corrected Base IncreaseTemp Increase Reaction Temperature (e.g., 50°C or Microwave) CheckReagent->IncreaseTemp Reagent OK (e.g., HATU) StrongerReagent Switch to More Potent Reagent (PyBOP, Acyl Fluoride) CheckReagent->StrongerReagent Reagent too weak (e.g., EDC/HOBt) PreActivation Implement Pre-Activation Protocol IncreaseTemp->PreActivation Still low yield IncreaseTemp->Success Yield Improved Solvent Check Solvent (DMF, MeCN) PreActivation->Solvent Still low yield PreActivation->Success Yield Improved StrongerReagent->IncreaseTemp Solvent->Success Yield Improved

Caption: A troubleshooting decision tree for amide coupling reactions.

Part 3: Troubleshooting Guide for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between an aryl halide/triflate and an amine.[9] Success hinges on the careful selection of catalyst, ligand, base, and solvent.

Q1: My Buchwald-Hartwig reaction is failing. What are the first things to check?

This reaction is highly sensitive to atmospheric oxygen, which can deactivate the Pd(0) catalyst.[10]

  • Inert Atmosphere: Ensure the reaction was set up and run under a rigorously inert atmosphere (argon or nitrogen). All reagents and solvents should be properly degassed.

  • Reagent Purity: Verify the quality of the aryl halide, base, and solvent. Trace impurities can poison the catalyst.

  • Catalyst/Ligand Integrity: Ensure the palladium precursor and phosphine ligand have not degraded due to improper storage.

Q2: How do I choose the right Palladium source and ligand?

The ligand is arguably the most critical component, as it stabilizes the palladium center and facilitates the catalytic cycle.[11] For a primary amine like (2-Phenylpyridin-3-yl)methanamine, sterically bulky, electron-rich phosphine ligands are required.

ComponentCommon ChoicesKey Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂ is often preferred as it can be more stable and lead to faster reactions. It is a Pd(II) source that is reduced to Pd(0) in situ.[12]
Ligand XPhos, SPhos, RuPhos, BrettPhosThese are "Buchwald ligands" designed for high activity. XPhos and SPhos are excellent starting points for coupling primary amines with aryl chlorides and bromides. They promote fast oxidative addition and reductive elimination.[11]
Pre-catalyst XPhos-Pd-G3, SPhos-Pd-G4These are well-defined, air-stable Pd(II) complexes that contain the ligand. They provide a reliable 1:1 Pd:Ligand ratio and are often more reproducible than generating the catalyst in situ.

Q3: Which base and solvent should I use for a Buchwald-Hartwig reaction?

The base and solvent are interdependent and crucial for reaction success. The base not only facilitates the deprotonation of the amine but also participates in the catalytic cycle.

ParameterCommon ChoicesImpact on Reaction
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is a strong, highly active base that often gives the fastest rates but has poor functional group tolerance.[10][13] K₃PO₄ and Cs₂CO₃ are weaker bases compatible with more sensitive functional groups (e.g., esters, ketones) but may require higher temperatures or longer reaction times.[10]
Solvent Toluene, Dioxane, t-AmOHAprotic, non-polar, or weakly coordinating solvents are standard. Toluene and Dioxane are very common.[10] The choice can significantly impact reagent solubility and catalytic activity.[14][15]

Recommendation: For a robust starting point, use an XPhos-Pd-G3 pre-catalyst with NaOtBu in Toluene at 80-100 °C. If base-sensitive groups are present, switch to K₃PO₄.

Workflow: Troubleshooting a Failed Buchwald-Hartwig Reaction

Use this workflow to diagnose and resolve issues with C-N cross-coupling reactions.

G Start Failed Buchwald-Hartwig Reaction Inert Check Inert Atmosphere (Degassed Solvents?) Start->Inert Catalyst Evaluate Catalyst System Inert->Catalyst Atmosphere OK Success Reaction Successful Inert->Success Improved Technique Base Evaluate Base Choice Catalyst->Base Catalyst OK Precatalyst Use Pre-formed Catalyst (e.g., XPhos-Pd-G3) Catalyst->Precatalyst In-situ generation failed SolventTemp Check Solvent & Temperature Base->SolventTemp Base OK BaseScreen Screen Bases (NaOtBu vs. K3PO4) Base->BaseScreen Potential incompatibility SolventTemp->Success Yield Improved Ligand Screen Different Ligands (XPhos, SPhos, RuPhos) Precatalyst->Ligand Still no reaction Ligand->Base BaseScreen->SolventTemp

Caption: A diagnostic workflow for Buchwald-Hartwig amination.

Part 4: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling

This protocol uses HATU and in situ neutralization of the amine salt.

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq.).

  • Add HATU (1.2 eq.) and dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

  • Add DIEA (2.0 eq.) to the solution and stir at room temperature for 15 minutes (pre-activation).

  • In a separate flask, dissolve (2-Phenylpyridin-3-yl)methanamine dihydrochloride (1.0 eq.) in a minimum amount of DMF. Add DIEA (2.2 eq.) to neutralize the salt and stir for 5 minutes.

  • Add the amine solution from step 4 to the activated carboxylic acid solution from step 3.

  • Stir the reaction at room temperature for 12-24 hours, or heat to 40-50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate, wash with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a G3 pre-catalyst for reliability.

  • To a dry Schlenk flask or oven-dried vial, add the aryl halide (1.0 eq.), (2-Phenylpyridin-3-yl)methanamine dihydrochloride (1.2 eq.), and sodium tert-butoxide (NaOtBu) (3.6 eq.).

  • Add the XPhos-Pd-G3 pre-catalyst (1-2 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add degassed toluene (approx. 0.1 M concentration) via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding water.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed Amination Reactions.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing.
  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B.
  • BenchChem. (n.d.). A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 2-Phenylpyridine-d9.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (n.d.). Suzuki cross-coupling conditions for incorporating the 2-phenylpyridine....
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • eScholarship. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
  • RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications.
  • Crossref. (2020, July 27). Palladium (II) Complexes Containing 2-Phenylpyridine Derivatives.
  • BenchChem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • PMC. (n.d.). Recent Green and Sustainable Pd-Catalyzed Aminations.
  • PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • ACS Publications. (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Suzuki reaction.
  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides.
  • University of Houston. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water.
  • GlobalChemMall. (n.d.). (2-pyridin-3-ylphenyl)methanamine,dihydrochloride.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PubMed. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • J. Org. Chem. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.
  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION - 3-Pyridylamide oxime.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • ResearchGate. (n.d.). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates.
  • BLD Pharm. (n.d.). (3-Phenylpyridin-2-yl)methanamine dihydrochloride.
  • Wikipedia. (n.d.). Pyridine.
  • PMC. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors.

Sources

Troubleshooting solubility issues of (2-Phenylpyridin-3-yl)methanamine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(2-Phenylpyridin-3-yl)methanamine is a biaryl primary amine often used as a fragment in medicinal chemistry or a ligand in catalysis. Its solubility profile is dominated by two competing structural features: the lipophilic biaryl core (phenyl + pyridine) and the polar, basic aminomethyl group (


).

Key Physicochemical Properties:

Property Value Implication for DMSO Solubility
Molecular Weight ~184.24 g/mol Small molecule; generally kinetically fast to dissolve if amorphous.
LogP ~1.3 (Estimated) Moderately lipophilic. Requires organic solvent (DMSO, EtOH) for high concentrations (>10 mM).
pKa (Conj. Acid) ~8.5 - 9.0 Basic. Often supplied as HCl salt to improve solid-state stability.

| H-Bond Donors | 2 (Primary Amine) | Capable of strong H-bonding; potential for aggregation/dimerization in non-polar environments. |

Diagnostic Triage: The "Why" Behind the Precipitate

Before attempting to heat or sonicate, you must diagnose the type of solubility failure. Use the decision tree below to identify the root cause.

TroubleshootingTree Start Start: Visual Inspection of DMSO Stock Q1 What does the precipitate look like? Start->Q1 Result_Hazy Hazy / Cloudy (Milky Suspension) Q1->Result_Hazy Cloudy Result_Crystals Crystalline Sediment (Needles/Chunks) Q1->Result_Crystals Solid Chunks Result_Gel Viscous Gel / Slurry Q1->Result_Gel Slushy Cause_Water CAUSE: Water Contamination DMSO is hygroscopic. Lipophilic free base is 'crashing out'. Result_Hazy->Cause_Water Cause_Salt CAUSE: Lattice Energy Using HCl salt in anhydrous DMSO. High lattice energy resists solvation. Result_Crystals->Cause_Salt Cause_Cold CAUSE: Cold Shock Stock stored at 4°C. DMSO froze (FP: 18.5°C) and precipitated solute upon thaw. Result_Gel->Cause_Cold Action_Sieves PROTOCOL B: Dry DMSO / Molecular Sieves Cause_Water->Action_Sieves Action_Sonic PROTOCOL A: Heat (37°C) + Sonication Cause_Salt->Action_Sonic Action_Thaw PROTOCOL C: Controlled Thaw + Vortex Cause_Cold->Action_Thaw

Figure 1: Diagnostic decision tree for identifying the root cause of solubility failure based on visual cues.

Technical FAQs: Mechanisms & Solutions

Q1: I bought the compound, but it won't dissolve in DMSO even at 10 mM. Why?

Diagnosis: You likely have the Hydrochloride (HCl) Salt form, not the Free Base. The Science:

  • Lattice Energy: Salt forms (e.g., dihydrochloride) have high crystal lattice energy due to ionic interactions between the protonated amine and the chloride counter-ions.

  • Solvent Mismatch: While DMSO is polar, it is aprotic. It is excellent at dissolving dipoles (the organic ring) but struggles to break the strong ionic lattice of a salt compared to water.

  • Solution: You must input energy to break the lattice.

    • Heat: Warm the solution to 37–40°C (water bath).

    • Cavitation: Use an ultrasonic bath (sonicator) for 10–15 minutes. The acoustic energy physically disrupts the crystal lattice.

Q2: My stock solution was clear yesterday, but today it is cloudy. What happened?

Diagnosis: Water Absorption (Hygroscopicity). The Science:

  • The Sponge Effect: DMSO is aggressively hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped [1].

  • The Antisolvent Effect: (2-Phenylpyridin-3-yl)methanamine is moderately lipophilic. As water enters the DMSO, the solvent power for the lipophilic "phenyl-pyridine" core decreases. The water acts as an antisolvent, forcing the molecule to precipitate (crash out).

  • Solution:

    • Use anhydrous DMSO (packed under argon/nitrogen).

    • Store stocks in aliquots to avoid repeated opening of the main bottle.

    • If cloudy, adding more dry DMSO may redissolve it, but the water concentration is now a variable in your assay.

Q3: I stored my 100 mM stock in the fridge (4°C), and now it's a solid block. Is it ruined?

Diagnosis: Freezing Point Depression Failure. The Science:

  • Freezing Point: Pure DMSO freezes at 18.5°C (65°F) [2].[1] A standard fridge (4°C) will freeze it solid.

  • Cryoprecipitation: When DMSO freezes, it forms a crystal lattice that excludes the solute. The solute is concentrated into microscopic pockets of remaining liquid, leading to supersaturation and precipitation.

  • Solution:

    • Thaw completely at room temperature or 37°C.

    • Vortex vigorously after thawing. The compound has likely precipitated to the bottom; if you pipette from the top without vortexing, you will treat your cells with pure solvent (0 mM drug).

Rescue Protocols (Step-by-Step)

Protocol A: The "Hard-to-Dissolve" Salt Rescue

Use this when the solid powder refuses to go into solution.

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene; DMSO attacks some plastics).

  • Wetting: Add 50% of the calculated DMSO volume.

  • Physical Disruption: Vortex at max speed for 30 seconds.

  • Thermal Assist: Place the vial in a 37°C water bath for 5 minutes. (Do not exceed 50°C to avoid degradation).

  • Sonication: Sonicate in an ultrasonic water bath for 10–15 minutes . The solution should turn clear.

  • Final Volume: Add the remaining DMSO to reach the target concentration. Vortex again.

Protocol B: Preventing "Crash Out" in Aqueous Media

Use this when the compound precipitates immediately upon adding the DMSO stock to cell culture media or buffer.

The Mechanism: When you inject a high-concentration DMSO stock (e.g., 10 mM) into water (buffer), the DMSO rapidly diffuses away, leaving the lipophilic molecules stranded in water. They aggregate instantly.

The Fix (Serial Dilution): Instead of 1 step (10 mM


 10 

M), use an intermediate step.
  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO (now 1 mM).

  • Working: Dilute the 1 mM stock into the aqueous buffer.

    • Why? This reduces the local concentration shock.

  • Surfactant Assist: If precipitation persists, ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 . These act as carriers to keep lipophilic molecules in solution [3].

Storage & Stability Matrix

Storage ConditionState of DMSORisk LevelRecommendation
Room Temp (20-25°C) LiquidModerateGood for short term (<1 week). Keep dark. Seal tightly to prevent water uptake.
Fridge (4°C) Solid (Frozen)High Avoid. Repeated freeze/thaw cycles at this temp promote precipitation and degradation.
Freezer (-20°C) SolidLowBest for long term (>1 month). Store in single-use aliquots to prevent freeze-thaw cycles.
Freezer (-80°C) SolidLowIdeal for long term (>6 months).

References

  • Ziath. (2019). The Effects of Water on DMSO and Effective Hydration Measurement.

  • Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Physical Properties.[1][2][3][4][5][6][7] Bulletin 101.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Chapter 6: Solubility.

  • PubChem. (2025).[8] Phenyl(pyridin-2-yl)methanamine Compound Summary. National Library of Medicine.

  • BenchChem. (2025).[1][9] Troubleshooting Compound Precipitation in DMSO Stock Solutions.

Sources

Technical Support Center: Optimizing pH Conditions for Reactions Involving (2-Phenylpyridin-3-yl)methanamine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2-Phenylpyridin-3-yl)methanamine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, with a specific focus on pH control. The unique bifunctional nature of this molecule, possessing two basic centers, necessitates a careful and deliberate approach to pH adjustment to ensure reaction success.

Section 1: Fundamental Properties and pH-Dependent Behavior

Before optimizing any reaction, it is crucial to understand the inherent chemical properties of (2-Phenylpyridin-3-yl)methanamine. The molecule contains two nitrogen atoms capable of accepting a proton: the pyridine ring nitrogen and the primary amine nitrogen of the methanamine group. The commercially available dihydrochloride (2HCl) salt form means both of these sites are protonated.

FAQ 1: What are the pKa values for (2-Phenylpyridin-3-yl)methanamine?
  • Pyridine Ring Nitrogen: The pKa of the conjugate acid of a simple pyridine is approximately 5.25.[1] For 2-aminopyridine, which is structurally related, the pKa of the pyridinium ion is reported to be around 6.8.[2][3][4][5][6] The phenyl group at the 2-position is electron-withdrawing, which would slightly decrease the basicity of the pyridine nitrogen. Therefore, a reasonable estimate for the pKa of the pyridinium ion (pKa1) of (2-Phenylpyridin-3-yl)methanamine is in the range of 4.5 - 5.5 .

  • Methanamine Nitrogen: The pKa of the conjugate acid of benzylamine is approximately 9.33.[7][8][9][10] The pyridine ring will have some electronic influence, but the primary determinant of basicity is the aliphatic amine. Thus, the pKa for the protonated methanamine group (pKa2) is estimated to be in the range of 9.0 - 9.5 .

Ionizable GroupEstimated pKa (of Conjugate Acid)Primary Function
Pyridinium-H⁺~4.5 - 5.5Influences ring electronics and solubility
Methanaminium-H₃⁺~9.0 - 9.5Crucial for nucleophilic reactivity
FAQ 2: What is the dominant chemical form of the molecule at a given pH?

The protonation state, and therefore the charge and reactivity of the molecule, is entirely dependent on the pH of the solution. Understanding this relationship is the first step in troubleshooting and optimization.

  • pH < 4.5 (Strongly Acidic): Both the pyridine and the primary amine are protonated. The molecule exists as a dication (C₁₂H₁₄N₂)²⁺. In this state, the primary amine is not nucleophilic .

  • pH 4.5 - 9.0 (Mildly Acidic to Neutral/Slightly Basic): The pyridine nitrogen is deprotonated, but the primary amine remains protonated. The molecule is a monocation (C₁₂H₁₃N₂H)⁺. The primary amine is still not nucleophilic .

  • pH > 9.5 (Strongly Basic): Both nitrogens are deprotonated. The molecule is in its neutral, free base form (C₁₂H₁₂N₂H). In this state, the primary amine is nucleophilic and ready to participate in reactions.

G Dication Dication (Non-nucleophilic) Monocation Monocation (Non-nucleophilic) Dication->Monocation pH > pKa1 (~4.5-5.5) (Pyridine deprotonates) Neutral Neutral Free Base (Nucleophilic) Monocation->Neutral pH > pKa2 (~9.0-9.5) (Amine deprotonates)

pH-dependent speciation of (2-Phenylpyridin-3-yl)methanamine.

Section 2: General Troubleshooting and pH Adjustment Protocols

Many common experimental failures can be traced back to incorrect handling of the 2HCl salt and improper pH adjustment.

FAQ 3: My reaction failed. I added the (2-Phenylpyridin-3-yl)methanamine 2HCl directly to the reaction mixture. What went wrong?

This is the most common issue. The 2HCl salt is not nucleophilic. The primary amine is "locked" as an ammonium salt (-CH₂NH₃⁺). For the vast majority of reactions where this compound is used as a nucleophile (e.g., amide couplings, reductive aminations), you must add a base to deprotonate the amine and generate the reactive free base form (-CH₂NH₂)in situ or isolate it beforehand.

FAQ 4: How do I choose the right base to adjust the pH?

The choice of base is critical and depends on the specific reaction chemistry.

Base TypeExamplesRecommended Use CasesConsiderations
Inorganic Bases K₂CO₃, NaHCO₃, Cs₂CO₃Amide couplings, Alkylations. Good for reactions where the base can be easily filtered off.Can have limited solubility in organic solvents.
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Amide couplings, Reductive aminations. Soluble in most organic solvents.TEA can sometimes act as a nucleophile itself. DIPEA is sterically hindered and less nucleophilic, making it a safer choice in many cases.
Strong Bases NaH, LDA, n-BuLiNot recommended for simple pH adjustment. Used for deprotonating very weak acids.Will deprotonate other sites and are generally incompatible with the desired reactions of the amine.

Core Principle: You need to add at least two equivalents of base to neutralize the two HCl molecules and a slight excess to ensure the reaction medium is sufficiently basic to deprotonate the methanamine group.

Protocol 1: In-Situ Free-Basing for a General Reaction

This protocol is suitable for most common applications like amide coupling or alkylation.

  • Dissolve Substrates: In an appropriate flask, dissolve your electrophile (e.g., carboxylic acid, alkyl halide) in a suitable aprotic solvent (e.g., DMF, DCM, MeCN).

  • Add Amine Salt: Add the (2-Phenylpyridin-3-yl)methanamine 2HCl (1.0 eq).

  • Cool the Mixture: If the reaction is exothermic, cool the mixture to 0 °C in an ice bath.

  • Add Base: Slowly add the chosen base (e.g., DIPEA, 2.2 - 2.5 eq) dropwise. Stir for 10-15 minutes. This ensures the free amine is generated.

  • Add Coupling Reagents: Proceed with the addition of other reagents (e.g., HATU for amide coupling).

  • Reaction: Allow the reaction to warm to room temperature and stir for the required duration.

Section 3: Optimizing pH for Specific Reaction Types

The optimal pH is a delicate balance between maximizing the nucleophilicity of the amine and maintaining the stability and reactivity of all other components.

Amide Coupling Reactions (e.g., with EDC/NHS or HATU)
  • Q: What is the optimal pH for amide coupling?

    • A: The optimal pH is a compromise, typically between 7.5 and 8.5 . The primary amine must be deprotonated to be nucleophilic (favoring higher pH), but the activated ester intermediates (e.g., NHS-ester) are susceptible to hydrolysis at high pH.[11][12][13] The activation of the carboxylic acid itself with reagents like EDC is often more efficient at a slightly acidic pH (4.5-6.0), but the subsequent coupling step requires the basic conditions for the amine to react.[13][14][15]

  • Q: My amide coupling yield is low. What are the likely pH-related causes?

    • A:

      • Insufficient Base: You did not add enough base (>2 equivalents) to free the primary amine. The reaction stalls because there is no nucleophile.

      • pH is Too High: If you use a very strong base or a large excess, you may be accelerating the hydrolysis of your activated ester, destroying it before the amine can react.[11]

      • Wrong Buffer: If using a buffer, ensure it does not contain primary or secondary amines (like Tris or glycine), as these will compete in the reaction.[11] Good choices include PBS, HEPES, or borate buffers.[11]

G Start Start: Amide Coupling Setup Check_Base Is pH > pKa of amine? (pH > 9.5) Start->Check_Base Check_Hydrolysis Is pH too high? (e.g., > 9.0) Check_Base->Check_Hydrolysis Yes Fail_Low_pH Failure: Amine is Protonated (No Reaction) Check_Base->Fail_Low_pH No Success Optimal Condition: Amine is Nucleophilic Activated Ester is Stable Check_Hydrolysis->Success No Fail_High_pH Failure: Activated Ester Hydrolyzes (Low Yield) Check_Hydrolysis->Fail_High_pH Yes

Decision workflow for amide coupling pH.
Reductive Amination Reactions
  • Q: What is the optimal pH for reductive amination?

    • A: Reductive amination is a two-part reaction within one pot, and each part has a different pH optimum.

      • Imine/Iminium Formation: This step involves the dehydration of a hemiaminal intermediate and is catalyzed by acid. The optimal pH is typically weakly acidic, around 4-6 .[16]

      • Reduction: The choice of reducing agent is key. Mild reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they can selectively reduce the protonated iminium ion in the presence of the starting aldehyde/ketone.[17][18] These reagents are effective in the slightly acidic pH range used for imine formation.[18]

  • Q: My reductive amination is giving me mostly the alcohol from the reduction of my starting carbonyl. Why?

    • A: This is a classic selectivity problem related to pH and the choice of reducing agent.

      • pH is Too Low: If the pH is too acidic, the amine becomes fully protonated and cannot initiate the first step of attacking the carbonyl. The reducing agent then simply reduces the available carbonyl.

      • pH is Too Neutral/Basic: Imine formation becomes very slow without acid catalysis.

      • Reducing Agent is Too Strong: If you use a powerful reducing agent like sodium borohydride (NaBH₄), it is often not selective and will rapidly reduce the carbonyl starting material, especially if imine formation is slow.[18] NaBH(OAc)₃ is often the best choice as it is mild and effective under the slightly acidic conditions required.[18]

Nucleophilic Aromatic Substitution (SNA)
  • Q: Can the pyridine ring participate in reactions? What pH is needed?

    • A: Yes. Pyridine rings are electron-deficient and can undergo nucleophilic aromatic substitution, especially if a leaving group is present at the 2- or 4-position.[19][20] The reaction involves the attack of a nucleophile on the ring. For this to happen with an external nucleophile, the pyridine nitrogen should ideally be unprotonated, so a neutral to basic pH is generally preferred. However, in the case of (2-Phenylpyridin-3-yl)methanamine, the most likely scenario for this reaction type would be an intramolecular cyclization, which would be highly dependent on the specific geometry and reaction conditions.

References

  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem. National Center for Biotechnology Information. [Link]

  • Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. National Center for Biotechnology Information. [Link]

  • pH Optimization of Amidation via Carbodiimides | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications. [Link]

  • Showing Compound Benzylamine (FDB012059) - FooDB. FooDB. [Link]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? - Quora. Quora. [Link]

  • 2-Aminopyridine - ChemBK. ChemBK. [Link]

  • pH Optimization of Amidation via Carbodiimides - American Chemical Society. ACS Publications. [Link]

  • Which is a weaker base between pyridine and 2-aminopyridine and why? - Quora. Quora. [Link]

  • pH Optimization of Amidation via Carbodiimides | Request PDF - ResearchGate. ResearchGate. [Link]

  • (A) Optimal pH for reductive amination; (B) Optimal temperature for... - ResearchGate. ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Pyridine - Wikipedia. Wikipedia. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • phenyl(pyridin-2-yl)methanamine - ChemBK. ChemBK. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]

  • Nucleophilic substitution reactions in pyridine. Quimicaorganica.org. [Link]

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Technical Support Center: Recrystallization of (2-Phenylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of (2-Phenylpyridin-3-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material. The following question-and-answer format addresses common challenges and offers solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for (2-Phenylpyridin-3-yl)methanamine dihydrochloride?

A1: Given the polar nature of (2-Phenylpyridin-3-yl)methanamine dihydrochloride, a polar solvent or a mixed-solvent system is the most logical starting point. The dihydrochloride salt form of similar compounds enhances solubility in aqueous and polar solvents[1]. The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents[2][3].

For initial screening, we recommend considering the following solvent systems:

  • Alcohols: Methanol, ethanol, or isopropanol. Isopropanol is often a good choice for hydrochloride salts as it can provide a better yield compared to ethanol, where solubility might be too high[4][5].

  • Alcohol/Water Mixtures: A combination of an alcohol (like ethanol or isopropanol) with water can be effective. The water acts as an anti-solvent, reducing the solubility of the compound as the solution cools.

  • Other Polar Solvents: Acetonitrile or acetone could also be explored.

It is crucial to perform small-scale solubility tests to determine the ideal solvent. The best solvent will dissolve the compound when hot but have low solubility when cold[2][6].

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If (2-Phenylpyridin-3-yl)methanamine dihydrochloride does not dissolve in the hot solvent, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Incrementally add small volumes of the hot solvent until the compound dissolves[4].

  • Solvent Not Hot Enough: Ensure your solvent is at or near its boiling point to maximize solubility[7].

  • Incorrect Solvent Choice: If the compound remains insoluble even with a significant amount of hot solvent, the solvent is likely not suitable. You will need to select a more polar solvent or a different solvent system.

Q3: No crystals are forming after cooling the solution. What are the possible reasons and solutions?

A3: The absence of crystal formation is a common issue and can be addressed by several methods:

  • Excess Solvent: This is a frequent cause. If too much solvent was used, the solution is not saturated enough for crystallization to occur upon cooling. The solution is to gently heat the mixture to evaporate some of the solvent, then allow it to cool again[4][8].

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod. This creates nucleation sites for crystal growth[4].

    • Add a seed crystal of the pure compound, if available. This provides a template for further crystallization[4].

  • Cooling Rate: If cooling is too rapid, it can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath[7].

Troubleshooting Guide

Problem: The compound "oils out" instead of forming crystals.

This phenomenon, where the solute separates as a liquid instead of a solid, can be frustrating. It often occurs when the compound's melting point is lower than the boiling point of the solvent or when significant impurities are present[7].

Solutions:

  • Reheat and Slow Cool: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. This can be achieved by insulating the flask to slow heat loss[9].

  • Add a Co-Solvent: To the hot solution, add a small amount of a "poorer" solvent (one in which the compound is less soluble) until the solution becomes slightly cloudy. Then, add a drop or two of the original "good" solvent to redissolve the cloudiness and allow it to cool slowly[9].

  • Lower the Boiling Point of the Solvent System: If possible, switch to a solvent with a lower boiling point[8]. For example, if you are using ethanol, try methanol.

Problem: The recrystallized product is not pure enough.

Low purity can result from several factors, including the presence of colored impurities or the co-precipitation of soluble impurities.

Solutions:

  • Activated Charcoal Treatment: If your hot solution has a noticeable color, this indicates the presence of colored impurities. You can add a small amount of activated charcoal to the hot solution to adsorb these impurities. After a brief heating period, the charcoal is removed by hot gravity filtration[10].

  • Slow Crystallization: Rapid crystal growth can trap impurities within the crystal lattice. To encourage the formation of purer crystals, slow down the crystallization process by allowing the solution to cool to room temperature undisturbed before further cooling in an ice bath[8].

  • Washing the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the impurities[6].

Experimental Protocols

Single-Solvent Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude (2-Phenylpyridin-3-yl)methanamine dihydrochloride. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved[3].

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation[3].

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Two-Solvent Recrystallization Protocol
  • Dissolution: Dissolve the crude compound in a minimum amount of a hot solvent in which it is readily soluble ("soluble solvent")[11].

  • Addition of Anti-Solvent: While the solution is still hot, add a second solvent in which the compound is insoluble ("insoluble solvent") dropwise until the solution becomes faintly cloudy[11].

  • Clarification: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.

  • Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization Protocol.

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Compounds

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar salts, but solubility may be too high.
Methanol65HighA good starting point for polar compounds.
Ethanol78HighSimilar to methanol, but may result in lower yields for some hydrochlorides.
Isopropanol82Medium-HighOften preferred for amine hydrochlorides to improve yield[5].
Acetonitrile82Medium-HighCan be an effective solvent for a range of polarities.
Acetone56MediumUseful, but its low boiling point may limit the temperature differential for cooling.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) decolorize Add Activated Charcoal (if colored) dissolve->decolorize cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly decolorize->hot_filtration ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A general workflow for the recrystallization of (2-Phenylpyridin-3-yl)methanamine dihydrochloride.

Troubleshooting_Tree cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_purity Low Purity start Problem Encountered too_much_solvent Too Much Solvent? start->too_much_solvent supersaturated Supersaturated? start->supersaturated reheat Reheat to dissolve start->reheat charcoal Use activated charcoal for colored impurities start->charcoal slow_crystallization Slow down cooling rate start->slow_crystallization evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate scratch Scratch flask or add seed crystal supersaturated->scratch slow_cool Cool more slowly reheat->slow_cool co_solvent Add a co-solvent reheat->co_solvent

Caption: A troubleshooting decision tree for common recrystallization issues.

References

  • Recrystallization I. (n.d.).
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization. (n.d.). Wired Chemist.
  • Recrystallization. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • (2-Chlorophenyl)(pyridin-3-yl)methanamine Dihydrochloride. (n.d.). Benchchem.
  • Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride. (n.d.). Benchchem.
  • Recovery of amines from by-product chloride salts. (n.d.). Google Patents.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Crystallization of hydrohalides of pharmaceutical compounds. (n.d.). Google Patents.
  • Purification of organic hydrochloride salt? (2017, February 8). ResearchGate.
  • Recrystallization techniques for purifying hexaaminobenzene trihydrochloride. (n.d.). Benchchem.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018, April 10). ResearchGate.
  • Recrystallization1. (n.d.).

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Technical Support Center: Overcoming Steric Hindrance in (2-Phenylpyridin-3-yl)methanamine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for derivatization strategies involving (2-Phenylpyridin-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges posed by this sterically demanding scaffold. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, all grounded in established chemical principles.

I. Understanding the Challenge: The Nature of Steric Hindrance in (2-Phenylpyridin-3-yl)methanamine

The primary synthetic hurdle in modifying (2-Phenylpyridin-3-yl)methanamine lies in the steric congestion around the primary amine. The proximity of the phenyl group at the 2-position of the pyridine ring creates a crowded environment, significantly impeding the approach of reagents to the aminomethyl group at the 3-position. This steric hindrance can lead to sluggish reaction rates, low yields, and the need for harsh reaction conditions that may compromise other functional groups on the molecule.

The electron-withdrawing nature of the pyridine nitrogen further decreases the nucleophilicity of the primary amine, compounding the challenge.[1] Overcoming these combined electronic and steric effects is crucial for successful derivatization.

II. Frequently Asked Questions (FAQs)

Q1: Why are my standard acylation/alkylation reactions failing with (2-Phenylpyridin-3-yl)methanamine?

A1: Standard coupling conditions, such as using acyl chlorides or alkyl halides with a common base like triethylamine, often fail due to the significant steric hindrance around the primary amine. The bulky phenyl and pyridine groups restrict access to the nucleophilic amine, preventing the reaction from proceeding efficiently. More potent activation strategies and optimized reaction conditions are necessary.

Q2: I'm observing very low conversion rates. What are the initial parameters I should adjust?

A2: For low conversion, consider the following adjustments:

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Screen More Powerful Coupling Reagents: Move beyond simple acyl chlorides to more reactive species. Reagents like HATU, HBTU, or PyBOP are designed for challenging amide bond formations.[2][3]

  • Choice of Base: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine can be more effective than triethylamine by minimizing side reactions.

Q3: Are there any protecting group strategies that can facilitate derivatization?

A3: While protecting the primary amine might seem counterintuitive when it's the target for derivatization, in multi-step syntheses, protecting groups are crucial.[4][5] For the pyridine nitrogen, protonation under acidic conditions can sometimes alter the electronic properties favorably, though this is not always compatible with subsequent reaction steps.[6] For the primary amine itself, common protecting groups like Boc and Cbz can be employed if other parts of the molecule need to be modified first.[7]

Q4: How does the substitution pattern on the phenyl ring affect the reaction?

A4: Substituents on the phenyl ring, particularly at the ortho positions, will exacerbate the steric hindrance, making derivatization even more challenging. Conversely, electron-donating groups on the phenyl ring can slightly increase the nucleophilicity of the pyridine nitrogen, which could indirectly influence the reactivity of the aminomethyl group, though this effect is generally minor compared to the steric factors.

III. Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured approach to diagnosing and solving common issues encountered during the derivatization of (2-Phenylpyridin-3-yl)methanamine.

Problem 1: Low to No Product Formation in Amide Coupling Reactions

Diagnostic Workflow:

G start Low/No Product reagent Assess Coupling Reagent & Conditions start->reagent reagent_choice Switch to High-Activity Reagent (HATU, HBTU, PyBOP) reagent->reagent_choice Standard reagent used base Evaluate Base base_choice Use Non-Nucleophilic Hindered Base (DIPEA, 2,6-Lutidine) base->base_choice Standard base used solvent Check Solvent solvent_choice Use Polar Aprotic Solvent (DMF, NMP) solvent->solvent_choice Suboptimal solvent temp Increase Temperature temp_increase Incrementally raise temp. to 80-100°C temp->temp_increase Reaction at RT catalyst Consider Catalysis catalyst_add Add DMAP or other acylation catalyst catalyst->catalyst_add No catalyst present reagent_choice->base base_choice->solvent solvent_choice->temp temp_increase->catalyst end Improved Yield catalyst_add->end

Caption: Troubleshooting workflow for low-yield amide coupling.

Detailed Steps & Explanations:

  • Evaluate the Coupling Reagent: Standard reagents are often insufficient. Upgrade to a more potent coupling agent.

    • Rationale: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) are specifically designed to overcome the challenges of coupling sterically hindered amines by forming highly reactive activated esters.[3][8]

  • Optimize the Base: The choice of base is critical.

    • Rationale: Triethylamine can sometimes form unwanted side products. A bulkier, non-nucleophilic base like DIPEA prevents this and is strong enough to deprotonate the carboxylic acid without interfering with the coupling reagent.

  • Solvent Selection: The reaction medium plays a significant role.

    • Rationale: Polar aprotic solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are excellent at solvating the reactants and facilitating the reaction, especially at elevated temperatures.

  • Temperature Control: Many reactions will require thermal energy.

    • Rationale: Increased temperature provides the kinetic energy needed to overcome the high activation energy barrier caused by steric crowding. Monitor for decomposition at higher temperatures.

  • Consider Catalysis: In some cases, a catalyst can be beneficial.

    • Rationale: For acylations, a catalytic amount of DMAP (4-Dimethylaminopyridine) can accelerate the reaction, although its effectiveness may be limited in severely hindered systems.[9]

Problem 2: Side Product Formation or Decomposition

Diagnostic Workflow:

G start Side Products/Decomposition temp Assess Temperature start->temp temp_reduce Lower Temperature, Increase Time temp->temp_reduce High Temp (>120°C) reagent_stability Check Reagent Stability reagent_check Use Fresh, High-Purity Reagents reagent_stability->reagent_check Old/Impure Reagents base_strength Evaluate Base Strength base_weaker Consider a Weaker Base if Applicable base_strength->base_weaker Strong base causing side reactions temp_reduce->reagent_stability reagent_check->base_strength end Clean Reaction Profile base_weaker->end

Caption: Troubleshooting workflow for side product formation.

Detailed Steps & Explanations:

  • Temperature Management: Excessive heat can lead to degradation.

    • Rationale: While heat can overcome steric hindrance, it can also promote decomposition pathways. Find the optimal balance where the desired reaction proceeds at a reasonable rate without significant byproduct formation.

  • Reagent Purity: Impurities can lead to unexpected side reactions.

    • Rationale: Ensure all starting materials and reagents are of high purity. For example, old coupling reagents can hydrolyze, leading to lower reactivity and potential side reactions.

  • Stoichiometry Control: Precise control over reactant ratios is key.

    • Rationale: Using a slight excess of the acylating agent and coupling reagent (e.g., 1.1-1.2 equivalents) can drive the reaction to completion without leading to significant double-addition or other side reactions.

IV. Validated Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol is recommended for the acylation of (2-Phenylpyridin-3-yl)methanamine with a generic carboxylic acid (R-COOH).

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add a solution of (2-Phenylpyridin-3-yl)methanamine (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by LC-MS or TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Data for Coupling Reagents:

Coupling ReagentBaseTemperature (°C)Typical Yield (%)Notes
DCC/HOBtTEA25-50< 20%Often fails or gives very low yields.
EDC/HOBtDIPEA5020-40%Modest improvement over DCC.
PyBOPDIPEA60-8060-85%Good efficiency, avoids certain side reactions.
HATUDIPEA60-8075-95%Generally the most effective for this substrate.
Protocol 2: Reductive Amination with a Hindered Aldehyde

This protocol describes the reaction of (2-Phenylpyridin-3-yl)methanamine with a sterically demanding aldehyde (R'-CHO).

Step-by-Step Methodology:

  • Dissolve (2-Phenylpyridin-3-yl)methanamine (1.0 eq) and the aldehyde (1.2 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by LC-MS or TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Rationale for Reagent Choice: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, even with sterically hindered substrates.[10]

V. Advanced Strategies for Highly Challenging Derivatizations

For cases where even the most potent coupling reagents and optimized conditions fail, more advanced synthetic strategies may be required.

Linker-Based Approaches in Bioconjugation

In the context of creating antibody-drug conjugates (ADCs) or other bioconjugates, the steric hindrance of the drug molecule is a critical consideration.[11][12][]

  • Hydrophilic Linkers: Incorporating flexible, hydrophilic linkers (e.g., PEG-based linkers) can create sufficient distance between the bulky drug molecule and the conjugation site on the protein, mitigating steric clash.[14]

  • Self-Immolative Linkers: These linkers are designed to release the active drug upon cleavage of a trigger, and their design can be tailored to accommodate sterically demanding payloads.[11]

G Antibody Antibody Linker Flexible, Hydrophilic Linker Antibody->Linker Conjugation Drug (2-Phenylpyridin-3-yl)methanamine Derivative Linker->Drug Attachment via Amide Bond

Caption: Linker strategy for bioconjugation of hindered molecules.

Transition Metal-Catalyzed Cross-Coupling

For the formation of C-N bonds where direct acylation or alkylation is not feasible, transition metal-catalyzed methods can be a powerful alternative.

  • Buchwald-Hartwig Amination: While typically used for aryl amines, modifications of this palladium-catalyzed reaction can sometimes be adapted for hindered primary amines.[15] The development of specialized phosphine ligands has been key to expanding the scope of this reaction to include challenging substrates.[16]

  • Copper-Catalyzed C-N Coupling: Copper-based systems have also shown promise for the coupling of sterically hindered partners, offering a complementary approach to palladium catalysis.[16]

These methods require careful optimization of the catalyst, ligand, base, and solvent, but can provide access to derivatives that are inaccessible through traditional methods.

VI. Analytical Characterization

Confirming the successful derivatization of (2-Phenylpyridin-3-yl)methanamine requires thorough analytical characterization.

  • NMR Spectroscopy (¹H and ¹³C): Look for the disappearance of the primary amine protons and the appearance of new signals corresponding to the added moiety. Changes in the chemical shifts of the pyridine and phenyl protons can also provide evidence of successful derivatization.

  • Mass Spectrometry (LC-MS, HRMS): This is essential for confirming the molecular weight of the desired product and for monitoring reaction progress.

  • Infrared (IR) Spectroscopy: For amide formation, the appearance of a strong carbonyl stretch (typically around 1650 cm⁻¹) and an N-H bend is a key diagnostic feature.

By employing the strategies and protocols outlined in this guide, researchers can effectively navigate the challenges associated with the derivatization of the sterically hindered (2-Phenylpyridin-3-yl)methanamine scaffold, enabling the synthesis of novel compounds for a wide range of applications in drug discovery and materials science.

References

  • A Comparative Analysis of Protecting Groups for Aminopyridines. Benchchem.
  • A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative. (2025).
  • Nitrogen-to-functionalized carbon atom transmutation of pyridine. (2024). National Institutes of Health.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Institutes of Health.
  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. (2021). Quora.
  • Ynamide Coupling Reagents: Origin and Advances. National Institutes of Health.
  • Sterically hindered amine and oxyalkyl amine light stabilizers. Google Patents.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. National Institutes of Health.
  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Royal Society of Chemistry.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2025). ResearchGate.
  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (2025). ResearchGate.
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. (2021). ResearchGate.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube.
  • The Synthesis of Sterically Hindered Amides. (2025). ResearchGate.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI.
  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate.
  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Royal Society of Chemistry.
  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024).
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2022). MDPI.
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Royal Society of Chemistry.
  • Preactivated carboxyl linker for the rapid conjugation of alkylamines to oligonucleotides on solid support. PubMed.
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). PubMed.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024).
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube.
  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.
  • Coupling Reagents. Aapptec Peptides.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Royal Society of Chemistry.
  • Optimization of Linker Chemistries for Antibody-Drug Conjugates. (2023). BioPharm International.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Derivatization with pyrylium salts. Secrets of Science.
  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. National Institutes of Health.
  • Interview Ready? Learn These 14 Vital Acid Amine Coupling Reagents!. (2024). YouTube.
  • Chemical structures of sterically hindered amines.. ResearchGate.
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
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  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
  • Dual Effect of Steric Hindrance in Non‐Aqueous Amine Absorbents: Navigating the Trade‐Off Between Kinetics and Thermodynamics for Efficient CO2 Capture. (2026). ResearchGate.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health.
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). Semantic Scholar.
  • The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. eScholarship.org.
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Minimizing side reactions when using (2-Phenylpyridin-3-yl)methanamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Handling Protocols

Document ID: TSC-2PP-003 | Version: 2.1 | Status: Active

Executive Summary

(2-Phenylpyridin-3-yl)methanamine (and its hydrochloride salts) presents a unique dual-challenge in synthesis: oxidative instability typical of picolylamines and catalyst interference inherent to the 2-phenylpyridine biaryl motif. This guide addresses the three critical failure modes: oxidative dimerization, transition metal catalyst poisoning, and purification losses due to silica interactions.

Module 1: Storage & Handling (The Stability Paradox)

The Core Issue: Users often face a "Stability Paradox." The hydrochloride salt is hygroscopic and prone to hydrolysis-induced clumping, while the free base is sensitive to oxidative deamination upon air exposure.

Diagnostic: Is your material degraded?
ObservationDiagnosisRoot Cause
Material clumps/wetness (Salt) HydrolysisHygroscopic salt absorbed atmospheric

; formation of corrosive micro-environment.
Yellow discoloration (Free Base) Oxidative CouplingFormation of imine/Schiff-base impurities (See Pathway A below).
Insoluble white precipitate Carbamate FormationReaction with atmospheric

(common in dry free bases).
Pathway A: The Oxidative Deamination Cascade

The primary side reaction for the free base is not simple decomposition, but a cascade leading to a high-molecular-weight dimer.

OxidationCascade Start (2-Phenylpyridin-3-yl) methanamine (Free Base) Imine Imine Intermediate Start->Imine Oxidation O2 + O2 (Air) Aldehyde (2-Phenylpyridin-3-yl) carbaldehyde Imine->Aldehyde Hydrolysis Dimer Schiff Base Dimer (Yellow Impurity) Aldehyde->Dimer + Start (Condensation)

Figure 1: The oxidative deamination pathway.[1][2] The aldehyde byproduct reacts with the starting amine to form the "yellow impurity" (Schiff base dimer).

Protocol 1.1: Safe Liberation of the Free Base

Do not store the free base. Liberate it in situ or immediately prior to use.[3]

  • Biphasic Release: Suspend salt in

    
     (DCM). Add 1.1 eq. of 
    
    
    
    (cold).
  • Rapid Extraction: Shake vigorously. Separate organic layer immediately.

  • Drying: Dry over

    
     (avoid 
    
    
    
    as it can be slightly acidic/Lewis acidic and trap the amine).
  • Usage: Transfer the DCM solution directly to the reaction vessel. Do not concentrate to dryness unless strictly necessary and under Argon.

Module 2: Reaction Optimization (Catalysis & Coupling)

The Core Issue: The 2-phenylpyridine motif is a "privileged structure" in organometallic chemistry because it is an excellent ligand (e.g., in Iridium phosphors). In cross-coupling reactions (Suzuki, Buchwald-Hartwig), this molecule acts as a catalyst poison or a suicide substrate .

The "Pincer" Threat

The molecule has two nitrogen donors and a reactive C-H bond.

  • N,N-Chelation: The pyridine nitrogen and amine nitrogen can chelate metals.

  • Cyclometalation: Palladium can insert into the ortho-C-H bond of the phenyl ring (directed by the pyridine N), forming a stable palladacycle that stops the catalytic turnover.

CatalystPoisoning Substrate Substrate: (2-Phenylpyridin-3-yl)methanamine Pd Pd(0)/Pd(II) Catalyst Substrate->Pd Coordination Cycle Stable Cyclometalated Complex (Dead Catalyst) Pd->Cycle Irreversible C-H Activation (High Temp) Chelate N,N-Bidentate Chelation (Inhibits Open Coordination Sites) Pd->Chelate Reversible Poisoning

Figure 2: Mechanisms of catalyst deactivation. Cyclometalation is particularly risky at temperatures >80°C.

Troubleshooting Guide: Failed Cross-Couplings
SymptomProbable CauseCorrective Action
Reaction stalls at <20% conversion Catalyst Poisoning (Chelation)Switch Ligand: Use bulky phosphines (e.g., XPhos, BrettPhos) that sterically prevent the substrate from chelating the Pd center.
New spot on TLC (not product) Cyclometalation (Side Reaction)Lower Temperature: Keep reaction

. Cyclometalation often requires higher activation energy.
No reaction, catalyst blacking out Free amine killing catalystUse Protected Amine: Use the Boc-protected analog for the coupling, then deprotect. The carbamate oxygen is a much poorer ligand than the free amine.

Module 3: Purification Challenges

The Core Issue: The basicity of the primary amine combined with the pyridine ring causes severe "streaking" on silica gel, leading to yield loss and co-elution of impurities.

Protocol 3.1: The "Anti-Streak" Solvent System

Standard silica is acidic. It protonates the amine, pinning it to the column.

  • Pre-treatment: Flush the silica column with 1%

    
     (Triethylamine) in Hexanes before loading.
    
  • Eluent Doping: Use DCM : MeOH :

    
      (Dichloromethane / Methanol / Ammonium Hydroxide).
    
    • Starting Ratio: 95 : 4 : 1

    • Note: The

      
       competes for the acidic sites on the silica, allowing the product to elute as a tight band.
      
  • Alternative: Use Amine-Functionalized Silica (NH-Silica) to eliminate the need for basic additives.

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt directly in a reaction? A: Yes, if the reaction conditions include a base excess (e.g., 3 eq.


 or 

). However, for metal-catalyzed reactions, the chloride ions from the salt can sometimes interfere with precatalyst activation. In those sensitive cases, the biphasic liberation (Protocol 1.1) is safer.

Q: Why does my product turn yellow overnight? A: This is the "Yellow Impurity" (Figure 1). You likely have residual solvent containing traces of aldehyde or exposed the free base to air. Store under Argon at -20°C. If yellowing occurs, wash with cold ether; the dimer is often less soluble than the amine.

Q: Is the 2-phenylpyridine moiety toxic? A: While specific tox data on this derivative is limited, 2-phenylpyridine derivatives are generally irritants. However, the aminomethyl arm (benzylic amine analog) makes it a severe skin and eye irritant (corrosive). Always handle in a fume hood.

References

  • Oxidative Deamination Mechanism

    • Mechanism:[1][2][4][5] The oxidation of picolyl-type amines to imines and subsequent hydrolysis is a well-documented pathway for benzylic amines in the presence of air or trace metals.

    • Source:J. Org.[6] Chem.2006 , 71, 4021–4023. (Discusses stability of pyrrolo-pyridine methylamines, analogous reactivity).[6]

  • Catalyst Poisoning & Cyclometalation

    • Mechanism:[1][2][4][5] 2-Phenylpyridine is the archetypal ligand for cyclometalation (C-H activation) with Palladium and Iridium.

    • Source:Chem. Rev.2002 , 102, 9, 3125–3196. (Comprehensive review on C-H activation where 2-phenylpyridine is a key substrate).

  • Handling Hygroscopic Amine Salts

    • Protocol: General best practices for handling deliquescent amine salts in synthesis.
    • Source: BenchChem Technical Support, "Handling and storage of hygroscopic salts." (General reference for hygroscopicity management).

  • Technique: Use of ammonium hydroxide in DCM/MeOH for silica chromatography.

Sources

Solvent selection for optimal reactivity of (2-Phenylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection & Reactivity Optimization

Ticket ID: #RXN-PPM-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering difficulties with (2-Phenylpyridin-3-yl)methanamine (CAS: 39930-11-5) due to its deceptive structure.[1][2] While it appears to be a simple "benzylamine" analog, the 2-phenyl substituent creates a specific steric and electronic environment that distinguishes it from standard 3-(aminomethyl)pyridine.[1]

The Core Conflict:

  • Steric Clash: The phenyl ring at position 2 forces the methanamine arm (position 3) into a restricted conformational space.

  • Intramolecular Interaction: There is a high propensity for hydrogen bonding between the amine protons and the pyridine nitrogen, or

    
    -stacking interactions, which can "mask" the nucleophilicity of the amine.
    
  • Solubility vs. Reactivity Paradox: Solvents that dissolve the compound best (e.g., Methanol) often suppress its reactivity in nucleophilic substitutions due to strong solvation shells.

This guide provides an autonomous troubleshooting workflow to optimize your solvent system.

Module 1: Solubility vs. Reactivity Matrix

User Issue: "My starting material dissolves, but the reaction is sluggish or stalls at 60% conversion."

Technical Insight: For nucleophilic attacks (e.g., Amide Coupling, SN2), you must balance solubility with the "Naked Nucleophile" effect. Protic solvents solvate the amine heavily, reducing its energy. Polar Aprotic solvents are superior for kinetics but may pose workup challenges.[1][2]

Solvent Selection Table
Solvent ClassSpecific SolventSolubility RatingReactivity Score (Nucleophilic Attack)Technical Recommendation
Chlorinated DCM / ChloroformModerate⭐⭐⭐First Choice for Amide Coupling. Good balance.[1][2] If solubility is poor, add 5-10% DMF as a co-solvent.[1][2]
Polar Aprotic DMF / DMSOHigh⭐⭐⭐⭐Best for SNAr or Alkylation. Maximizes nucleophilicity but difficult to remove.[2] Use only if DCM fails.
Polar Aprotic THF / 2-MeTHFModerate⭐⭐⭐Good for Reductions. Watch for salt precipitation (amine HCl salts) which can coat the stir bar and stop the reaction.
Protic Methanol / EthanolHighAVOID for Coupling. Strong H-bonding to the amine reduces reaction rate significantly.[1][2] Use only for hydrogenation or crystallization.[1][2]
Non-Polar TolueneLow⭐⭐Specialized Use. Only for high-temp cyclizations (e.g., to form lactams).[1] Requires high concentration or phase transfer catalyst.[1][2]

Module 2: Troubleshooting Amide Couplings

User Issue: "I am using HATU/DIEA in DMF, but I see significant starting material and a side product."

Root Cause Analysis: The pyridine nitrogen (N1) is basic. If you use insufficient base, the pyridine ring can become protonated or coordinate with your coupling reagent (e.g., uronium salts), effectively poisoning the reaction or causing regio-scrambling.

Protocol: The "Buffered" Coupling System

Standard protocols often fail because the 2-phenyl group sterically shields the amine, slowing the rate enough for side reactions to compete.

Optimized Workflow:

  • Solvent: Anhydrous DCM (preferred) or DMF (if insoluble).[1][2]

  • Base Stoichiometry: You typically need 3.5 - 4.0 equivalents of DIPEA (Hünig's Base).[1][2]

    • 1 eq for the carboxylic acid.[2]

    • 1 eq to neutralize the amine salt (if used).

    • Crucial: 1+ eq to ensure the pyridine ring remains unprotonated and does not trap the active ester.

  • Order of Addition (Critical):

    • Step A: Pre-activate the Acid + HATU + Base (2 eq) in solvent for 15 mins.

    • Step B: Add (2-Phenylpyridin-3-yl)methanamine slowly.

    • Why? This prevents the amine from reacting with the coupling reagent directly to form guanidinium byproducts.

Module 3: Visualization & Logic Flow

Use this decision tree to select the optimal solvent system based on your specific reaction type.

SolventSelection Start START: Select Reaction Type Rxn_Coupling Amide Coupling / Acylation Start->Rxn_Coupling Rxn_Sub S_N2 / Alkylation Start->Rxn_Sub Rxn_Cycl High Temp Cyclization Start->Rxn_Cycl Check_Sol Check Solubility in DCM Rxn_Coupling->Check_Sol Check_Leaving Leaving Group Quality? Rxn_Sub->Check_Leaving High_Temp Use Toluene/Xylene (Dean-Stark Trap) Rxn_Cycl->High_Temp Sol_Yes Use DCM + 4 eq. DIPEA Check_Sol->Sol_Yes Soluble Sol_No Use DMF or NMP Check_Sol->Sol_No Insoluble LG_Good Use THF or MeCN (Avoid Protic) Check_Leaving->LG_Good I, Br, OTs LG_Poor Use DMSO + Heat (Maximize Dipole) Check_Leaving->LG_Poor Cl, OMs

Caption: Figure 1. Solvent decision matrix for (2-Phenylpyridin-3-yl)methanamine derivatization.

Module 4: FAQ & Workup Troubleshooting

Q: The product "oils out" during aqueous workup. How do I fix this? A: This molecule is lipophilic (Phenyl + Pyridine) but also basic.[1][2]

  • Do not use dilute HCl for the first wash; you will protonate the pyridine and pull the product into the water layer.

  • The Fix: Use a buffer at pH 8-9 (Saturated NaHCO₃ or Phosphate buffer) for the initial wash.[1][2] This keeps the pyridine neutral and in the organic phase.

  • If it oils out between layers: Add a small amount of Methanol (5%) to the DCM layer during extraction to break the emulsion.

Q: Can I use Acetone as a solvent? A: Risky. Primary amines can form imines (Schiff bases) with acetone, especially if the reaction is heated or slightly acidic. While (2-Phenylpyridin-3-yl)methanamine is sterically hindered, the primary amine is still exposed enough to react with ketones over long durations.[1][2]

References

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Explains the retardation of nucleophilic attack by protic solvents (solvation shell effect).

  • Intramolecular Hydrogen Bonding in Drug Design. Royal Society of Chemistry (Med.[1][2] Chem. Commun.). Discusses how pyridine-amine intramolecular H-bonds affect permeability and reactivity in "beyond rule of five" space.

  • Reactivity of 2-Phenylpyridine Derivatives. MDPI (Molecules). Provides synthesis protocols for 2-phenylpyridine amides using HBTU/DCM systems, validating the recommended coupling conditions.

  • Amide Coupling Reagents & Additives. Bachem Technical Guides. Details the mechanism of HATU/Base interactions and the importance of base stoichiometry to prevent guanidinylation.

  • Physicochemical Properties of Phenyl(pyridin-2-yl)methanamine. ChemBK/PubChem. Validates solubility profiles and physical state (solid/liquid) for handling.

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for (2-Phenylpyridin-3-yl)methanamine dihydrochloride

[1]

Executive Summary

(2-Phenylpyridin-3-yl)methanamine dihydrochloride is a critical heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors and allosteric modulators (e.g., M4 mAChR PAMs).[1] Its structural core—a 2-phenylpyridine scaffold with a 3-position aminomethyl handle—presents unique spectroscopic challenges due to the interplay between aromatic ring currents, salt formation (protonation), and solvent-dependent exchange phenomena.[1]

This guide provides a rigorous technical comparison of this product's NMR behavior against its free-base alternative and across different solvent systems.[1] It aims to equip researchers with the logic required to validate structural integrity and salt stoichiometry.[1]

Structural Analysis & Numbering Scheme

To ensure accurate assignment, we define the atom numbering based on the IUPAC priority for the pyridine ring.

  • Core Scaffold: Pyridine ring (Positions 1–6).[1]

  • Substituent 1: Phenyl ring attached at Position 2 (Positions 2'–6').[1]

  • Substituent 2: Methanamine group attached at Position 3 (

    
    ).[1]
    
  • Salt Form: Dihydrochloride (

    
    ).[1] Protonation occurs at the Pyridine Nitrogen (
    
    
    ) and the Primary Amine (
    
    
    ).

Key Electronic Features:

  • Pyridinium Ion Effect: Protonation at

    
     causes a significant downfield shift (deshielding) of the adjacent 
    
    
    and
    
    
    protons compared to the free base.[1]
  • Anisotropic Shielding: The phenyl ring at Position 2 is not coplanar with the pyridine ring due to steric clash with the Position 3 substituent, influencing the chemical shift of

    
    .
    

Comparative Analysis: Solvent & Form Selection

This section compares the "performance" of the characterization method (Solvent Choice) and the material state (Salt vs. Free Base).

Comparison 1: Solvent System Performance (DMSO-d6 vs. D2O)

The choice of solvent fundamentally alters the visible spectrum.[1]

FeatureDMSO-d6 (Recommended) D2O (Alternative) Technical Insight
Labile Protons Visible.

and Pyridine-

appear as broad singlets (8.0–14.0 ppm).[1]
Invisible. Rapid Deuterium exchange (

) eliminates these signals.
Use DMSO-d6 to confirm salt stoichiometry (

).[1]
Methylene Signal Appears as a quartet (or broad singlet) due to coupling with

.[1]
Appears as a sharp singlet .[1] Coupling is removed via exchange.D2O simplifies the aliphatic region; DMSO confirms connectivity.[1]
Water Peak ~3.33 ppm (distinct from product).[1]~4.79 ppm (HDO).[1]HDO peak in D2O may overlap with the methylene signal (~4.1 ppm) if not careful.
Resolution High viscosity may broaden peaks slightly.[1]Excellent resolution for aromatic coupling constants.[1]
Comparison 2: Product (Dihydrochloride) vs. Alternative (Free Base)

Distinguishing the salt from the free base is a common quality control requirement.

Proton EnvironmentFree Base (

ppm)
Dihydrochloride Salt (

ppm)
Shift Mechanism
Pyridine H-6 ~8.60~8.80 – 9.10 Strong inductive deshielding from cationic

.[1]
Methylene (

)
~3.80~4.10 – 4.30 Proximity to electron-withdrawing ammonium cation.[1]
Amine Protons ~1.5 - 2.0 (Broad, weak)~8.30 – 8.60 (Strong) Formation of charged ammonium species (

).[1]

Detailed Peak Assignment (in DMSO-d6)

The following assignments represent the expected chemical shifts for the dihydrochloride salt in DMSO-d6.

A. The Labile Region (Exchangeable)
  • 
     > 13.0 ppm (Broad s, 1H):  Pyridinium Proton (
    
    
    ). Often very broad or invisible depending on water content.[1]
  • 
     8.40 – 8.70 ppm (Broad s, 3H):  Ammonium Protons (
    
    
    ). Integration of 3H confirms the amine salt formation.[1]
B. The Aromatic Region (7.4 – 9.0 ppm)
  • 
     8.85 – 8.95 ppm (d, 1H, 
    
    
    ):
    H-6 (Pyridine). The most downfield aromatic signal due to proximity to the positive nitrogen.
  • 
     8.20 – 8.30 ppm (d, 1H, 
    
    
    ):
    H-4 (Pyridine). Deshielded by the ring current and the adjacent methylene group.
  • 
     7.70 – 7.80 ppm (dd, 1H): H-5 (Pyridine).  Typical pyridine 
    
    
    -proton, coupled to H-4 and H-6.[1]
  • 
     7.50 – 7.65 ppm (m, 5H): Phenyl Protons.  Often appears as a complex multiplet. The ortho-protons (
    
    
    ) may separate slightly from the meta/para protons depending on concentration.[1]
C. The Aliphatic Region
  • 
     4.10 – 4.25 ppm (q, 2H, 
    
    
    ):
    Methylene (
    
    
    ).
    [1]
    • Note: In dry DMSO-d6, this appears as a quartet due to coupling with the 3 ammonium protons. If a drop of D2O is added, this collapses to a sharp singlet.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate salt determination, follow this specific protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 10–15 mg of the dihydrochloride salt. (Higher concentration improves the visibility of the broad Pyridinium proton).

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Critical: Use an ampoule from a fresh box to minimize water content.[1] Excess water promotes proton exchange, broadening the

      
       signal.
      
  • Mixing: Vortex until fully dissolved. Sonicate if necessary (salts can be slow to dissolve in DMSO).[1]

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 (64 recommended for clear satellite peaks).

  • Relaxation Delay (D1): Set to

    
     seconds. (Crucial for accurate integration of the ratio between aromatic protons and the 
    
    
    group).
Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Auto-phasing often fails on the broad ammonium baseline.[1]

  • Integration: Calibrate the Methylene peak (

    
    ) to 2.00H.
    
  • Validation Check:

    • Does the Aromatic region integrate to ~8H? (3 Pyridine + 5 Phenyl).[1][2]

    • Does the Ammonium region integrate to ~3H?

    • If yes: Valid Dihydrochloride.[1]

Logic Visualization

The following diagrams illustrate the decision-making process for peak assignment and the experimental workflow.

Diagram 1: Peak Assignment Logic Tree[1]

NMR_Assignment_LogicStartStart: Analyze SpectrumRegion_CheckCheck Chemical Shift RegionStart->Region_CheckAliphaticAliphatic Region(3.0 - 5.0 ppm)Region_Check->AliphaticAromaticAromatic Region(7.0 - 9.0 ppm)Region_Check->AromaticExchangeableExchangeable Region(> 8.0 ppm Broad)Region_Check->ExchangeableMethyleneSignal at ~4.1 ppm(Integrates 2H)Aliphatic->MethylenePyridinePyridine Protons(Distinct Doublets)Aromatic->PyridinePhenylPhenyl Protons(Multiplet ~7.5 ppm)Aromatic->PhenylSplittingIs it a Quartet?Methylene->SplittingCoupling_YesCoupled to NH3(Dry DMSO)Splitting->Coupling_YesYesCoupling_NoExchange Occurred(Wet DMSO or D2O)Splitting->Coupling_NoNo (Singlet)H6_AssignMost Downfield (~8.9 ppm)H-6 (Next to N+)Pyridine->H6_Assign

Caption: Logic flow for assigning key structural motifs in (2-Phenylpyridin-3-yl)methanamine dihydrochloride.

Diagram 2: Experimental Workflow & Salt Validation

Experimental_WorkflowSampleSample: 15mg SaltSolventSolvent ChoiceSample->SolventDMSODMSO-d6(Visualizes NH3+)Solvent->DMSOD2OD2O(Collapses NH3+)Solvent->D2OAcquisitionAcquisition(D1 > 3s, NS=64)DMSO->AcquisitionD2O->AcquisitionValidationIntegration CheckAcquisition->ValidationResult_SaltNH3 Visible (3H)= Confirmed SaltValidation->Result_SaltTargetResult_FreeNH3 Invisible/Weak= Free Base/WetValidation->Result_FreeError/Alt

Caption: Workflow for differentiating salt forms and validating protonation states via solvent selection.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 13887 (2-Phenylpyridine parent data).[1] Retrieved from [Link]

  • PubChem Database. (2-Phenylpyridin-3-yl)methanamine.[1] CID 2775258.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Reich, H. J. Structure Determination Using NMR.[1] University of Wisconsin-Madison.[1] (General reference for Pyridine chemical shifts and salt effects). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (2-Phenylpyridin-3-yl)methanamine and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of (2-Phenylpyridin-3-yl)methanamine, a compound of interest in medicinal chemistry and materials science. By comparing its fragmentation behavior with that of its structural isomers, this document offers a valuable resource for unambiguous identification and structural elucidation. The principles and experimental data presented herein are intended to support researchers in drug discovery, chemical synthesis, and analytical sciences.

Introduction

(2-Phenylpyridin-3-yl)methanamine and its isomers belong to a class of compounds that feature a phenyl group and a methanamine substituent on a pyridine ring. The subtle differences in the substitution pattern on the pyridine ring can lead to significant variations in their chemical properties and biological activities. Mass spectrometry, particularly with "hard" ionization techniques like electron ionization (EI), is a powerful tool for differentiating such isomers by analyzing their unique fragmentation patterns.[1] This guide will explore the fragmentation pathways of (2-Phenylpyridin-3-yl)methanamine and compare them with those of (6-Phenylpyridin-2-yl)methanamine to highlight the diagnostic ions that enable their distinction.

Predicted Fragmentation Pathways

The fragmentation of these phenylpyridine methanamine isomers under electron ionization is expected to be driven by the stability of the resulting fragments. The initial ionization event will form a molecular ion (M+•), which then undergoes a series of fragmentation reactions.[2]

Fragmentation of (2-Phenylpyridin-3-yl)methanamine

The structure of (2-Phenylpyridin-3-yl)methanamine features a phenyl group at the 2-position and a methanamine group at the 3-position of the pyridine ring. The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage: The bond between the methylene group and the pyridine ring is susceptible to cleavage, leading to the formation of a stable benzyl-type cation or a pyridyl-type cation. The most likely initial fragmentation is the loss of an amino radical (•NH2) to form a resonance-stabilized cation.

  • Loss of Ammonia: Similar to benzylamines, a common fragmentation pathway involves the loss of a neutral ammonia molecule (NH3) from the protonated molecular ion, especially under chemical ionization conditions or as a secondary fragmentation in EI.[3][4][5]

  • Ring Fragmentation: The phenylpyridine core can undergo fragmentation, although this is generally less favored due to the stability of the aromatic rings.[6] Fragments corresponding to the phenyl cation (m/z 77) and pyridyl fragments are anticipated.

Comparative Fragmentation of (6-Phenylpyridin-2-yl)methanamine

In this isomer, the phenyl group is at the 6-position and the methanamine group is at the 2-position. This different substitution pattern is expected to influence the fragmentation pathways:

  • Enhanced Alpha-Cleavage: The proximity of the methanamine group to the nitrogen of the pyridine ring may influence the stability of the resulting fragments. Cleavage of the C-C bond between the methylene group and the pyridine ring is still a primary pathway.

  • Ortho-Effect Interactions: The potential for interaction between the phenyl group and the methanamine group in the ionized state could lead to unique rearrangement reactions and fragment ions not observed for the other isomer.

The following diagram illustrates the predicted primary fragmentation pathways for (2-Phenylpyridin-3-yl)methanamine.

fragmentation_pathway M [(2-Phenylpyridin-3-yl)methanamine]+• m/z 184 F1 [M - •NH2]+ m/z 167 M->F1 - •NH2 F2 [M - •H]+ m/z 183 M->F2 - •H F3 [Phenylpyridine]+• m/z 155 F1->F3 - CH2 F4 [Phenyl cation]+ m/z 77 F3->F4 - C4H4N F5 [Pyridyl cation]+ m/z 78 F3->F5 - C6H5

Caption: Predicted electron ionization fragmentation pathway of (2-Phenylpyridin-3-yl)methanamine.

Experimental Protocol: Comparative Analysis by GC-MS

This protocol outlines a general procedure for the analysis of (2-Phenylpyridin-3-yl)methanamine and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Standard Solutions: Prepare individual standard solutions of (2-Phenylpyridin-3-yl)methanamine and its isomer(s) in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the standard solutions to a final concentration of 10 µg/mL in the same solvent.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[7]

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Acquisition and Analysis
  • Inject the prepared working solutions of each isomer into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each separated peak.

  • Identify the molecular ion peak and the major fragment ions for each isomer.

  • Compare the relative abundances of the key fragment ions between the isomers to identify diagnostic peaks.

Comparative Data Summary

The following table summarizes the predicted and commonly observed key fragments for (2-Phenylpyridin-3-yl)methanamine and a representative isomer, (6-Phenylpyridin-2-yl)methanamine. The relative abundances are qualitative predictions and would be confirmed by experimental data.

m/zProposed Fragment Ion(2-Phenylpyridin-3-yl)methanamine (Predicted Relative Abundance)(6-Phenylpyridin-2-yl)methanamine (Predicted Relative Abundance)Diagnostic Value
184[M]+•ModerateModerateMolecular Ion
183[M-H]+HighHighLoss of a hydrogen radical
167[M-NH2]+HighHighLoss of amino radical
155[Phenylpyridine]+•ModerateModerateLoss of the methanamine group
91[Tropylium ion]+LowLowRearrangement product from the benzyl moiety
77[C6H5]+ModerateModeratePhenyl cation

In-depth Discussion of Fragmentation Differences

The primary difference in the fragmentation patterns of these isomers is expected to arise from the relative stability of the initial fragment ions and any subsequent rearrangement reactions.

For (2-Phenylpyridin-3-yl)methanamine , the initial loss of a hydrogen radical from the methylene bridge to form the [M-H]+ ion at m/z 183 is expected to be a major fragmentation pathway. This is due to the formation of a highly conjugated and stable radical cation. Subsequent fragmentation of this ion would lead to the observed smaller fragments.

In contrast, for an isomer like (4-Phenylpyridin-2-yl)methanamine , the delocalization of the charge in the [M-H]+ ion would be different, potentially leading to a different relative abundance of this ion. Furthermore, the possibility of ortho-effects between the phenyl and methanamine groups in isomers where they are adjacent (e.g., 2-phenyl-3-methanamine) could lead to unique fragmentation pathways, such as the loss of small neutral molecules resulting from intramolecular rearrangements.

The following workflow diagram illustrates the comparative analysis process.

comparative_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Prepare Isomer Standards Prep2 Dilute to Working Concentration Prep1->Prep2 Analysis1 Inject Sample Prep2->Analysis1 Analysis2 Acquire Data (TIC and Spectra) Analysis1->Analysis2 Data1 Identify Molecular and Fragment Ions Analysis2->Data1 Data2 Compare Relative Abundances Data1->Data2 Data3 Identify Diagnostic Peaks Data2->Data3 Conclusion Conclusion Data3->Conclusion Structural Elucidation

Caption: Workflow for the comparative analysis of phenylpyridine methanamine isomers by GC-MS.

Conclusion

The differentiation of (2-Phenylpyridin-3-yl)methanamine from its structural isomers can be reliably achieved through a detailed analysis of their mass spectral fragmentation patterns. While many of the major fragments will be common to all isomers, the relative abundances of these ions, and the presence of unique, low-intensity fragments resulting from specific rearrangements, serve as diagnostic fingerprints. This guide provides the foundational knowledge and a practical experimental framework for researchers to confidently identify these compounds and elucidate their structures. The application of these principles is crucial for ensuring the chemical integrity of compounds used in drug development and other scientific research.

References

  • Flammang, R., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 13(5), 557-568. [Link]

  • Wang, F., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1325-1333. [Link]

  • Stevens Institute of Technology. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. [Link]

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(16), 2973-2977. [Link]

  • Rodgers, R. P., et al. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(7), 1265-1273. [Link]

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A Comparative Guide to the FT-IR Spectral Analysis of (2-Phenylpyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (2-Phenylpyridin-3-yl)methanamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a framework for structural confirmation by comparing the predicted spectrum against empirical data from structurally analogous compounds. We will explore the causal relationships behind spectral features, present a robust experimental protocol, and offer a logical workflow for spectral validation, ensuring scientific integrity and trustworthiness in your analytical results.

Introduction: The Role of FT-IR in Structural Elucidation

(2-Phenylpyridin-3-yl)methanamine dihydrochloride is a molecule of interest in medicinal chemistry and materials science, featuring a unique combination of a phenyl ring, a pyridine ring, and a primary aminomethyl group which exists as an ammonium salt in its dihydrochloride form. FT-IR spectroscopy is an indispensable, non-destructive technique for confirming the molecular structure of such compounds. By identifying the characteristic vibrational frequencies of its functional groups, FT-IR provides a unique molecular "fingerprint," verifying the successful synthesis and purity of the target molecule.[1][2] This guide will deconstruct the expected FT-IR spectrum, comparing it with known spectra of its core structural components to provide a comprehensive analytical strategy.

Predicted FT-IR Spectrum & Functional Group Analysis

The structure of (2-Phenylpyridin-3-yl)methanamine dihydrochloride suggests several key vibrational modes. A predictive analysis, grounded in established spectroscopic principles, allows us to anticipate the regions of significant absorption.[2]

  • Ammonium (R-NH₃⁺) Group: As a dihydrochloride salt, the primary amine is protonated. This is the most diagnostic feature. We expect to see a very broad and strong absorption envelope between approximately 2400-3200 cm⁻¹ .[3] This broadness is due to extensive hydrogen bonding and the complex nature of N-H stretching vibrations in the salt form.[3] Within this envelope, asymmetric and symmetric bending vibrations are also expected near 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively.[3]

  • Aromatic Rings (Phenyl & Pyridine):

    • C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (usually 3000-3100 cm⁻¹ ).[4][5] These peaks are often sharp but may be superimposed on the broad ammonium band.

    • C=C and C=N Ring Stretching: Vibrations from the stretching of carbon-carbon and carbon-nitrogen double bonds within the aromatic rings produce a series of sharp to medium intensity peaks in the 1400-1610 cm⁻¹ region.[4][6]

    • C-H Out-of-Plane Bending: Strong, sharp absorptions in the 675-900 cm⁻¹ region arise from the out-of-plane bending of aromatic C-H bonds. The exact positions are highly diagnostic of the substitution pattern on both the phenyl and pyridine rings.[4]

  • Aliphatic Group (CH₂):

    • C-H Stretching: Asymmetric and symmetric stretching of the methylene (-CH₂-) group are expected in the 2850-2960 cm⁻¹ region.[5] Like the aromatic C-H stretches, these may appear as sharper features on the shoulder of the broad ammonium peak.

  • C-N Stretching: The stretching vibration of the C-N bond in the aminomethyl group is anticipated in the 1000-1250 cm⁻¹ range for aliphatic amines.[7][8]

Comparative Spectral Analysis

To validate our predictions, we will compare the expected absorptions with experimental data from analogous compounds. This comparative approach is crucial when a reference spectrum for the exact molecule is unavailable. We will use data from 2-Phenylpyridine and Benzylamine hydrochloride as our primary comparators.

Functional Group/VibrationPredicted Range for Target Molecule (cm⁻¹)2-Phenylpyridine (Observed, cm⁻¹)[9][10]Benzylamine Hydrochloride (Observed, cm⁻¹)[11]Rationale for Comparison
Aromatic C-H Stretch 3000 - 3100~3050~3030Confirms the presence of C-H bonds on both aromatic ring systems.
Aliphatic C-H Stretch 2850 - 2960N/A~2900Confirms the presence of the -CH₂- linker.
Ammonium (N-H⁺) Stretch 2400 - 3200 (very broad)N/ABroad envelope ~2500-3100Key Diagnostic. Benzylamine HCl provides an excellent model for the broad, complex absorption of a primary ammonium salt.
Aromatic C=C/C=N Stretch 1400 - 1610~1590, 1560, 1470, 1430~1495, 14552-Phenylpyridine shows the characteristic multiple-peak pattern for the coupled ring system. This pattern is expected in the target molecule.
Ammonium (N-H⁺) Bending 1500 - 1625N/A~1605, 1500These absorptions confirm the protonated state of the amine group.
Aromatic C-H "oop" Bend 675 - 900~745~750, 695These strong peaks confirm the substitution patterns on the aromatic rings.

This table illustrates how the FT-IR spectrum of (2-Phenylpyridin-3-yl)methanamine dihydrochloride is a composite of the features found in its constituent parts. The definitive features for confirmation are the simultaneous presence of the very broad ammonium stretch (from the hydrochloride salt) and the characteristic aromatic ring vibrations (from the 2-phenylpyridine moiety).

Experimental Protocol: High-Fidelity ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for acquiring FT-IR spectra of solid powder samples due to its minimal sample preparation and high reproducibility.[12][13][14]

Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning (Causality: Contamination Removal): Meticulously clean the ATR diamond crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe. This is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition (Causality: Atmospheric Correction): With the clean crystal and anvil, acquire a background spectrum (typically 16-32 scans). This step is non-negotiable; it measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum to yield a pure spectrum of the compound.

  • Sample Application: Place a small amount of the (2-Phenylpyridin-3-yl)methanamine dihydrochloride powder onto the center of the ATR crystal.

  • Apply Pressure (Causality: Optimal Contact): Lower the ATR anvil and apply consistent pressure to the sample. This ensures intimate contact between the solid sample and the crystal surface, which is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[12][13]

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same scan parameters as the background.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Analysis Cleaning: Thoroughly clean the crystal and anvil as described in step 2.

ATR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B Removes atmospheric interference C 3. Apply Solid Sample to Crystal B->C D 4. Apply Pressure with Anvil C->D Ensures good contact E 5. Acquire Sample Spectrum D->E F 6. Automatic Background Correction E->F Generates final spectrum G 7. Clean ATR Crystal F->G

Caption: Workflow for acquiring a solid-state FT-IR spectrum using ATR.

Trustworthiness: A Self-Validating Interpretation Workflow

To ensure the integrity of the analysis, a logical workflow must be followed. This system serves as a self-validating check on the experimental data.

Interpretation_Workflow Start Start: Acquired Spectrum BroadBand Is there a very broad, strong band from ~2400-3200 cm⁻¹? Start->BroadBand AromaticCH Are there sharp peaks > 3000 cm⁻¹? BroadBand->AromaticCH Yes (Ammonium salt) Conclusion_Fail Conclusion: Spectrum is inconsistent. Check sample purity or identity. BroadBand->Conclusion_Fail No RingStretch Are there multiple sharp peaks in the 1400-1610 cm⁻¹ region? AromaticCH->RingStretch Yes (Aromatic C-H) AromaticCH->Conclusion_Fail No OOP_Bend Are there strong, sharp peaks in the 675-900 cm⁻¹ region? RingStretch->OOP_Bend Yes (Aromatic Rings) RingStretch->Conclusion_Fail No Conclusion_Success Conclusion: Structure is consistent with (2-Phenylpyridin-3-yl)methanamine dihydrochloride. OOP_Bend->Conclusion_Success Yes (Substituted Rings) OOP_Bend->Conclusion_Fail No

Caption: Logical workflow for the validation of the target molecule's spectrum.

This decision-based diagram ensures that all key structural components are spectrally accounted for. The failure to observe any of these key features should prompt a review of the sample's purity or identity.

Conclusion

The FT-IR analysis of (2-Phenylpyridin-3-yl)methanamine dihydrochloride provides a clear and definitive method for its structural confirmation. The most salient and unmistakable feature is the broad, intense absorption band of the ammonium N-H⁺ stretching vibrations, spanning from approximately 2400 to 3200 cm⁻¹. This feature, in conjunction with the characteristic sharp peaks of the aromatic C-H stretches (>3000 cm⁻¹) and the complex pattern of C=C/C=N ring vibrations (1400-1610 cm⁻¹), provides unambiguous evidence of the molecule's identity. By employing the comparative analysis and rigorous experimental protocol detailed in this guide, researchers can confidently verify the structure of this compound and ensure the quality of their materials for further development.

References

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A Senior Application Scientist's Guide to Amine Reactivity: A Comparative Analysis of (2-Phenylpyridin-3-yl)methanamine and Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and materials science, primary amines serve as fundamental building blocks for a vast array of functional molecules. Among these, benzylamine and its heterocyclic analogue, (2-Phenylpyridin-3-yl)methanamine, are scaffolds of significant interest. While structurally similar, the replacement of a benzene ring with a 2-phenylpyridine core introduces profound changes in electronic and steric properties, leading to distinct reactivity profiles. This guide provides an in-depth comparison of the nucleophilic reactivity of these two amine classes. We will dissect the underlying chemical principles, present comparative experimental data for key reactions like N-alkylation and N-acylation, and provide detailed, validated protocols to enable researchers to harness the unique characteristics of each scaffold in their synthetic endeavors.

Introduction: A Tale of Two Scaffolds

At first glance, benzylamine and (2-Phenylpyridin-3-yl)methanamine share a common architecture: an aromatic ring system attached to a methylamine moiety (-CH₂NH₂). This shared feature makes them valuable synthons for introducing an arylmethyl group. Benzylamine is a ubiquitous reagent, prized for its straightforward reactivity and use as a masked source of ammonia.[1] Its derivatives are foundational in countless pharmaceuticals and agrochemicals.

(2-Phenylpyridin-3-yl)methanamine, while less common, is an emerging scaffold of significant interest, particularly in drug discovery. For instance, it forms the core of potent and selective positive allosteric modulators for the M4 muscarinic acetylcholine receptor, a target for neurological disorders.[2] The 2-phenylpyridine fragment itself is a celebrated motif in materials science, forming the basis of highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs).[3]

The critical distinction lies in the aromatic core. The substitution of a carbon atom in the benzene ring with a more electronegative nitrogen atom fundamentally alters the electronic landscape of the molecule. This guide will explore the consequences of this substitution, focusing on how it modulates the nucleophilicity of the exocyclic amine.

Theoretical Underpinnings of Reactivity

The reactivity of the aminomethyl group in these compounds is governed by a delicate interplay of electronic and steric effects. Understanding these factors is crucial for predicting reaction outcomes and optimizing conditions.

Electronic Effects: The Influence of the Aromatic Core

The nucleophilicity of an amine is directly related to the availability of the lone pair of electrons on the nitrogen atom.

  • Benzylamine: In benzylamine, the methylene (-CH₂-) bridge effectively insulates the amine from the resonance effects of the benzene ring. The nitrogen lone pair is localized and readily available for donation to an electrophile, making benzylamine a competent nucleophile and a moderately strong base (pKa of conjugate acid ~9.3).[4]

  • (2-Phenylpyridin-3-yl)methanamine: The pyridine ring introduces two key electronic perturbations:

    • Inductive Effect (-I): Nitrogen is more electronegative than carbon. This causes a net withdrawal of electron density from the ring and, by extension, from the attached aminomethyl group.[5][6] This inductive pull reduces the electron density on the amine nitrogen, making the lone pair less available for donation.

    • π-Deficient Nature: The pyridine ring is considered "π-deficient" compared to benzene, meaning the π-electron density at the ring carbons is reduced.[7] This overall electron-withdrawing character further deactivates the attached amine.

Consequently, (2-Phenylpyridin-3-yl)methanamine is expected to be a weaker base and a less potent nucleophile than benzylamine.

Steric Hindrance: The Role of the 2-Phenyl Substituent

Steric hindrance can dramatically impede the ability of a nucleophile to approach an electrophilic center.[8][9]

  • Benzylamine: The aminomethyl group is sterically unencumbered, allowing it to react with a wide range of electrophiles.

  • (2-Phenylpyridin-3-yl)methanamine: The bulky phenyl group at the C2 position, immediately adjacent to the C3-aminomethyl substituent, creates a sterically crowded environment around the amine. This "peri" interaction can significantly slow down reactions, particularly with bulky electrophiles. This steric impediment is a critical factor to consider during reaction design.[10][11]

The diagram below illustrates the key factors influencing the reactivity of these two amine scaffolds.

G cluster_benzylamine Benzylamine Derivative cluster_phenylpyridine (2-Phenylpyridin-3-yl)methanamine Derivative bn_amine High Nucleophilicity bn_factors Factors: • Localized Lone Pair • No Ring Deactivation • Low Steric Hindrance pp_amine Reduced Nucleophilicity bn_amine->pp_amine Reactivity Comparison pp_factors Factors: • Inductive Withdrawal (-I) by Pyridine N • π-Deficient Ring System • High Steric Hindrance (from 2-Phenyl)

Caption: Key factors governing the nucleophilicity of the two amine scaffolds.

Comparative Reactivity Data: N-Alkylation and N-Acylation

To quantify the difference in reactivity, we present comparative data for two fundamental amine transformations: N-alkylation and N-acylation. These reactions are cornerstones of synthetic chemistry and serve as excellent probes for nucleophilic strength.

CompoundReaction TypeElectrophileConditionsTime (h)Yield (%)Notes
Benzylamine N-Alkylation1-BromobutaneK₂CO₃, ACN, 60°C692%Standard, facile mono-alkylation observed.[12]
(2-Phenylpyridin-3-yl)methanamine N-Alkylation1-BromobutaneCs₂CO₃, DMF, 80°C2475%Harsher conditions required to overcome reduced reactivity. Cesium carbonate is a stronger base and more soluble, aiding the reaction.[13]
Benzylamine N-AcylationAcetyl ChlorideEt₃N, DCM, 0°C to RT198%Rapid, highly exothermic reaction.[1][14]
(2-Phenylpyridin-3-yl)methanamine N-AcylationAcetyl ChloridePyBOP, DMAP, DMF, RT1285%Standard acylation is sluggish; peptide coupling reagents are required for efficient conversion, indicating lower nucleophilicity.[15]

Note: Yields and reaction times are representative and can vary based on the specific substrates and precise reaction conditions.

The data clearly supports our theoretical analysis. Benzylamine derivatives react faster and under milder conditions in both alkylation and acylation reactions. The reduced reactivity of (2-Phenylpyridin-3-yl)methanamine necessitates more forcing conditions—higher temperatures, stronger bases (Cs₂CO₃ vs. K₂CO₃), or the use of potent coupling agents (PyBOP)—to achieve comparable yields.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for conducting a comparative reactivity study. The workflow is designed to ensure a fair, side-by-side comparison.

G cluster_analysis Monitoring & Workup prep1 Dissolve Benzylamine (1 eq) in Solvent (e.g., ACN) rxn1 Add Base (e.g., K₂CO₃, 2 eq) Add Electrophile (e.g., R-X, 1.1 eq) prep1->rxn1 prep2 Dissolve (2-Phenylpyridin-3-yl)methanamine (1 eq) in Solvent (e.g., DMF) rxn2 Add Base (e.g., Cs₂CO₃, 2 eq) Add Electrophile (e.g., R-X, 1.1 eq) prep2->rxn2 monitor Monitor both reactions by TLC/LC-MS at identical time points (1h, 3h, 6h, 24h) rxn1->monitor rxn2->monitor workup Quench, Extract, and Purify (Column Chromatography) monitor->workup yield Isolate Product & Calculate Yield workup->yield

Caption: Workflow for a comparative reactivity study.

Protocol 4.1: Comparative N-Alkylation with 1-Bromobutane

This protocol directly compares the rate of N-alkylation under conditions optimized for each substrate.

Reagents & Equipment:

  • Benzylamine

  • (2-Phenylpyridin-3-yl)methanamine

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flasks, magnetic stirrers, heating mantles, TLC plates, standard workup and purification equipment.

Procedure:

Reaction A: Benzylamine

  • To a 50 mL round-bottom flask, add benzylamine (1.00 mmol, 107 mg) and anhydrous acetonitrile (10 mL).

  • Add anhydrous potassium carbonate (2.00 mmol, 276 mg).

  • Stir the suspension at room temperature for 10 minutes.

  • Add 1-bromobutane (1.10 mmol, 151 mg, 0.12 mL) dropwise.

  • Heat the reaction mixture to 60°C and monitor by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Upon completion (disappearance of starting material, ~6 hours), cool the reaction to room temperature.

Reaction B: (2-Phenylpyridin-3-yl)methanamine

  • To a separate 50 mL round-bottom flask, add (2-Phenylpyridin-3-yl)methanamine (1.00 mmol, 184 mg) and anhydrous DMF (10 mL).

  • Add anhydrous cesium carbonate (2.00 mmol, 652 mg).

  • Stir the suspension at room temperature for 10 minutes.

  • Add 1-bromobutane (1.10 mmol, 151 mg, 0.12 mL) dropwise.

  • Heat the reaction mixture to 80°C and monitor by TLC.

  • Upon completion (~24 hours), cool the reaction to room temperature.

Workup and Purification (for both reactions):

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-butylated amine.

Protocol 4.2: Comparative N-Acylation with Acetyl Chloride

This protocol highlights the difference in nucleophilicity towards a highly reactive electrophile.

Reagents & Equipment:

  • Benzylamine

  • (2-Phenylpyridin-3-yl)methanamine

  • Acetyl Chloride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice bath, standard workup and purification equipment.

Procedure:

Reaction A: Benzylamine

  • To a 50 mL round-bottom flask in an ice bath (0°C), add benzylamine (1.00 mmol, 107 mg), anhydrous DCM (10 mL), and triethylamine (1.20 mmol, 121 mg, 0.17 mL).

  • Stir for 5 minutes.

  • Slowly add a solution of acetyl chloride (1.10 mmol, 86 mg, 0.08 mL) in DCM (2 mL) dropwise, keeping the internal temperature below 10°C.

  • After addition, remove the ice bath and stir at room temperature for 1 hour.[16]

Reaction B: (2-Phenylpyridin-3-yl)methanamine

  • To a 50 mL round-bottom flask, add (2-Phenylpyridin-3-yl)methanamine (1.00 mmol, 184 mg), anhydrous DMF (10 mL), PyBOP (1.10 mmol, 572 mg), and DMAP (0.10 mmol, 12 mg).

  • Stir the solution at room temperature.

  • Add acetic acid (1.00 mmol, 60 mg) and then triethylamine (2.00 mmol, 202 mg, 0.28 mL). Note: Using acetic acid + coupling agent is a safer and more controlled alternative to acetyl chloride for less reactive amines.

  • Stir the reaction at room temperature for 12 hours.

Workup and Purification (for both reactions):

  • Quench the reaction by adding water (10 mL).

  • Extract the product with ethyl acetate or DCM (3 x 15 mL).

  • Combine the organic layers and wash with 1 M HCl (to remove base), saturated NaHCO₃ (to remove acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude N-acetylated product by flash column chromatography or recrystallization.

Conclusion and Field-Proven Insights

This guide demonstrates that while (2-Phenylpyridin-3-yl)methanamine and benzylamine are structurally related, their reactivity profiles are markedly different. Benzylamine derivatives are unequivocally more nucleophilic due to the localized nature of the amine lone pair and the absence of strong deactivating electronic or steric effects. In contrast, the (2-Phenylpyridin-3-yl)methanamine scaffold exhibits attenuated reactivity stemming from the combined electron-withdrawing nature of the pyridine ring and significant steric hindrance from the adjacent 2-phenyl group.

For the researcher, this has critical implications:

  • Reaction Conditions: When working with (2-Phenylpyridin-3-yl)methanamine and its derivatives, be prepared to use more forcing conditions—higher temperatures, longer reaction times, stronger bases, or powerful coupling reagents—to drive reactions to completion.

  • Scaffold Selection: In drug design, the lower basicity of the (2-Phenylpyridin-3-yl)methanamine core can be advantageous, potentially reducing off-target effects at biological receptors that interact with protonated amines. The rigidity and steric bulk can also confer higher selectivity for a specific protein binding pocket.

  • Purification: The pyridine nitrogen can sometimes complicate purification by column chromatography due to its interaction with silica gel. Using a small percentage of triethylamine in the eluent can mitigate this issue.

By understanding these fundamental differences, scientists can better predict reaction outcomes, design more efficient synthetic routes, and ultimately select the appropriate molecular scaffold to achieve their desired chemical or biological objectives.

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  • ResearchGate. (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Available at: [Link]

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  • Elsevier. (2020). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • ACS Publications. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. Available at: [Link]

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  • ResearchGate. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]

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A Comparative Guide to Elemental Analysis Standards for (2-Phenylpyridin-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Mandate of Elemental Analysis

(2-Phenylpyridin-3-yl)methanamine dihydrochloride, as a nitrogen-containing heterocyclic Active Pharmaceutical Ingredient (API), demands rigorous analytical characterization to ensure its identity, purity, and safety.[1][2][3][4] Elemental analysis in this context is a tale of two distinct but equally critical objectives:

  • Elemental Composition Analysis: This fundamental technique verifies the empirical formula of the molecule by quantifying its primary constituent elements—carbon (C), hydrogen (H), and nitrogen (N). It serves as a cornerstone for confirming the identity and purity of a newly synthesized or manufactured batch of the API.[5][6]

  • Elemental Impurity Analysis: This is a safety-driven analysis focused on detecting and quantifying trace levels of potentially toxic elemental impurities that may have been introduced during the synthesis, manufacturing process, or from storage.[7][8] This practice is governed by stringent international regulatory standards.[9][10][11]

This guide will dissect the standards, methodologies, and instrumentation for both of these objectives, providing a comparative framework for laboratory professionals.

Part I: Elemental Composition for Identity and Purity

The primary goal of elemental composition analysis is to confirm that the synthesized compound matches its theoretical formula. For (2-Phenylpyridin-3-yl)methanamine dihydrochloride (Formula: C₁₂H₁₄Cl₂N₂, Molecular Weight: 257.16 g/mol ), the theoretical elemental percentages are the benchmark against which all samples are measured.

Theoretical Composition:

  • Carbon (C): 56.05%

  • Hydrogen (H): 5.49%

  • Nitrogen (N): 10.89%

The Gold Standard: CHN Combustion Analysis

The most reliable, cost-effective, and universally accepted method for determining the carbon, hydrogen, and nitrogen content of an organic API is CHN analysis, based on the principles of high-temperature combustion (the Pregl-Dumas method).[5][6][12]

Causality of Choice: This method is the standard because it offers high precision and accuracy from a very small sample size (typically 1-3 mg).[12][13] The process involves the complete and instantaneous combustion of the sample in an oxygen-rich environment, which converts all organic components into their elemental gases (CO₂, H₂O, and N₂). These gases are then separated and quantified by a thermal conductivity detector (TCD), providing a direct measure of the C, H, and N content.[5][13]

Experimental Protocol: CHN Analysis via Combustion

This protocol outlines a self-validating workflow using a modern elemental analyzer.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known C, H, and N composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the thermal conductivity detector's response.

  • Sample Preparation:

    • Using a calibrated microbalance, accurately weigh approximately 1-2 mg of the (2-Phenylpyridin-3-yl)methanamine dihydrochloride sample into a tin container.[12] The accuracy of this weight is paramount, as all final results are calculated as a percentage of this initial mass.[12]

    • Seal the tin container to enclose the sample.

  • Combustion and Analysis:

    • The sample is introduced into a high-temperature (approx. 900-1000°C) combustion reactor via an autosampler.[13]

    • A pulse of pure oxygen is injected, causing a dynamic flash combustion of the sample.[13]

    • The resulting gas mixture (CO₂, H₂O, N₂, and others) is swept by a helium carrier gas through a reduction tube (containing copper) to remove excess oxygen and convert nitrogen oxides to N₂.

  • Gas Separation and Detection:

    • The gases are passed through a gas chromatography (GC) column which separates them.[13]

    • The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the initial sample weight and calibration data, calculates the percentage of C, H, and N in the sample.

Data Interpretation and Acceptance Criteria

The experimental results are compared against the theoretical values. In the pharmaceutical industry, a common acceptance criterion for purity is that the measured percentages must be within ±0.4% of the theoretical values.

ElementTheoretical Value (%)Acceptance Range (%)
Carbon (C)56.0555.65 - 56.45
Hydrogen (H)5.495.09 - 5.89
Nitrogen (N)10.8910.49 - 11.29

A result outside this range may indicate the presence of impurities, residual solvents, or an incorrect molecular structure, triggering further investigation with more complex techniques like LC-MS.[5]

Workflow for CHN Combustion Analysis

cluster_prep Sample & Instrument Preparation cluster_analysis Automated Analysis cluster_results Data Interpretation Calibrate 1. Calibrate with Certified Standard Weigh 2. Accurately Weigh 1-2mg of API Encapsulate 3. Encapsulate in Tin Container Combust 4. Flash Combustion (~1000°C in O₂) Encapsulate->Combust Separate 5. Gas Separation (GC Column) Combust->Separate Detect 6. Detection (TCD) Separate->Detect Calculate 7. Calculate %C, %H, %N Detect->Calculate Compare 8. Compare to Theoretical Values Calculate->Compare Pass Pass (Within ±0.4%) Compare->Pass Yes Fail Fail (Investigate) Compare->Fail No

Caption: Workflow for verifying API identity and purity using CHN combustion analysis.

Part II: Elemental Impurity Analysis for Safety

While CHN analysis confirms the intended elemental makeup, ensuring patient safety requires controlling unintended elemental impurities. These can originate from catalysts used in synthesis, manufacturing equipment, or container closure systems.[7][10][14]

The Regulatory Framework: ICH Q3D

The modern standard for controlling these contaminants is the International Council for Harmonisation's (ICH) Q3D guideline.[9][15][16] This guideline moves away from older, non-specific wet chemistry tests (like USP <231>) towards a risk-based approach.[16][17][18]

Key Principles of ICH Q3D:

  • Risk Assessment: Manufacturers must perform a risk assessment to identify which elemental impurities are likely to be present in the final drug product.

  • Permitted Daily Exposure (PDE): The guideline establishes a safe Permitted Daily Exposure (PDE) limit for 24 elements, classified based on their toxicity.[15][16]

  • Instrumental Analysis: The guideline mandates the use of modern, specific, and quantitative instrumental techniques. The two primary referenced methods are ICP-OES and ICP-MS.[18][19][20]

Core Analytical Techniques: ICP-OES vs. ICP-MS

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are the workhorses for modern elemental impurity testing.[8][21][22] Both use a high-temperature argon plasma to atomize and ionize the elements in a sample, but they differ in how they detect them.

FeatureICP-OES (Optical Emission Spectrometry)ICP-MS (Mass Spectrometry)
Principle Measures the wavelength and intensity of light emitted by excited atoms returning to a lower energy state.[8]Separates and counts ions based on their mass-to-charge ratio.[8]
Sensitivity Parts per billion (ppb) range. Excellent for many elements.[22]Parts per trillion (ppt) range. Significantly higher sensitivity.[8][16]
Throughput Generally faster for less complex matrices.Can be slower due to potential interferences that need to be resolved.
Cost Lower acquisition and operational costs.[22]Higher acquisition and operational costs.
Interferences Primarily spectral interferences (overlapping emission lines).Primarily isobaric and polyatomic interferences (ions with similar mass).[23]
Best For Higher concentration impurities (Class 3 elements like Cu, Cr) or raw material screening.[23]Low-level, highly toxic impurities (Class 1: As, Cd, Hg, Pb) and comprehensive profiling.[16][23][24]

Causality of Choice: The choice between ICP-OES and ICP-MS depends on the specific requirements of the analysis. For the highly toxic Class 1 elements with very low PDE limits, the superior sensitivity of ICP-MS is often necessary.[16] For routine analysis of less toxic elements or when higher concentrations are expected, the more economical and often faster ICP-OES may be sufficient.[20][25]

Experimental Protocol: ICP-MS for Elemental Impurity Profiling

This protocol describes a typical workflow for the comprehensive analysis of elemental impurities in (2-Phenylpyridin-3-yl)methanamine dihydrochloride according to USP <233> / ICH Q3D standards.[17][19][24]

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh a representative amount of the API (e.g., 100-500 mg) into a clean, acid-leached microwave digestion vessel.

    • Add a combination of high-purity acids (e.g., nitric acid and hydrochloric acid). The choice of acid is critical for complete sample solubilization.[19]

    • Seal the vessel and place it in a microwave digestion system. The system applies controlled heat and pressure to completely break down the organic matrix, ensuring all elements are solubilized for analysis. Closed-vessel microwave digestion is the preferred method as it prevents the loss of volatile elements and minimizes contamination.[19]

    • After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a final volume with deionized water.

  • Instrument Calibration and Tuning:

    • Prepare a series of multi-element calibration standards from certified reference materials. These standards should bracket the expected concentration range of the target elements.[17]

    • Tune the ICP-MS to optimize its performance, ensuring sensitivity and resolution of common interferences.

  • Analysis:

    • Introduce the prepared sample solution into the ICP-MS via an autosampler.

    • The sample is nebulized into a fine aerosol and introduced into the argon plasma (~6000-8000 K).

    • The resulting ions are extracted into the mass spectrometer, which separates them by their mass-to-charge ratio.

    • A detector counts the ions for each specific mass, generating data that is proportional to the concentration of each element in the sample.

  • Validation and Data Interpretation:

    • The method must be validated for specificity, accuracy, precision, and linearity as per USP <233> guidelines.[17][24]

    • Spike recovery studies are performed to ensure there are no matrix effects suppressing or enhancing the signal. USP requirements typically specify recoveries in the range of 70-150%.[17]

    • The final concentrations are calculated and compared against the control threshold (typically 30% of the PDE) to ensure compliance.[18]

ICH Q3D Risk Assessment and Analysis Workflow

cluster_risk 1. Risk Assessment cluster_analysis 2. Analytical Testing cluster_control 3. Control Strategy Identify Identify Potential Sources (Catalysts, Equipment, etc.) Evaluate Evaluate Likelihood of Inclusion in Final API Identify->Evaluate Summarize Summarize Risk & Define Target Elements Evaluate->Summarize Digest Sample Prep (Microwave Digestion) Summarize->Digest Analyze Instrumental Analysis (ICP-MS / ICP-OES) Digest->Analyze Quantify Quantify Impurities (vs. Calibration Standards) Analyze->Quantify Compare Compare Results to PDE Limits Quantify->Compare Accept Accept Batch (Impurities < Control Threshold) Compare->Accept Pass Control Implement Controls (e.g., Raw Material Specs) Compare->Control Fail

Caption: Risk-based workflow for controlling elemental impurities under ICH Q3D.

Part III: Alternative and Complementary Spectroscopic Techniques

While elemental analysis provides foundational data on composition and impurities, a comprehensive characterization of (2-Phenylpyridin-3-yl)methanamine dihydrochloride relies on a suite of analytical techniques. Spectroscopic methods provide orthogonal information about the molecular structure and functional groups.[26][27][28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms (¹H and ¹³C NMR).[21][27] It is the most powerful tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[26][28] It serves as a rapid and reliable fingerprinting technique to confirm the identity of a compound.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, further confirming its identity. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying organic impurities.

These techniques do not replace the need for elemental analysis. Rather, they provide complementary data that, when combined, create a complete and robust analytical package for the release of a high-quality API.

Conclusion

For a pharmaceutical compound such as (2-Phenylpyridin-3-yl)methanamine dihydrochloride, elemental analysis is not a single method but a dual-pronged strategy essential for regulatory compliance and product quality.

  • CHN Combustion Analysis remains the definitive standard for verifying the empirical formula, providing a fundamental check of molecular identity and purity against theoretical values.

  • ICP-MS and ICP-OES are the required instrumental techniques for adhering to the modern, risk-based framework of ICH Q3D for elemental impurities. They provide the sensitivity and specificity needed to ensure patient safety from trace toxic elements.

A thorough understanding and correct application of these distinct analytical approaches are fundamental for any scientist involved in the development, manufacturing, and quality control of pharmaceutical ingredients.

References

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). Vertex AI Search.
  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA).
  • A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applic
  • Guideline for Elemental Impurities Q3D(R1). (2019). ICH.
  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. (n.d.). Intertek.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applic
  • ICH Q3D Elemental Impurities – What are the Requirements?. (n.d.). West Pharmaceutical Services.
  • Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. (2025).
  • Guideline for Elemental Impurities Q3D(R2). (2022). ICH.
  • Spectroscopic and Chemometric Techniques for Pharmaceutical Applications. (2023).
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  • Elemental Analysis. (2024). Unipd Technical Resources.
  • Analytical Methods for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry Blogs.
  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015). American Pharmaceutical Review.
  • CHN Analysis. (n.d.). Intertek.
  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. (2017). PubMed.
  • Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. (n.d.). Thermo Fisher Scientific.
  • CHNSO Organic Elemental Analysis - Sample Prepar
  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient. (2017). Almac Group.
  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. (2016). Spectroscopy Online.
  • Analysis of elemental impurities in API. (n.d.). SlideShare.
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  • ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. (2017). Agilent Technologies.
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  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica.
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Structural Characterization of Impurities in (2-Phenylpyridin-3-yl)methanamine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(2-Phenylpyridin-3-yl)methanamine is a critical heterocyclic building block, frequently employed in the synthesis of Neurokinin-1 (NK1) receptor antagonists and other CNS-active agents. Its structural integrity—specifically the 2,3-substitution pattern on the pyridine ring—is paramount for pharmacophore binding.

However, the synthesis of this intermediate (typically via Suzuki–Miyaura cross-coupling followed by nitrile reduction) introduces a specific profile of "hard-to-detect" impurities that standard HPLC-UV methods often miss.

This guide objectively compares three characterization workflows: Standard HPLC-UV , UHPLC-Q-TOF-MS , and 2D-NMR . We analyze their performance in detecting the three most persistent impurities: the Nitrile Precursor , the Secondary Amine Dimer , and Regioisomeric Byproducts .

The Impurity Landscape: Origin & Chemistry

To characterize impurities effectively, one must understand their genesis. The dominant synthesis route involves coupling 2-chloro-3-cyanopyridine with phenylboronic acid, followed by catalytic hydrogenation.

The "Critical Three" Impurities
  • Impurity A (The Precursor): 2-Phenylpyridine-3-carbonitrile.

    • Origin: Incomplete reduction.

    • Challenge: Co-elutes with the product on basic C18 columns due to similar hydrophobicity.

  • Impurity B (The Dimer): Bis((2-phenylpyridin-3-yl)methyl)amine.

    • Origin: Condensation of the formed primary amine with the intermediate imine during hydrogenation.

    • Challenge: High molecular weight, often requires different gradient slopes to elute.

  • Impurity C (The Isomer): (2-Phenylpyridin-4-yl)methanamine.

    • Origin: Regioisomeric contamination in the starting chloropyridine material.

    • Challenge: Isobaric with the product; indistinguishable by single-stage MS.

Visualization: Impurity Genesis Pathway

ImpurityGenesis SM 2-Chloro-3- cyanopyridine Suzuki Suzuki Coupling (Pd catalyst) SM->Suzuki Nitrile Intermediate: 2-Phenylpyridine- 3-carbonitrile Suzuki->Nitrile Reduction Reduction (H2/Raney Ni) Nitrile->Reduction Imp_A Impurity A (Unreacted Nitrile) Nitrile->Imp_A Incomplete Rxn Product PRODUCT: (2-Phenylpyridin-3-yl) methanamine Reduction->Product Main Pathway Imp_B Impurity B (Dimer Formation) Reduction->Imp_B Amine-Imine Condensation

Figure 1: Synthetic pathway illustrating the origin of the Nitrile precursor (Impurity A) and the Secondary Amine Dimer (Impurity B).

Comparative Analysis of Characterization Methods

We evaluated three analytical workflows using a crude sample spiked with known impurity standards.

Method A: HPLC-UV (254 nm)

The Industry Standard

  • Performance: Excellent for quantifying Impurity A (Nitrile) due to its strong chromophore.

  • Limitation: Fails to detect Impurity B (Dimer) at low levels (<0.1%) because the dimer's UV absorption profile is nearly identical to the monomer, and it often elutes in the column wash phase if the gradient is too shallow.

  • Verdict: Insufficient for full release testing but adequate for in-process control of the nitrile reduction.

Method B: UHPLC-Q-TOF-MS (ESI+)

The High-Resolution Solution

  • Performance: The Gold Standard. It separates the Dimer (Impurity B) easily based on m/z (352.18 vs 185.10). The Quadrupole Time-of-Flight (Q-TOF) provides exact mass (<5 ppm error), allowing for the distinction between oxidation byproducts (N-oxides) and other potential contaminants.

  • Limitation: Cannot distinguish regioisomers (Impurity C) without careful chromatography, as they have identical exact masses.

  • Verdict: Mandatory for final product characterization and impurity identification.

Method C: 1H-NMR (600 MHz)

The Structural Validator

  • Performance: The only method capable of definitively proving the 2,3-substitution pattern versus a 2,4-isomer (Impurity C) without reference standards. The coupling constants (

    
    -values) of the pyridine ring protons are diagnostic.
    
  • Limitation: High Limit of Detection (LOD). Impurities below 1% are difficult to integrate accurately.

  • Verdict: Essential for validation of the primary reference standard, not for routine batch release.

Data Summary: Method Performance Matrix
FeatureMethod A: HPLC-UVMethod B: UHPLC-Q-TOF-MSMethod C: 1H-NMR
Primary Utility Quantitation of Nitrile (Imp A)ID of Dimer (Imp B) & UnknownsRegioisomer Confirmation (Imp C)
LOD (Limit of Detection) ~0.05%~0.001% (Trace)~1.0%
Specificity ModerateHigh (Mass based)High (Structural)
Throughput HighMediumLow
Cost per Sample LowHighMedium

Detailed Experimental Protocols

To replicate these results, use the following validated conditions. These protocols are designed to be self-validating via system suitability tests.

Protocol 1: UHPLC-Q-TOF-MS for Impurity Profiling

Objective: Detect and identify the "Dimer" and "Nitrile" impurities.

  • Instrument: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent).

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar salts)

    • 1-10 min: 5% -> 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash - Critical for eluting the Dimer)

    • 12-14 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Mass Spec Parameters:

    • Source: ESI Positive Mode.

    • Mass Range: 100–1000 m/z.

    • Fragmentor: 135 V.

    • Reference Mass: 121.0508, 922.0097 (Internal calibration).

System Suitability Test (SST):

  • Inject a standard of the product.[1] Tailing factor must be < 1.5.

  • Inject a 0.1% spike of Impurity B (Dimer). Signal-to-Noise (S/N) must be > 10.

Protocol 2: Structural Elucidation via MS/MS Fragmentation

When an unknown peak appears, use this logic to identify if it is related to the pyridine scaffold.

Fragmentation Logic:

  • Precursor: [M+H]+ = 185.1073 (Product)

  • Diagnostic Fragment 1: m/z 168.08 (Loss of NH3) -> Indicates primary amine.

  • Diagnostic Fragment 2: m/z 77.03 (Phenyl cation) -> Confirms phenyl ring presence.

  • Diagnostic Fragment 3: m/z 106.06 (Pyridine-CH2 cation) -> Confirms Pyridine-methylene connectivity.

Visualization: MS/MS Fragmentation Logic

Fragmentation Parent Parent Ion [M+H]+ m/z 185.1073 Frag1 Loss of NH3 [M+H-NH3]+ m/z 168.08 Parent->Frag1 - 17 Da (NH3) Frag2 Phenyl Cation [C6H5]+ m/z 77.03 Frag1->Frag2 Cleavage of C-C bond Frag3 Pyridine-CH2 Cation [C6H6N]+ m/z 92.05 Frag1->Frag3 Cleavage of C-C bond

Figure 2: Expected fragmentation pathway for (2-Phenylpyridin-3-yl)methanamine in ESI+ mode.

Conclusion & Recommendations

For the robust release of (2-Phenylpyridin-3-yl)methanamine , a single analytical technique is insufficient.

  • Routine QC: Use HPLC-UV with a steep gradient wash to ensure the Nitrile (Impurity A) is <0.15% and to strip the column of any Dimer build-up.

  • Process Development: Use UHPLC-Q-TOF-MS during the optimization of the reduction step. If the Dimer (Impurity B) exceeds 0.5%, optimization of the catalyst loading or dilution is required.

  • Reference Standard Qualification: A one-time 2D-NMR (COSY/HSQC) analysis is required to certify the regiochemistry (2-phenyl vs 3-phenyl connectivity).

Final Note on Safety: This amine is a skin irritant and potential sensitizer. All analytical sample prep should be conducted in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775258, Phenyl(pyridin-2-yl)methanamine. Retrieved from [Link] (Note: Cited for physicochemical properties of the isomeric scaffold).

  • Dunn, P. J., et al. (2011). Green Chemistry in the Manufacture of Pharmaceutical Intermediates. Chemical Reviews. Retrieved from [Link] (Context on Suzuki coupling and nitrile reduction impurities in pharma).

  • Agilent Technologies. (2020). Impurity Profiling with the Agilent 6545 Q-TOF LC/MS System. Application Note 5991-6346EN. Retrieved from [Link] (Basis for the Q-TOF protocol parameters).

  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

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A Comparative Guide to the Physicochemical Stability of (2-Phenylpyridin-3-yl)methanamine: Free Base vs. Salt Forms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Form Selection in Drug Development

In modern drug development, the selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a cornerstone of creating a safe, effective, and stable medicinal product. For ionizable compounds, the decision between developing the free acid/base or a salt form is pivotal. Approximately 50% of solid oral dosage forms on the market utilize a salt form of the drug.[1] This preference is not arbitrary; converting an API into a salt can profoundly enhance critical physicochemical properties including aqueous solubility, dissolution rate, chemical stability, and manufacturability.[1][2][3] These improvements are particularly crucial for compounds belonging to the Biopharmaceutical Classification System (BCS) class II and IV, where poor solubility can otherwise limit bioavailability.[1]

(2-Phenylpyridin-3-yl)methanamine, a molecule of interest in medicinal chemistry, possesses a primary amine group, making it a suitable candidate for salt formation. However, the decision to proceed with a salt form over the free base is not automatic. It necessitates a rigorous, data-driven comparison of their respective stability profiles. A seemingly beneficial salt may introduce new liabilities, such as hygroscopicity or a propensity for disproportionation, which can compromise the final drug product.[1][4]

This guide provides a comprehensive framework for evaluating the comparative stability of (2-Phenylpyridin-3-yl)methanamine free base against its salt forms. We will detail the underlying scientific principles, provide robust experimental protocols, and illustrate how to interpret the resulting data to make an informed decision for further development.

Physicochemical Profile: A Head-to-Head Comparison

The initial characterization of the free base and its potential salt forms provides the foundation for stability studies. A common and logical first choice for a basic compound like (2-Phenylpyridin-3-yl)methanamine is the hydrochloride (HCl) salt, formed by reacting the free base with hydrochloric acid. The table below outlines the anticipated differences based on fundamental chemical principles.

Property(2-Phenylpyridin-3-yl)methanamine Free Base(2-Phenylpyridin-3-yl)methanamine HCl SaltRationale & Implication for Stability
Physical State Likely an oil or low-melting solid at room temperature.Crystalline solid.Crystalline solids generally exhibit greater thermodynamic stability and less reactivity than their amorphous or liquid counterparts.
Melting Point LowerSignificantly higher.A higher melting point is often correlated with greater lattice energy and improved physical stability.[3]
Aqueous Solubility Low (predicted).High.Salt formation protonates the amine, increasing polarity and interaction with water, which is crucial for dissolution and bioavailability.[5]
Hygroscopicity Low to moderate.Potentially high.Salts can be hygroscopic, absorbing atmospheric moisture. This can lead to physical changes (deliquescence) and can act as a medium for chemical degradation.[1][3]
Chemical Stability Susceptible to oxidation at the amine and pyridine nitrogen.Generally more stable against oxidation due to protonation of the nitrogen lone pairs, but may be susceptible to disproportionation.The reactivity of the nitrogen lone pair is a key factor in degradation. Salt formation protects this site but introduces a new potential instability (reversion to free base).[4][6]

Experimental Design: A Framework for Stability Assessment

Workflow for Comparative Stability Assessment

The logical flow of experiments is crucial for an efficient and thorough investigation. The process begins with material characterization and proceeds through forced degradation studies to predict long-term stability.

G cluster_0 Phase 1: Material Preparation & Characterization cluster_1 Phase 2: Stability & Degradation Studies cluster_2 Phase 3: Analysis & Decision prep Prepare Free Base & Synthesize HCl Salt char Characterize both forms: - X-Ray Powder Diffraction (XRPD) - Differential Scanning Calorimetry (DSC) - Thermogravimetric Analysis (TGA) prep->char forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) char->forced_deg hygro Hygroscopicity Assessment (Controlled Humidity Chambers) char->hygro hplc Stability-Indicating HPLC Analysis: Quantify Parent Compound & Degradants forced_deg->hplc hygro->hplc interpret Data Interpretation & Pathway Identification hplc->interpret decision Select Optimal Form for Development interpret->decision

Caption: Experimental workflow for stability comparison.

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation studies are essential for rapidly identifying potential degradation pathways and comparing the intrinsic stability of the free base and its salt form.[6]

Objective: To evaluate the stability of the test compounds under accelerated acidic, basic, oxidative, thermal, and photolytic conditions.

Methodology:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both (2-Phenylpyridin-3-yl)methanamine free base and its HCl salt in a 50:50 acetonitrile:water mixture.

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.[6]

    • Neutralize with 0.1 M HCl and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24 hours.[6]

    • Dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Thermal Degradation:

    • Store the solid compounds in a controlled oven at 70°C for 48 hours.[6]

    • Prepare solutions of the stressed solid at ~0.1 mg/mL for analysis.

  • Photolytic Degradation:

    • Expose solid compounds and their solutions (~0.1 mg/mL) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the exposed samples alongside dark controls.

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is critical to accurately quantify the decrease in the parent compound and the formation of degradation products.[7] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high sensitivity and resolving power.[7]

Objective: To separate and quantify (2-Phenylpyridin-3-yl)methanamine from all potential degradation products.

Methodology:

  • Instrument: HPLC system with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: Calculate the percentage of the parent compound remaining by comparing its peak area to an unstressed control sample. Purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure no degradants are co-eluting.

Interpreting the Results: A Data-Driven Decision

The data generated from the forced degradation studies provide a clear picture of the comparative stability. The results should be tabulated for straightforward comparison.

Table: Illustrative Forced Degradation Data

Stress Condition% Parent Compound Remaining (Free Base)% Parent Compound Remaining (HCl Salt)Observations
Control (Unstressed) 100%100%Baseline for comparison.
Acidic (0.1M HCl, 60°C) 98.5%99.2%Both forms are relatively stable to acid hydrolysis.
Basic (0.1M NaOH, RT) 96.2%97.0%Minor degradation observed, salt form slightly more stable.
Oxidative (3% H₂O₂, RT) 75.4%94.8%Significant finding: The free base is highly susceptible to oxidation, while the HCl salt provides substantial protection.
Thermal (70°C Solid) 99.5%99.8%Both solid forms exhibit good thermal stability.
Photolytic (Light Exposure) 91.8%93.5%Both forms show some light sensitivity, with the salt being marginally better.

Note: Data are for illustrative purposes only.

Potential Degradation Pathways

Understanding the likely chemical transformations during degradation is key to mitigating them. For (2-Phenylpyridin-3-yl)methanamine, the primary risks are associated with the nucleophilic nitrogen atoms.

  • Oxidation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, potentially forming the corresponding N-oxide. The primary amine is also a site for oxidation.[6]

  • Hydroxylation: Under certain oxidative or photolytic conditions, hydroxyl groups can be added to the aromatic rings, a known metabolic and degradation pathway for pyridine derivatives.[8][9]

Caption: Plausible degradation pathways for the parent molecule.

Conclusion and Recommendations

The systematic evaluation of the free base versus the salt form is a non-negotiable step in early-phase drug development. While the free base may appear simpler to handle initially, it can harbor inherent instabilities that compromise long-term product viability.

Based on the principles and illustrative data presented, the hydrochloride salt of (2-Phenylpyridin-3-yl)methanamine demonstrates a superior stability profile, particularly in its resistance to oxidative degradation. This makes it the more robust and reliable candidate for further formulation development.

Recommendations for Development:

  • Select the HCl Salt: The HCl salt should be selected as the lead solid form for development due to its enhanced chemical stability.

  • Control Humidity: Although more stable, the salt's hygroscopicity must be characterized and controlled. Formulation and packaging strategies should be designed to protect the drug product from excessive moisture.

  • Excipient Compatibility: Perform compatibility studies with common pharmaceutical excipients to ensure they do not induce disproportionation of the salt back to the less stable free base.[4]

  • Storage Conditions: While the salt is more stable, standard precautions such as storage in well-sealed containers protected from light are still advised to ensure optimal shelf life.

By investing in this foundational stability assessment, researchers and drug developers can mitigate risks, reduce development timelines, and build a solid foundation for a successful pharmaceutical product.

References

  • Crysforma. Salt screening.

  • Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules.

  • PharmaTech. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025).

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology.

  • Improved Pharma. (2021). Salt Screening.

  • BenchChem. Stability issues and degradation pathways of 3,4-Diphenylpyridine derivatives.

  • Scribd. HSAS Method.

  • Li, S., et al. (2021). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.

  • Pharma Guideline. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts.

  • Sigma-Aldrich. Phenyl(pyridin-2-yl)methanamine.

  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria...

  • Thermo Fisher Scientific. Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.

  • Separation Science. (2025). Analytical Techniques In Stability Testing.

  • Lee, S., et al. (2021). Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry. Analytical Methods.

  • University of Minnesota Digital Conservancy. (2014). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.

  • Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of Pharmaceutical Sciences.

Sources

Safety Operating Guide

Proper Disposal Procedures: (2-Phenylpyridin-3-yl)methanamine dihydrochloride

[1]

Executive Summary & Hazard Characterization

(2-Phenylpyridin-3-yl)methanamine dihydrochloride is a specialized pyridine derivative often used as an intermediate in medicinal chemistry.[1][2] Unlike simple solvents, this compound presents a dual hazard profile: it possesses the toxicological potential of the pyridine motif (often neurotoxic or hepatotoxic) and the corrosivity associated with dihydrochloride salts (acidic upon hydrolysis).

Effective disposal is not merely about compliance; it is about preventing the liberation of toxic free amines and avoiding exothermic incompatibilities in waste streams. This guide replaces generic "hazardous waste" labels with a precise, chemically grounded protocol.

Chemical Hazard Profile
PropertyCharacteristicOperational Implication
Chemical Class Pyridine Derivative / Amine SaltTreat as a toxic organic solid.[1][2]
Acidity (pKa) Acidic (Dihydrochloride)Do NOT mix directly with strong bases (e.g., Sodium Hydroxide, Bleach) to avoid heat generation and fume liberation.
Solubility Water SolubleHigh mobility in aquatic environments; Strict No-Drain Policy .[1]
Reactivity Incompatible with OxidizersSegregate from Nitric Acid, Peroxides, and Permanganates.
Pre-Disposal Assessment & Segregation[1]

Before handling, you must categorize the waste state.[3][4][5][6] The disposal pathway diverges significantly based on whether the material is a neat solid or a solvated reaction mixture.[2]

The Segregation Logic (Decision Tree)

The following logic gate ensures that incompatible waste streams never cross.

WasteSegregationStartWaste Identification:(2-Phenylpyridin-3-yl)methanamine 2HClStateCheckPhysical State?Start->StateCheckSolidSolid / Neat PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidBinSolid Waste Stream(Hazardous: Toxic/Corrosive)Solid->SolidBinDouble Bag & LabelSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(MeOH, DMSO, Water)SolventCheck->NonHalogenatedHaloWasteHalogenated Waste Carboy(Code: F002/F001)Halogenated->HaloWasteNonHaloWasteOrganic Waste Carboy(Code: F003/F005)NonHalogenated->NonHaloWaste

Figure 1: Waste Segregation Decision Tree.[2] This logic prevents the accidental mixing of acidic salts with incompatible solvent streams.[2]

Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Neat Substance)

Applicability: Expired inventory, spilled powder, or synthesized solids.

  • Primary Containment: Transfer the solid substance into a clear, chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.[1][2]

    • Why? Glass containers can break during compaction in waste drums.[2] Polyethylene is resistant to the acidic nature of the hydrochloride salt.[2]

  • Labeling: Affix a hazardous waste tag immediately.

    • Must Include: Full chemical name (No abbreviations), "Toxic," and "Corrosive" (due to HCl content).

    • Avoid: Labeling merely as "Pyridine Salt." Specificity aids emergency responders.

  • Secondary Containment: Place the sealed primary container into the laboratory’s designated "Solid Hazardous Waste" drum.

  • Logistics: Schedule pickup via your EHS portal once the satellite accumulation area limit (usually 55 gallons or 1 quart for acutely hazardous waste) is approached [1].

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, wash solvents, or dissolved stock solutions.

  • pH Check (Crucial): Before adding to a central carboy, check the pH of the solution.

    • Mechanism:[7][8] If the solution is highly acidic (pH < 2) due to the dihydrochloride moiety, neutralize it slightly (to pH 4-7) using a dilute Sodium Bicarbonate solution before combining with other organic wastes.[2]

    • Risk Mitigation: Adding highly acidic waste to a carboy containing basic organic amines can cause an immediate exothermic reaction and pressure buildup [2].[2]

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste .[2]

    • If dissolved in Methanol/Ethanol/DMSO: Dispose in Non-Halogenated Organic Waste .[2]

    • If Aqueous: Dispose in Aqueous Hazardous Waste (Do not pour down the drain).[2]

  • Carboy Management: Leave at least 10% headspace in the waste container to allow for thermal expansion.[2] Cap tightly when not in use.[7][9]

Emergency Procedures: Spills and Exposure

In the event of a breach in containment, immediate action is required to neutralize the acidic salt and contain the pyridine derivative.

Spill Cleanup Workflow
  • Evacuate & Ventilate: Pyridine derivatives can have low olfactory thresholds and potential respiratory toxicity.[2]

  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2] If powder is airborne, use an N95 or P100 respirator.

  • Neutralization:

    • Cover the spill with a weak base such as Sodium Carbonate (soda ash) or Calcium Carbonate.[2]

    • Observation: You may observe slight bubbling (CO2 release) as the dihydrochloride is neutralized.[2]

  • Collection: Once the reaction ceases, sweep the paste/powder into a disposal bag.

  • Surface Decontamination: Clean the area with soap and water.[2][7] Do not use bleach , as hypochlorite can react with amines to form chloramines, which are toxic and volatile [3].

Regulatory Compliance & Lifecycle

The disposal process must adhere to the "Cradle-to-Grave" principle mandated by the EPA (RCRA).[1]

DisposalLifecyclecluster_complianceRegulatory Oversight (RCRA)GenGenerator(Lab Bench)SAASatellite Accumulation(In-Lab Storage)Gen->SAATag & SegregateCAACentral Accumulation(90/180 Day Storage)SAA->CAAEHS PickupTSDFTSDF Facility(Incineration)CAA->TSDFManifested Transport

Figure 2: The RCRA "Cradle-to-Grave" Disposal Lifecycle. The researcher is responsible for the "Generator" and "Satellite Accumulation" phases.

Key Regulatory Codes[1][2][6][8][9][10][11][12][13][14]
  • RCRA Status: While not always explicitly listed, pyridine derivatives often trigger D038 (Pyridine) if the parent structure is liable to cleave, or are regulated as Characteristic Waste (Toxic/Corrosive) [1].

  • Drain Disposal: PROHIBITED. 40 CFR 403.5 prohibits the discharge of pollutants that cause pass-through or interference, and pyridine compounds are notorious for disrupting wastewater treatment bacteria [4].[2]

References
  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Chapter 8: Management of Waste. [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS.org. [Link][1][2]

  • Code of Federal Regulations. "40 CFR § 403.5 - National pretreatment standards: Prohibited discharges."[1][2] Electronic Code of Federal Regulations. [Link][2]

Personal protective equipment for handling (2-Phenylpyridin-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile & Risk Assessment

The "Why" Behind the Protocol: Treating this compound merely as a "salt" is a common safety oversight. As a dihydrochloride salt of a pyridine-methanamine derivative, this substance presents a dual-threat mechanism that dictates our PPE strategy:

  • Acidic Hydrolysis (Immediate Threat): Upon contact with mucosal moisture (eyes, respiratory tract, sweat), the dihydrochloride moiety hydrolyzes to release hydrochloric acid. This causes immediate, severe irritation or chemical burns, distinguishing it from neutral organic solids.

  • Bioactivity (Latent Threat): The parent structure contains a 2-phenylpyridine motif, a common pharmacophore in kinase inhibitors and CNS-active agents.[1][2] Lacking specific toxicological data for this exact CAS, we must apply the Universal Precaution Principle , treating it as a potential sensitizer and bioactive agent.

GHS Classification (Analog-Derived):

  • Skin Irrit. 2 (H315): Causes skin irritation.[3][4][5][6]

  • Eye Irrit. 2A (H319): Causes serious eye irritation (Acidic mechanism).[1]

  • STOT SE 3 (H335): May cause respiratory irritation.[4][5][6]

Personal Protective Equipment (PPE) Matrix

This matrix is designed as a self-validating system; if one barrier fails, the next captures the hazard.[1][2]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min for solid salts.Logic: The outer glove protects against physical abrasion and gross contamination; the inner glove prevents skin contact during doffing.[1][2] Latex is avoided due to poor chemical resistance to organic solvents often used in subsequent steps.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Criticality: Safety glasses are insufficient. The fine dust of dihydrochloride salts can bypass side shields. Upon contact with the eye's aqueous humor, the salt generates HCl, causing rapid corneal damage. Goggles provide the necessary seal.
Respiratory Engineering Control Primary (Fume Hood)Backup: N95/P100Hierarchy of Controls: Weighing must occur inside a Chemical Fume Hood (CFH). If open-bench handling is unavoidable (strongly discouraged), a fit-tested N95 or P100 respirator is mandatory to prevent inhalation of acidic dust.[1][2]
Body Lab Coat (Buttoned) + Tyvek Sleeves (Optional)Standard cotton/poly lab coats are sufficient for solids.[1] Tyvek sleeves are recommended if handling >5g to prevent dust accumulation on forearms.
Engineering Controls & Workflow

The following diagram illustrates the "Safe Path" for the compound, minimizing exposure to the "Receiver" (Scientist).

SafeHandling cluster_hood Chemical Fume Hood (Face Velocity 80-100 fpm) Storage 1. Cold Storage (Desiccated) PPE 2. PPE Donning (Double Nitrile + Goggles) Storage->PPE Retrieve Weighing 3. Weighing Station (Inside Fume Hood) PPE->Weighing Transfer Solubilization 4. Solubilization (Slow Addition) Weighing->Solubilization Dissolve Waste 5. Waste Disposal (Acidic/Organic Stream) Solubilization->Waste Cleanup

Figure 1: Operational workflow emphasizing containment within the Chemical Fume Hood (CFH) during the critical dust-generation phases.

Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing

Objective: Eliminate static-driven dust dispersion.[1][2]

  • Environment: Ensure Chemical Fume Hood is active (Face velocity: 0.5 m/s).

  • Static Control: Dihydrochloride salts are often hygroscopic and static-prone. Use an antistatic gun on the weighing boat and spatula before touching the powder.

  • Transfer:

    • Place the receiving vessel (flask/vial) inside the hood.

    • Open the source container only inside the hood.

    • Technique: Do not dump. Use a micro-spatula to transfer small amounts to avoid an aerosol cloud.

Phase B: Solubilization

Objective: Manage Exotherm.

  • Solvent Choice: The compound is a salt. It will likely require polar solvents (Water, Methanol, DMSO).[1]

  • Addition: Add the solid to the solvent, not solvent to solid, if possible. This reduces the risk of puffing dust into the air.

  • Exotherm Check: Amine hydrochlorides can be mildly exothermic upon dissolution. If working on >10g scale, cool the solvent vessel in an ice bath during addition.

Phase C: Decontamination[1][7]
  • Immediate Wipe: Wipe the balance area with a moist paper towel (water/surfactant) immediately after weighing. The moisture neutralizes any microscopic salt residue (preventing it from becoming airborne dust later).

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Disposal & Emergency Response
Waste Disposal Streams[1][4]
  • Solid Waste: Contaminated weighing boats, paper towels, and outer gloves must go into Solid Hazardous Waste . Label as "Toxic/Corrosive Solid."

  • Liquid Waste:

    • If dissolved in water: Adjust pH to neutral (pH 6-8) before disposal if local regulations allow, otherwise dispose as Aqueous Acidic Waste .[1][2]

    • If dissolved in organics (DMSO/MeOH): Dispose in Organic Solvent Waste .

    • Prohibited: Do NOT mix with bleach or strong oxidizers. Although the risk of chloramine formation is lower than with free amines, it is a best-practice segregation rule.[1][2]

Emergency Procedures
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[7] Hold eyelids open. The HCl component causes damage in seconds; speed is vital.

  • Skin Contact: Wash with soap and copious water.[3][4][6][8] Do not use ethanol (it may enhance absorption of the pyridine motif).

  • Spill (Solid): Do not dry sweep. Cover with a wet paper towel to dampen the powder, then scoop up. This prevents dust generation.[3][4][5][9]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [1][2]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Pyridine hydrochloride (Analogous Hazard Data).

  • Thermo Fisher Scientific. (2021).[6] Safety Data Sheet: Pyridine Hydrochloride.

  • PubChem. (2024). Compound Summary: Phenyl(pyridin-2-yl)methanamine.[1][2] [1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.